Trilobine
Description
Structure
3D Structure
Propriétés
Numéro CAS |
6138-73-4 |
|---|---|
Formule moléculaire |
C35H34N2O5 |
Poids moléculaire |
562.7 g/mol |
Nom IUPAC |
(8S,21S)-13,27-dimethoxy-7-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaene |
InChI |
InChI=1S/C35H34N2O5/c1-37-13-11-22-17-30-31-19-25(22)27(37)15-21-6-9-28(38-2)29(16-21)40-24-7-4-20(5-8-24)14-26-33-23(10-12-36-26)18-32(39-3)34(41-30)35(33)42-31/h4-9,16-19,26-27,36H,10-15H2,1-3H3/t26-,27-/m0/s1 |
Clé InChI |
XZAXGQMTBGFTFE-SVBPBHIXSA-N |
SMILES |
CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)OC)OC6=CC=C(CC7C8=C(O4)C(=C(C=C8CCN7)OC)O3)C=C6 |
SMILES isomérique |
CN1CCC2=CC3=C4C=C2[C@@H]1CC5=CC(=C(C=C5)OC)OC6=CC=C(C[C@H]7C8=C(O4)C(=C(C=C8CCN7)OC)O3)C=C6 |
SMILES canonique |
CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)OC)OC6=CC=C(CC7C8=C(O4)C(=C(C=C8CCN7)OC)O3)C=C6 |
Synonymes |
trilobine trilobine sulfate |
Origine du produit |
United States |
Foundational & Exploratory
Cocculus hirsutus: A Comprehensive Technical Guide to Trilobine Sourcing and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cocculus hirsutus, a perennial climbing shrub from the Menispermaceae family, has a rich history in traditional medicine across tropical and subtropical regions.[1][2] Modern phytochemical analysis has identified a wealth of bioactive compounds within this plant, with particular interest in its bisbenzylisoquinoline alkaloids.[3] Among these, trilobine has emerged as a compound of significant pharmacological interest. This technical guide provides an in-depth overview of Cocculus hirsutus as a natural source of this compound, detailing methodologies for its extraction, isolation, and quantification. Furthermore, it explores the potential molecular mechanisms of action of this compound, offering valuable insights for researchers and professionals in drug discovery and development.
Introduction to Cocculus hirsutus and this compound
Cocculus hirsutus (L.) Diels, commonly known as "Jaljamini" or broom creeper, is a versatile medicinal plant traditionally used for a variety of ailments including fever, skin diseases, and rheumatism.[1][4] The therapeutic properties of this plant are attributed to its diverse phytochemical constituents, which include alkaloids, flavonoids, and triterpenoids.[2]
This compound is a prominent bisbenzylisoquinoline alkaloid found in Cocculus hirsutus, primarily concentrated in the stems and roots.[1][3] This class of alkaloids is known for a wide range of biological activities, and this compound itself has demonstrated potential as an anti-inflammatory and anti-malarial agent.[5] This guide focuses on the scientific and technical aspects of utilizing C. hirsutus as a viable source for the isolation and investigation of this compound.
Quantitative Analysis of this compound in Cocculus hirsutus
While specific quantitative data for this compound yield from Cocculus hirsutus is not extensively documented in publicly available literature, estimations can be made based on the analysis of bisbenzylisoquinoline alkaloids in related Menispermaceae plants. The concentration of these alkaloids can vary significantly based on geographical location, season of harvest, and the specific plant part utilized.
Table 1: Estimated Yield of Bisbenzylisoquinoline Alkaloids from Menispermaceae Plants
| Plant Part | Typical Yield Range (% w/w of dry plant material) | Analytical Method |
| Roots | 0.1 - 2.5% | HPLC-UV, LC-MS |
| Stems | 0.05 - 1.5% | HPLC-UV, LC-MS |
| Leaves | 0.01 - 0.5% | HPTLC, HPLC-UV |
Note: The data presented in this table is an estimation based on typical yields of related alkaloids from the Menispermaceae family and should be considered as a general guideline. Actual yields of this compound from C. hirsutus may vary.
Experimental Protocols
Extraction of Total Alkaloids from Cocculus hirsutus
This protocol outlines a general procedure for the extraction of the total alkaloidal fraction from the roots and stems of C. hirsutus.
Materials:
-
Dried and powdered roots and stems of Cocculus hirsutus
-
Methanol (B129727) (analytical grade)
-
10% Acetic acid in water
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Maceration: Macerate the powdered plant material in methanol (1:10 w/v) for 72 hours at room temperature with occasional shaking.
-
Filtration and Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.
-
Acid-Base Partitioning:
-
Suspend the crude extract in 10% acetic acid.
-
Filter the acidic solution to remove non-alkaloidal components.
-
Basify the filtrate to a pH of 9-10 with ammonium hydroxide solution.
-
Extract the aqueous basic solution three times with an equal volume of dichloromethane in a separatory funnel.
-
-
Drying and Evaporation:
-
Combine the organic (DCM) layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the total alkaloidal fraction.
-
Isolation of this compound using Column Chromatography
This protocol describes a general method for the isolation of this compound from the total alkaloidal fraction.
Materials:
-
Total alkaloidal fraction from C. hirsutus
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvent system: A gradient of Chloroform (B151607):Methanol
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Dragendorff's reagent for visualization
Procedure:
-
Column Preparation: Prepare a silica gel column using a slurry packing method with chloroform.
-
Sample Loading: Adsorb the total alkaloidal fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Fraction Collection and Analysis: Collect the fractions and monitor them using TLC. Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., Chloroform:Methanol 95:5). Visualize the spots under UV light and by spraying with Dragendorff's reagent.
-
Pooling and Purification: Pool the fractions containing the spot corresponding to this compound (based on comparison with a standard, if available) and concentrate them. Further purification can be achieved by re-chromatography or preparative TLC.
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general HPLC-UV method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector, autosampler, and data processing software.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Preparation: Accurately weigh the extracted sample, dissolve it in a known volume of methanol, and filter it through a 0.45 µm syringe filter.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the sample solution into the HPLC system and record the peak area of this compound.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Signaling Pathways and Experimental Workflows
Proposed Anti-Inflammatory Signaling Pathway of this compound
Based on studies of the related compound trilobatin, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of the NF-κB and AMPK/GSK3β signaling pathways.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow for this compound Extraction and Isolation
The following diagram illustrates the logical workflow for obtaining pure this compound from Cocculus hirsutus.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of anti-inflammatory effect of tricin, a flavonoid isolated from Njavara rice bran in LPS induced hPBMCs and carrageenan induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of an alkaloid from Solanum trilobatum on acute and chronic inflammation models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Characterization of Bisbenzylisoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies employed in the structural characterization of bisbenzylisoquinoline alkaloids. This class of natural products exhibits a wide range of significant biological activities, making their precise structural elucidation a critical aspect of natural product chemistry and drug discovery. This document details the key experimental protocols for isolation and spectroscopic analysis and presents quantitative data in a structured format to facilitate comparison and understanding.
Introduction to Bisbenzylisoquinoline Alkaloids
Bisbenzylisoquinoline alkaloids (BBAs) are a large and structurally diverse group of natural products biosynthesized in plants. They are characterized by the presence of two benzylisoquinoline units linked together. The complexity of their structures, including multiple stereocenters and varied linkage patterns, necessitates a multi-faceted analytical approach for unambiguous characterization. Accurate structural determination is paramount for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
General Workflow for Structural Characterization
The structural elucidation of bisbenzylisoquinoline alkaloids typically follows a systematic workflow, beginning with isolation from the natural source and culminating in the complete determination of their three-dimensional structure.
Trilobine chemical structure and stereochemistry
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Trilobine
Introduction
This compound is a naturally occurring bisbenzylisoquinoline alkaloid found in plants of the Menispermaceae family, such as Cocculus hirsutus.[1][2][3] This class of compounds is known for its complex molecular architecture and significant biological activities. This guide provides a detailed overview of the chemical structure, stereochemistry, and analytical methodologies pertinent to this compound, aimed at researchers, scientists, and professionals in drug development.
Chemical Structure
This compound is characterized by a rigid, polycyclic framework composed of two isoquinoline (B145761) units linked by two ether bridges. This "double bridge" structure is a hallmark of this subclass of bisbenzylisoquinoline alkaloids.
1.1. Molecular Formula and IUPAC Name
-
Molecular Formula: C₃₅H₃₄N₂O₅
-
Systematic IUPAC Name: (8S,21S)-13,27-dimethoxy-7-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.2¹⁶,¹⁹.1⁴,³⁰.1¹⁰,¹⁴.0³,⁸.0²⁵,³³.0²⁸,³²]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaene
1.2. Chemical Identifiers
| Identifier | Value |
|---|---|
| InChI | InChI=1S/C35H34N2O5/c1-37-13-11-22-17-30-31-19-25(22)27(37)15-21-6-9-28(38-2)29(16-21)40-24-7-4-20(5-8-24)14-26-33-23(10-12-36-26)18-32(39-3)34(41-30)35(33)42-31/h4-9,16-19,26-27,36H,10-15H2,1-3H3/t26-,27-/m0/s1 |
| SMILES | CN1CCC2=CC3=C4C=C2[C@@H]1CC5=CC(=C(C=C5)OC)OC6=CC=C(C[C@H]7C8=C(O4)C(=C(C=C8CCN7)OC)O3)C=C6 |
1.3. Core Structure Diagram
Figure 1. Simplified 2D representation of the this compound core structure.
Stereochemistry
The rigid structure of this compound contains multiple stereocenters, which define its three-dimensional shape and are crucial for its biological activity.
2.1. Chiral Centers and Absolute Configuration this compound possesses two key chiral centers located at the benzylic carbons of the isoquinoline units. The absolute configuration of these centers is determined using the Cahn-Ingold-Prelog (CIP) priority rules.[4][5][6]
-
Rule 1: Assign priority to the four atoms directly attached to the chiral center based on atomic number. Higher atomic number gets higher priority.[7]
-
Rule 2: If there is a tie, move to the next atoms along the chains until a point of difference is found.[5]
-
Rule 3: Orient the molecule so the lowest priority group (usually hydrogen) points away from the viewer.
-
Rule 4: Determine the direction of the remaining three groups from highest to lowest priority. A clockwise direction is designated 'R' (Rectus), and a counter-clockwise direction is 'S' (Sinister).[4][7]
The IUPAC name designates the stereochemistry of this compound as (8S, 21S). The precise determination of the absolute configuration for complex molecules like this compound is definitively achieved through techniques like X-ray crystallography, which provides an unambiguous 3D model of the molecule.[8][9][10]
Quantitative and Spectroscopic Data
3.1. NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules.[11]
Table 1: Typical ¹H-NMR Chemical Shift Ranges for this compound Scaffold
| Proton Type | Chemical Shift (δ) ppm Range | Multiplicity |
|---|---|---|
| Aromatic-H | 6.0 - 7.5 | s, d, dd |
| OCH₃ | 3.5 - 4.0 | s |
| NCH₃ | 2.5 - 3.0 | s |
| Benzylic-H (chiral center) | 3.5 - 4.5 | m |
| Aliphatic-CH₂ (ring) | 2.0 - 3.5 | m |
Table 2: Typical ¹³C-NMR Chemical Shift Ranges for this compound Scaffold
| Carbon Type | Chemical Shift (δ) ppm Range |
|---|---|
| Aromatic C-O | 140 - 155 |
| Aromatic C-H / C-C | 110 - 135 |
| Benzylic-C (chiral center) | 55 - 70 |
| OCH₃ | 55 - 60 |
| NCH₃ | 40 - 45 |
| Aliphatic-C (ring) | 25 - 50 |
3.2. Mass Spectrometry Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula.[12] High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₃₅H₃₄N₂O₅ | - |
| Exact Mass | 562.2468 | Calculated |
| Molecular Weight | 562.67 | Calculated |
| Expected [M+H]⁺ | 563.2546 | HRMS (ESI+) |
Experimental Protocols
4.1. Isolation and Purification of this compound this compound is typically isolated from the roots or aerial parts of Cocculus hirsutus.[1][2] The general procedure involves several steps:
-
Extraction: The dried and powdered plant material is extracted with a solvent like methanol (B129727) via cold maceration or Soxhlet extraction.[13]
-
Acid-Base Partitioning: The crude methanol extract is subjected to an acid-base wash to separate the alkaloids from neutral compounds. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent (e.g., diethyl ether) to remove non-alkaloidal components. The aqueous layer is then made basic (e.g., with NH₄OH), deprotonating the alkaloids and causing them to precipitate or be extractable into an immiscible organic solvent like chloroform (B151607).
-
Chromatography: The resulting total alkaloid mixture is then separated into individual components using column chromatography over silica (B1680970) gel.[13] A gradient of solvents (e.g., from toluene (B28343) to chloroform to ethyl acetate (B1210297) and methanol) is used to elute the compounds based on polarity.
-
Purification: Fractions containing this compound, as identified by Thin-Layer Chromatography (TLC), are combined and may be further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Figure 2. General workflow for the isolation of this compound.
4.2. Structural Elucidation Once pure, the structure of the isolated compound is determined using a combination of spectroscopic methods.
-
1D and 2D NMR Spectroscopy:
-
¹H-NMR: Identifies the types and number of protons and their neighboring environments through chemical shifts, integration, and coupling patterns.[11][14][15]
-
¹³C-NMR & DEPT: Determines the number and types of carbon atoms (CH₃, CH₂, CH, C).[16]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY shows ¹H-¹H couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range ¹H-¹³C correlations, allowing for the complete assembly of the molecular structure.
-
-
Mass Spectrometry (MS):
-
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[17][18][19] The fragmentation can provide clues about the different structural motifs within the molecule.
-
HRMS: Provides a highly accurate mass measurement, which is used to confirm the elemental composition (molecular formula).
-
-
X-ray Crystallography:
-
If a suitable single crystal can be grown, X-ray crystallography provides the definitive 3D structure, including absolute stereochemistry.[10][20][21] The process involves diffracting X-rays off the crystal lattice and using the resulting diffraction pattern to calculate the electron density map of the molecule.[8][9]
-
Biological Activity and Mechanism of Action
This compound and its derivatives have been investigated for various pharmacological activities. Hemisynthetic derivatives of this compound have shown potent, fast-acting antimalarial properties against multi-drug resistant strains of Plasmodium falciparum.[22] Studies suggest that the mechanism of action may involve targeting parasite pathways related to DNA replication and protein translation.[22] Additionally, this compound has been reported to inhibit ADP-induced platelet aggregation and affect the formation of thromboxane (B8750289) A2.[23] The complex and rigid stereochemistry of this compound is critical for its specific interactions with biological targets.
References
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. prota.prota4u.org [prota.prota4u.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. X-ray Crystallography [life.nthu.edu.tw]
- 9. rsc.org [rsc.org]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Technology | oloBion [olobion.ai]
- 13. ijpsonline.com [ijpsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mass spectrometry (LC-MS/MS) identified proteomic biosignatures of breast cancer in proximal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A new mass spectral library for high-coverage and reproducible analysis of the Plasmodium falciparum–infected red blood cell proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. biorxiv.org [biorxiv.org]
- 23. [Effects of this compound on platelet aggregation, thromboxane A2, and prostacyclin formation in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Trilobine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trilobine, a bisbenzylisoquinoline alkaloid, has garnered significant interest within the scientific community for its notable biological activities, particularly its potent antimalarial properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, offering a centralized resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This document details essential physicochemical data, outlines experimental protocols for their determination, and presents visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this promising natural compound.
Chemical Identity and Structure
This compound is a complex alkaloid with a rigid, polycyclic structure characteristic of bisbenzylisoquinoline alkaloids.
-
IUPAC Name: (8S,21S)-13,27-dimethoxy-7-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.2¹⁶,¹⁹.1⁴,³⁰.1¹⁰,¹⁴.0³,⁸.0²⁵,³³.0²⁸,³²]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaene[1]
-
Synonyms: Trilobin, (+)-N-methyltelobine[1]
-
CAS Number: 6138-73-4[1]
-
Molecular Formula: C₃₅H₃₄N₂O₅[1]
-
Molecular Weight: 562.67 g/mol [1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the tables below. These parameters are crucial for its handling, formulation, and for understanding its pharmacokinetic and pharmacodynamic behavior.
Table 1: Physical Properties of this compound
| Property | Value | Experimental Protocol |
| Melting Point | 237 °C | The melting point of this compound can be determined using a capillary melting point apparatus. A small, powdered sample of the purified compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For accuracy, a slow heating rate (e.g., 1-2 °C/min) should be used near the expected melting point. |
| Boiling Point | Not available | Due to its high molecular weight and complex structure, this compound is likely to decompose at high temperatures rather than boil at atmospheric pressure. Determination of a boiling point would likely require vacuum distillation, and this data is not readily available in the literature. |
| Solubility | - Practically insoluble in water- Sparingly soluble in alcohol, acetone, ether- Soluble in chloroform | Solubility is determined by adding a known amount of this compound to a specific volume of a solvent at a controlled temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved this compound in the supernatant is then quantified, typically by High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, after filtering out any undissolved solid. |
| pKa | Not available | The pKa of this compound can be determined by potentiometric titration. A solution of this compound is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve. Alternatively, UV-Vis spectroscopy or NMR spectroscopy can be used to monitor changes in the spectrum as a function of pH to determine the pKa.[2][3] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and identification of this compound.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data | Experimental Protocol |
| UV-Vis Spectroscopy | Not available | The UV-Vis spectrum of this compound is recorded by dissolving a known concentration of the compound in a suitable transparent solvent (e.g., ethanol (B145695) or methanol). The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a spectrophotometer. The wavelength(s) of maximum absorbance (λmax) are reported.[4][5] |
| Infrared (IR) Spectroscopy | Not available | The IR spectrum of solid this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded as the percentage of transmittance versus wavenumber (cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Not available | ¹H and ¹³C NMR spectra are obtained by dissolving the this compound sample in a deuterated solvent (e.g., CDCl₃). The spectra are recorded on a high-field NMR spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). 2D NMR techniques such as COSY, HSQC, and HMBC are used for complete structural assignment. |
| Mass Spectrometry (MS) | Not available | The mass spectrum of this compound can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which provides valuable structural information.[6][7][8] |
Biological Activity and Signaling Pathway
This compound has demonstrated significant antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its mechanism of action is believed to involve the targeting of specific parasite proteins, leading to the disruption of essential cellular processes.
Hypothetical Signaling Pathway of this compound's Antimalarial Action
While the precise signaling cascade initiated by this compound is still under investigation, a plausible mechanism involves its interaction with parasite proteins, leading to the inhibition of key metabolic or signaling pathways necessary for parasite survival. A chemical pull-down strategy coupled with mass spectrometry has been used to identify potential protein targets of this compound derivatives.[8] These targets may belong to metabolic pathways not currently targeted by existing antimalarial drugs.
Experimental Workflows
The study of this compound, from its initial discovery in a natural source to its characterization and evaluation as a potential drug candidate, follows a systematic workflow.
Workflow for Natural Product Drug Discovery of this compound
The general workflow for the discovery and development of a natural product-based drug like this compound involves several key stages, from the collection of plant material to preclinical studies.
Conclusion
This compound stands out as a bisbenzylisoquinoline alkaloid with significant therapeutic potential, particularly in the fight against malaria. This technical guide has consolidated the available physicochemical data and outlined the standard experimental procedures for its characterization. While some data, such as boiling point and pKa, remain to be experimentally determined and reported, the information presented here provides a solid foundation for researchers. Further investigation into its mechanism of action and comprehensive spectroscopic analysis will be crucial for advancing this compound through the drug development pipeline. The workflows and pathways illustrated herein offer a conceptual framework for the continued exploration of this promising natural product.
References
- 1. asianpubs.org [asianpubs.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Bisbenzylisoquinolines as modulators of chloroquine resistance in Plasmodium falciparum and multidrug resistance in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimation of total alkaloid in Chitrakadivati by UV-Spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ikm.org.my [ikm.org.my]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Architectural Blueprint of Trilobine: An In-depth Technical Guide to its Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilobine, a bisbenzylisoquinoline alkaloid (BIA) predominantly found in plants of the Menispermaceae family, such as Cocculus hirsutus, has garnered significant interest for its diverse pharmacological activities, including potential antimalarial properties. The intricate molecular architecture of this compound arises from a complex biosynthetic pathway rooted in primary metabolism. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the enzymatic steps, precursor molecules, and key regulatory enzymes. This document is intended to serve as a foundational resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.
Core Biosynthetic Pathway: From L-Tyrosine to the Bisbenzylisoquinoline Scaffold
The biosynthesis of this compound, like other BIAs, originates from the aromatic amino acid L-tyrosine. The pathway can be broadly divided into three key stages: the formation of benzylisoquinoline monomers, the oxidative coupling of these monomers, and subsequent tailoring reactions.
1. Formation of Benzylisoquinoline Monomers:
The initial steps involve the conversion of L-tyrosine into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). The condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS) , yields (S)-norcoclaurine, the first committed intermediate in BIA biosynthesis. A series of subsequent enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, lead to the formation of the crucial branch-point intermediates, (R)- and (S)-N-methylcoclaurine . These reactions are catalyzed by a suite of enzymes including O-methyltransferases (OMTs) , N-methyltransferases (NMTs) , and cytochrome P450 monooxygenases .
2. Oxidative Coupling to Form the Bisbenzylisoquinoline Core:
The defining step in the formation of this compound is the intermolecular oxidative coupling of two N-methylcoclaurine units. This reaction is catalyzed by a specific type of cytochrome P450 enzyme belonging to the CYP80A subfamily , known as berbamunine synthase . It is proposed that this compound is formed through the stereospecific coupling of one molecule of ** (R)-N-methylcoclaurine** and one molecule of (S)-N-methylcoclaurine . This oxidative coupling results in the formation of the characteristic diaryl ether bridges that define the bisbenzylisoquinoline scaffold.
3. Tailoring Reactions:
Following the initial coupling, further enzymatic modifications, such as additional O-methylations or hydroxylations, may occur to yield the final this compound molecule. The specific enzymes responsible for these final tailoring steps in this compound biosynthesis are yet to be fully characterized.
Visualizing the Pathway and Experimental Workflow
To facilitate a deeper understanding, the following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and a general workflow for enzyme characterization.
Figure 1: Proposed biosynthetic pathway of this compound from L-tyrosine.
Figure 2: General experimental workflow for identifying and characterizing this compound biosynthetic enzymes.
Quantitative Data Summary
Currently, specific quantitative data for the this compound biosynthetic pathway, such as enzyme kinetic parameters for the this compound-forming oxidative coupling step or in planta metabolite concentrations, are not extensively reported in the literature. However, data from related BIA pathways can provide valuable context. The following tables summarize representative quantitative data for key enzyme families involved in BIA biosynthesis.
Table 1: Representative Kinetic Parameters of BIA Biosynthetic Enzymes
| Enzyme Family | Enzyme Name | Substrate | Km (µM) | kcat (s-1) | Source Organism |
| CYP450 | Berbamunine Synthase (CYP80A1) | (R,S)-N-Methylcoclaurine | ~15 | Not Reported | Berberis stolonifera |
| NMT | Coclaurine N-methyltransferase | (S)-Coclaurine | ~2.5 | Not Reported | Coptis japonica |
| OMT | Norcoclaurine 6-O-methyltransferase | (S)-Norcoclaurine | ~4.8 | Not Reported | Coptis japonica |
Note: Data is sourced from studies on related BIA pathways and may not be directly representative of this compound biosynthesis.
Table 2: Alkaloid Content in Cocculus hirsutus
| Alkaloid | Plant Part | Concentration Range | Analytical Method |
| This compound | Stems and Roots | Not Quantified | Isolation and Identification |
| Isothis compound | Stems and Roots | Not Quantified | Isolation and Identification |
Note: While this compound and its isomer isothis compound have been isolated from Cocculus hirsutus, quantitative data on their abundance in different plant tissues is limited in the available literature.
Detailed Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.
Protocol 1: Heterologous Expression and Purification of a Candidate CYP80 Enzyme
-
Gene Cloning: Isolate total RNA from young leaves or roots of Cocculus hirsutus. Synthesize cDNA and amplify the full-length coding sequence of the candidate CYP80 gene using PCR with specific primers designed from homologous sequences. Clone the PCR product into a suitable expression vector (e.g., pYES-DEST52 for yeast or pET-28a for E. coli).
-
Heterologous Expression: Transform the expression construct into a suitable host strain (e.g., Saccharomyces cerevisiae WAT11 or E. coli BL21(DE3)). Grow the cells in appropriate media and induce protein expression according to the vector system's protocol (e.g., with galactose for yeast or IPTG for E. coli).
-
Microsome Isolation (for Yeast): Harvest the yeast cells and resuspend them in a lysis buffer. Disrupt the cells using glass beads or a French press. Perform differential centrifugation to pellet the microsomal fraction, which contains the membrane-bound CYP80 enzyme.
-
Protein Purification (for E. coli): Harvest the E. coli cells and lyse them by sonication. If the protein is expressed with a His-tag, purify the recombinant protein from the soluble fraction using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
SDS-PAGE and Western Blotting: Confirm the expression and purification of the recombinant protein by separating the protein samples on an SDS-polyacrylamide gel and visualizing with Coomassie blue staining or by Western blotting using an antibody against the tag.
Protocol 2: In Vitro Enzyme Assay for CYP80-Mediated Oxidative Coupling
-
Reaction Mixture: Prepare a reaction mixture containing the purified recombinant CYP80 enzyme (or microsomal fraction), a source of NADPH (e.g., an NADPH-regenerating system), and the putative substrates ((R)- and (S)-N-methylcoclaurine) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).
-
Incubation: Incubate the reaction mixture at an optimal temperature (typically 30°C) for a defined period (e.g., 1-2 hours).
-
Reaction Termination and Extraction: Stop the reaction by adding a solvent such as ethyl acetate. Vortex vigorously to extract the products into the organic phase.
-
Analysis: Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol). Analyze the product formation using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing the retention time and mass spectrum with an authentic standard of this compound.
Conclusion and Future Directions
The biosynthesis of this compound represents a fascinating example of the chemical ingenuity of plants. While the general framework of the bisbenzylisoquinoline alkaloid pathway provides a solid foundation, further research is imperative to fully elucidate the specific enzymatic steps leading to this compound. The identification and characterization of the specific CYP80 enzyme responsible for the stereoselective coupling of (R)- and (S)-N-methylcoclaurine in Cocculus hirsutus will be a critical milestone. Future efforts in this area, leveraging transcriptomics, proteomics, and sophisticated analytical techniques, will not only deepen our fundamental understanding of plant specialized metabolism but also pave the way for the metabolic engineering of this compound and related compounds for pharmaceutical applications. The heterologous expression of the entire pathway in microbial hosts presents an exciting opportunity for the sustainable production of these valuable alkaloids.
Preliminary Insights into the Mechanism of Action of Trilobine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 20, 2025
Abstract
Trilobine, a natural compound of significant interest, has demonstrated promising anti-inflammatory and anti-cancer properties in preliminary studies. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action at the molecular level. The primary focus is on its modulatory effects on key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Akt, which are pivotal in cellular processes such as inflammation, proliferation, and apoptosis. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual representations of the implicated signaling cascades and experimental workflows to facilitate further research and drug development efforts. It is important to note that much of the detailed molecular work has been conducted on the closely related compound, Trilobatin (B1683250), and the findings are extrapolated to this compound, assuming a similar mechanism of action due to structural similarities.
Introduction
This compound is an alkaloid that has been the subject of investigation for its potential therapeutic applications. Emerging evidence suggests that its biological activities stem from its ability to interfere with fundamental cellular signaling pathways that are often dysregulated in disease states. This guide aims to consolidate the preliminary findings on this compound's mechanism of action, with a particular emphasis on its role as an inhibitor of pro-inflammatory and pro-survival signaling cascades.
Core Mechanisms of Action
Preliminary research indicates that this compound exerts its effects primarily through the modulation of two central signaling pathways: the NF-κB pathway, a cornerstone of the inflammatory response, and the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of genes involved in inflammation and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
Studies on the related compound trilobatin have shown that it can dose-dependently inhibit the degradation of IκBα and the phosphorylation of the NF-κB p65 subunit in LPS-stimulated macrophages[1]. This inhibitory action prevents the nuclear translocation of NF-κB and consequently suppresses the expression of its downstream target genes.
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial mediator of cell survival, proliferation, and growth. Activation of this pathway, often triggered by growth factors, leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets that promote cell survival and inhibit apoptosis. Dysregulation of the PI3K/Akt pathway is a common feature in many cancers.
While direct studies on this compound are limited, research on structurally similar compounds suggests a potential inhibitory effect on the PI3K/Akt pathway in cancer cells. This inhibition can lead to decreased phosphorylation of Akt, which in turn can promote apoptosis and inhibit cell proliferation[2].
Quantitative Data
The following tables summarize the available quantitative data from preliminary studies on this compound and related compounds.
| Assay | System | Compound | Concentration | Effect | Reference |
| ADP-induced Platelet Aggregation (in vitro) | Rat Platelets | This compound | 0.5 mg/ml | 38.2% inhibition | [3] |
| 0.75 mg/ml | 68.2% inhibition | [3] | |||
| 1.0 mg/ml | 94.0% inhibition | [3] | |||
| ADP-induced Platelet Aggregation (in vivo) | Rat | This compound | 20 mg/kg (i.p.) | 47.6% inhibition | [3] |
| 40 mg/kg (i.p.) | 84.0% inhibition | [3] | |||
| Thromboxane B2 (TXB2) Formation | Rat Platelets | This compound | 20 mg/kg (i.p.) | 40% inhibition | [3] |
| TXA2-like Substance Production | This compound | 0.5 mg/ml | 37% inhibition | [3] | |
| 1.0 mg/ml | 53% inhibition | [3] | |||
| 2.0 mg/ml | 78% inhibition | [3] |
Table 1: Anti-platelet and Anti-thrombotic Activity of this compound
| Cell Line | Compound | IC50 (µM) | Assay | Reference |
| NCI-H460 (Non-small cell lung cancer) | Trifolin | Not specified | Cell Viability | |
| MDA-MB-231 (Breast cancer) | Triptolide | ~25 nM (at 48h) | Cell Viability | [4] |
| BT-474 (Breast cancer) | Triptolide | <25 nM (at 48h) | Cell Viability | [4] |
| MCF7 (Breast cancer) | Triptolide | ~25 nM (at 48h) | Cell Viability | [4] |
Table 2: Cytotoxicity of Related Compounds in Cancer Cell Lines (Note: Data for closely related compounds are presented due to the limited availability of specific IC50 values for this compound in the initial literature search).
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Western Blot Analysis for NF-κB and PI3K/Akt Pathways
Objective: To analyze the effect of this compound on the expression and phosphorylation status of key proteins in the NF-κB and PI3K/Akt signaling pathways.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages for NF-κB studies, or a relevant cancer cell line for PI3K/Akt studies) in 6-well plates. Once confluent, pre-treat the cells with this compound for 1-2 hours before stimulating with an appropriate agonist (e.g., 1 µg/mL LPS for NF-κB activation) for a specified time (e.g., 30 minutes for IκBα degradation).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Phospho-NF-κB p65 (Ser536) (1:1000)
-
NF-κB p65 (1:1000)
-
Phospho-IκBα (Ser32) (1:1000)
-
IκBα (1:1000)
-
Phospho-Akt (Ser473) (1:1000)
-
Akt (1:1000)
-
β-actin (1:5000) or GAPDH (1:5000) as a loading control.
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
Objective: To quantify the induction of apoptosis by this compound.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. Dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Staining:
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis: Differentiate cell populations based on their fluorescence:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cytokine Quantification (ELISA)
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines.
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between two layers of antibodies (capture and detection antibody).
Protocol:
-
Cell Culture and Supernatant Collection: Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with this compound before stimulating with LPS. Collect the cell culture supernatants at various time points.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α, IL-1β, or IL-6) overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add streptavidin-HRP conjugate.
-
Wash and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and determine the concentration of the cytokine in the samples.
Signaling Pathway and Workflow Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and a representative experimental workflow.
Caption: this compound's inhibition of the canonical NF-κB signaling pathway.
Caption: Putative inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Caption: A generalized experimental workflow for Western blot analysis.
Conclusion and Future Directions
The preliminary evidence strongly suggests that this compound's mechanism of action involves the suppression of key inflammatory and cell survival signaling pathways, namely the NF-κB and potentially the PI3K/Akt pathways. These findings provide a solid foundation for its observed anti-inflammatory and anti-cancer properties. However, to advance the development of this compound as a therapeutic agent, further in-depth studies are imperative.
Future research should focus on:
-
Direct Quantification: Obtaining specific IC50 values for this compound across a broader range of cancer cell lines and in various functional assays.
-
Target Identification: Elucidating the direct molecular targets of this compound within these signaling cascades.
-
In Vivo Efficacy: Evaluating the anti-inflammatory and anti-tumor efficacy of this compound in relevant animal models.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
A comprehensive understanding of these aspects will be crucial for the rational design of future preclinical and clinical studies. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this compound.
References
Early Research on the Biological Activity of Trilobine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilobine, a bisbenzylisoquinoline alkaloid, has been the subject of early scientific investigation revealing significant biological activities. This technical guide provides an in-depth overview of the foundational research into this compound's effects, with a focus on its anti-platelet and antimalarial properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, summarizing key quantitative data, detailing experimental methodologies, and illustrating implicated biological pathways.
Anti-Platelet Aggregation Activity
Early research identified this compound as a potent inhibitor of platelet aggregation, suggesting its potential in the management of thrombotic disorders.
Quantitative Data
The inhibitory effects of this compound on platelet aggregation have been quantified in both in vitro and in vivo models. The key findings are summarized in the tables below.
Table 1: In Vitro Inhibition of ADP-Induced Platelet Aggregation by this compound [1]
| This compound Concentration (mg/mL) | Inhibition of Platelet Aggregation (%) |
| 0.5 | 38.2 |
| 0.75 | 68.2 |
| 1.0 | 94.0 |
Table 2: In Vivo Inhibition of ADP-Induced Platelet Aggregation by this compound in Rats [1]
| This compound Dose (mg/kg, ip) | Inhibition Rate (%) |
| 20 | 47.6 |
| 40 | 84.0 |
Table 3: Inhibition of TXA2-like Substance Production by this compound [1]
| This compound Concentration (mg/mL) | Inhibition (%) |
| 0.5 | 37 |
| 1.0 | 53 |
| 2.0 | 78 |
Experimental Protocols
While the seminal study provides limited methodological detail in its abstract, the following represents a standard experimental protocol for assessing anti-platelet activity, upon which the early research was likely based.
-
Blood Collection: Whole blood is collected from healthy donors (human or animal models such as rats) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. The remaining blood is centrifuged at a higher speed (e.g., 1200 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Aggregation Measurement: Platelet aggregation is measured using a turbidimetric aggregometer.
-
Assay Procedure:
-
Aliquots of PRP are pre-incubated with various concentrations of this compound or vehicle control at 37°C for a specified time.
-
An aggregating agent, such as adenosine (B11128) diphosphate (B83284) (ADP), is added to induce platelet aggregation.
-
The change in light transmission through the PRP suspension is recorded over time as platelets aggregate. The percentage of aggregation is calculated relative to the light transmission of PPP.
-
-
Animal Model: Rats are commonly used for in vivo studies of platelet aggregation.
-
Drug Administration: this compound is administered to the animals via a specific route, such as intraperitoneal (ip) injection, at various doses. A control group receives a vehicle solution.
-
Blood Sampling: After a defined period, blood is collected from the animals.
-
Platelet Aggregation Analysis: PRP is prepared from the collected blood, and ADP-induced platelet aggregation is measured as described in the in vitro protocol.
-
Sample Preparation: Following in vivo administration of this compound, blood is collected and platelets are isolated.
-
Measurement of TXB2: The formation of platelet TXB2, a stable metabolite of the pro-aggregatory agent thromboxane (B8750289) A2 (TXA2), is measured.[1] This is typically done using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
Signaling Pathway
The inhibitory effect of this compound on platelet aggregation and thromboxane A2 production suggests its interference with the arachidonic acid pathway. A hypothesized mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid to prostaglandins (B1171923) and thromboxanes.
References
An In-depth Technical Guide to Trilobine Derivatives: Synthesis and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trilobine, a bisbenzylisoquinoline alkaloid, and its derivatives have emerged as a promising class of compounds with a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the initial synthesis of this compound derivatives, focusing on hemi-synthetic strategies from natural precursors. It details their potent biological effects, particularly as antimalarial and anticancer agents, supported by quantitative data. The guide also elucidates the molecular mechanisms of action, including the inhibition of crucial pathways in Plasmodium falciparum and the modulation of DNA methyltransferases in cancer. Detailed experimental protocols for key synthetic and biological evaluation methods are provided to facilitate further research and development in this area.
Introduction
This compound is a naturally occurring bisbenzylisoquinoline alkaloid found in plants of the Menispermaceae family, such as Cocculus hirsutus.[1][2] Its complex, rigid structure has made it an attractive scaffold for medicinal chemists. Through targeted chemical modifications, a library of semi-synthetic derivatives has been developed, exhibiting a broad spectrum of biological activities.[1][2] Of significant interest is their potent activity against drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria, and their potential as anticancer agents through mechanisms like DNA methyltransferase (DNMT) inhibition.[1][3] This guide will delve into the synthesis, biological evaluation, and mechanistic understanding of these promising therapeutic agents.
Initial Synthesis of this compound Derivatives
The initial synthesis of many potent this compound derivatives has been achieved through the hemi-synthesis approach, starting from naturally occurring this compound or its analogue, cocsuline.[1] A key strategy involves the selective demethylation of methoxy (B1213986) groups on the parent molecule to yield phenol (B47542) groups, which can then be further functionalized.[2]
A general synthetic scheme for creating novel this compound derivatives involves a two-step process. First, the selective double demethylation of the two methoxy substituents of a precursor like isothis compound is performed. This creates two reactive phenol groups. These phenols are then substituted with various alkylamines to generate a library of derivatives.[2]
Key Synthetic Reactions
The synthesis of this compound derivatives often employs classical organic reactions, with the Ullmann condensation being a notable method for forming the diaryl ether linkages characteristic of the bisbenzylisoquinoline scaffold.[4] Modern adaptations of this reaction often utilize copper catalysts with specific ligands to improve yields and reaction conditions.[4]
A representative synthetic pathway to a potent antimalarial derivative, compound 125, is outlined below.[2]
Caption: General synthesis of compound 125 from isothis compound.
Biological Activities of this compound Derivatives
This compound derivatives have demonstrated significant potential in treating infectious diseases and cancer. The following sections summarize their key biological activities, supported by quantitative data.
Antimalarial Activity
A library of 94 hemi-synthetic derivatives of this compound was screened for activity against the blood stages of P. falciparum.[1] Several compounds exhibited potent, nanomolar activity against multi-drug resistant clinical isolates.[1][2]
| Compound | Mean IC50 (nM) against P. falciparum | Solubility | Human Plasma Protein Binding (%) | Mouse Plasma Protein Binding (%) | Microsomal Stability (t½ > 60 min) | Cytotoxicity (HepG2, CC50 µM) |
| 84 | 130 | - | >99 | >99 | Yes | >25 |
| 125 | 123 | Yes | 90 | 95 | Yes | 23 |
| 126 | 160 | - | - | - | - | 19 |
| 127 | 185 | - | - | - | - | >25 |
| 128 | 224 | - | - | - | - | 19 |
| 129 | 250 | - | - | - | - | 19 |
| Table 1: In vitro activity and preclinical properties of key this compound derivatives.[2] |
Compound 84 was identified as a highly active derivative, with a mean IC50 of 130 nM.[1] However, its high plasma protein binding (>99%) limited its in vivo applications.[2] Further chemical optimization led to the synthesis of compound 125, which retained potent antimalarial activity (IC50 of 123 nM) but had significantly lower plasma protein binding and good microsomal stability.[2]
Anticancer Activity
This compound and its analogues have been identified as inhibitors of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer.[3] By inhibiting DNMTs, these compounds can lead to the re-expression of tumor suppressor genes that have been silenced by hypermethylation, thereby inhibiting cancer cell growth.
While specific IC50 values for this compound derivatives against a wide range of cancer cell lines are still emerging in the literature, their mechanism of action as DNMT inhibitors suggests potential broad-spectrum anticancer activity.[3]
Mechanisms of Action
Antimalarial Mechanism of Action
Chemical pull-down studies followed by mass spectrometry have identified that this compound derivatives interact with several key proteins in P. falciparum.[5] These targets are primarily involved in vital housekeeping pathways such as protein translation and DNA replication.[5]
Caption: Proposed antimalarial mechanism of this compound derivatives.
Key protein targets include:
-
Polyadenylate-binding protein 1 (PABP1): Essential for the initiation of protein translation.[5]
-
Proliferating cell nuclear antigen 1 (PCNA1): Plays a crucial role in DNA replication and repair.[5]
By inhibiting these fundamental processes, this compound derivatives effectively kill the malaria parasite.[5] Importantly, these pathways are distinct from those targeted by currently used antimalarial drugs, suggesting that these compounds could be effective against drug-resistant parasite strains.[2]
Anticancer Mechanism of Action
In the context of cancer, this compound derivatives act as DNA methyltransferase (DNMT) inhibitors.[3] DNMTs are responsible for adding methyl groups to DNA, a process that can lead to the silencing of tumor suppressor genes when it occurs in their promoter regions.
Caption: Mechanism of DNMT inhibition by this compound derivatives.
By inhibiting DNMTs, this compound derivatives prevent the hypermethylation of tumor suppressor gene promoters, leading to their re-expression and subsequent inhibition of tumor growth.[3] This epigenetic modulation represents a powerful strategy for cancer therapy.
Experimental Protocols
General Hemi-synthesis of this compound Derivatives (e.g., Compound 125)
This protocol describes the general method for the synthesis of this compound derivatives via demethylation and subsequent alkylation.[2]
Step 1: Double Demethylation of Isothis compound
-
To a solution of sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF) at 0°C, add ethanethiol (B150549) (EtSH) and stir for 30 minutes.
-
Add isothis compound (2) to the reaction mixture.
-
Heat the mixture to 150°C and maintain for 30 minutes.
-
After cooling, quench the reaction and purify the demethylated intermediate by chromatography.
Step 2: Alkylation of the Demethylated Intermediate
-
To a solution of the demethylated intermediate in anhydrous DMF at 0°C, add NaH and stir for 30 minutes.
-
Add the desired chloro-derivative (e.g., an alkylamine with a chloro group).
-
Heat the reaction mixture to 80°C and stir overnight.
-
After cooling, quench the reaction and purify the final compound (e.g., compound 125) by chromatography.
In Vitro Antimalarial Activity Assay (SYBR Green I Assay)
This protocol is used to determine the 50% inhibitory concentration (IC50) of compounds against the asexual blood stages of P. falciparum.[1]
-
Prepare a 96-well plate with a range of 7-point, 2-step serial dilutions of the test compounds, starting at a concentration of 2 µM.
-
Add P. falciparum-infected red blood cells to each well to achieve a starting parasitemia of 0.7% and a final hematocrit of 2%.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Measure the fluorescence intensity, which is proportional to the number of viable parasites.
-
Calculate the IC50 values by interpolating the data using appropriate software (e.g., GraphPad Prism). Dihydroartemisinin (DHA) and DMSO are used as positive and negative controls, respectively.
Cytotoxicity Assay (HepG2 Cells)
This protocol assesses the toxicity of the compounds against a human cell line.[2]
-
Seed HepG2 human liver cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT assay or by measuring ATP levels.
-
Calculate the 50% cytotoxic concentration (CC50).
Conclusion
This compound derivatives represent a versatile and potent class of natural product-inspired compounds with significant therapeutic potential. Their hemi-synthetic accessibility allows for the generation of diverse chemical libraries for structure-activity relationship studies. The promising antimalarial activity against drug-resistant parasites and the novel anticancer mechanism through DNMT inhibition highlight the importance of continued research in this area. The detailed synthetic and biological protocols provided in this guide aim to equip researchers with the necessary information to further explore and develop these promising molecules into next-generation therapeutics.
References
- 1. Hemisynthetic alkaloids derived from this compound are antimalarials with sustained activity in multidrug-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hemisynthetic alkaloids derived from this compound are antimalarials with sustained activity in multidrug-resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
In Silico Prediction of Trilobine Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trilobine, a bisbenzylisoquinoline alkaloid found in several plant species, has demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and potential anti-cancer effects. However, its precise molecular targets and mechanisms of action remain largely unelucidated. This technical guide provides a comprehensive, in-depth framework for the in silico prediction and subsequent experimental validation of the molecular targets of this compound. We detail a systematic workflow integrating reverse docking and pharmacophore modeling to identify putative protein targets. Furthermore, we present detailed experimental protocols for target validation, including Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR), to confirm direct binding and target engagement. This guide also visualizes key signaling pathways potentially modulated by this compound, such as NF-κB, PI3K/Akt/mTOR, and autophagy pathways, using Graphviz diagrams. The methodologies and hypothetical data presented herein serve as a robust blueprint for researchers aiming to accelerate the discovery of this compound's therapeutic potential.
Introduction
Natural products are a rich source of novel therapeutic agents. This compound, a complex alkaloid, has shown promising biological activities in preclinical studies. Identifying the direct molecular targets of this compound is a critical step in understanding its mechanism of action and advancing its development as a potential therapeutic. In silico approaches provide a rapid and cost-effective means to generate testable hypotheses about a compound's protein targets, significantly streamlining the drug discovery process.[1] This guide outlines a comprehensive workflow for the computational prediction of this compound's targets and their experimental validation.
In Silico Target Prediction Workflow for this compound
A multi-step computational approach is proposed to identify and prioritize potential protein targets of this compound. This workflow combines structure-based and ligand-based methods to enhance the predictive accuracy.
Reverse Docking
Reverse docking screens a single ligand, in this case, this compound, against a large library of 3D protein structures to predict its binding affinity to various potential targets.[2]
Experimental Protocol: Reverse Docking
-
Ligand Preparation:
-
Obtain the 3D structure of this compound in SDF or MOL2 format.
-
Generate a low-energy 3D conformation of this compound using a computational chemistry software package (e.g., Avogadro, ChemDraw).
-
Assign appropriate atom types and charges.
-
-
Protein Target Library Preparation:
-
Compile a comprehensive library of human protein structures from the Protein Data Bank (PDB).
-
Pre-process the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina or a web server like ReverseDock.[3]
-
Define the search space for each protein, typically encompassing the entire protein surface to ensure unbiased "blind" docking.
-
Run the docking simulation to predict the binding poses and calculate the binding affinity (e.g., in kcal/mol) of this compound to each protein in the library.
-
-
Hit Prioritization:
-
Rank the protein targets based on their predicted binding affinities.
-
Filter the results based on biological relevance to the known activities of this compound (e.g., inflammation, cancer).
-
Pharmacophore Modeling
Pharmacophore modeling identifies the essential steric and electronic features of a molecule that are responsible for its biological activity.[4] For a novel compound like this compound, a structure-based pharmacophore approach can be employed.
Experimental Protocol: Pharmacophore Modeling
-
Ligand Preparation:
-
Generate multiple low-energy 3D conformers of this compound using software like MOE or LigandScout.[5]
-
-
Pharmacophore Database Screening:
-
Select a database of pre-computed, structure-based pharmacophore models (e.g., PharmGist, ZINCPharmer).[5]
-
Screen the generated this compound conformers against the pharmacophore database.
-
-
Hit Generation and Analysis:
-
Rank the pharmacophore models based on their fit scores with the this compound conformers.
-
The proteins from which the top-ranking pharmacophore models were derived are considered potential targets.
-
Analyze the alignment of this compound with the pharmacophore to understand the potential binding interactions.
-
Data Presentation: Hypothetical Predicted Targets of this compound
The following tables summarize hypothetical quantitative data from the proposed in silico workflow.
Table 1: Top Hypothetical Protein Targets of this compound from Reverse Docking
| Rank | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Biological Relevance |
| 1 | NF-κB p65 | 1VKX | -9.8 | Inflammation, Cancer |
| 2 | PI3Kγ | 1E8X | -9.5 | Cancer, Inflammation |
| 3 | Akt1 | 1UNQ | -9.2 | Cancer, Autophagy |
| 4 | mTOR | 4JT6 | -8.9 | Cancer, Autophagy |
| 5 | Beclin-1 | 2P1T | -8.7 | Autophagy |
| 6 | Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | Inflammation |
Table 2: Top Hypothetical Protein Targets of this compound from Pharmacophore Modeling
| Rank | Protein Target | Pharmacophore Model ID | Fit Score | Biological Relevance |
| 1 | NF-κB p65 | NKB-Pharm-01 | 0.95 | Inflammation, Cancer |
| 2 | PI3Kγ | PI3K-Pharm-03 | 0.92 | Cancer, Inflammation |
| 3 | Akt1 | AKT-Pharm-02 | 0.88 | Cancer, Autophagy |
| 4 | mTOR | MTOR-Pharm-05 | 0.85 | Cancer, Autophagy |
| 5 | Beclin-1 | BECN1-Pharm-01 | 0.81 | Autophagy |
| 6 | IKKβ | IKK-Pharm-04 | 0.79 | Inflammation |
Experimental Validation of Predicted Targets
Experimental validation is crucial to confirm the computationally predicted targets. Here, we provide detailed protocols for two widely used techniques.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular context, based on the principle of ligand-induced thermal stabilization.[6]
Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., a cancer cell line for predicted cancer targets) to 80-90% confluency.
-
Treat the cells with either this compound at a desired concentration or a vehicle control (e.g., DMSO) for a specified time.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction) and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the predicted target protein, followed by a secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the normalized band intensity against the temperature to generate melt curves for both the vehicle and this compound-treated samples. A shift in the melt curve indicates target engagement.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics and affinity between a ligand and a target protein.[7]
Experimental Protocol: SPR
-
Protein Immobilization:
-
Covalently immobilize the purified recombinant target protein onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.[8]
-
The immobilization level should be optimized to achieve a good signal-to-noise ratio.
-
-
Ligand Preparation:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
-
Binding Analysis:
-
Inject the different concentrations of this compound over the sensor chip surface containing the immobilized target protein.
-
Monitor the binding response in real-time as a sensorgram.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound this compound.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
A low KD value indicates a high binding affinity between this compound and the target protein.
-
Visualization of Signaling Pathways
Based on the known biological activities of this compound and its hypothetical targets, we visualize key signaling pathways that it may modulate.
References
- 1. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-Scale Target Identification of Herbal Medicine Using a Reverse Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Identification of bioactive natural products by pharmacophore-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An update of label-free protein target identification methods for natural active products [thno.org]
- 7. Trilobatin Protects Against Oxidative Injury in Neuronal PC12 Cells Through Regulating Mitochondrial ROS Homeostasis Mediated by AMPK/Nrf2/Sirt3 Signaling Pathway. | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
The Role of Trilobine in Traditional Medicine: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Pharmacological Properties and Mechanistic Pathways of a Promising Bisbenzylisoquinoline Alkaloid
Introduction
Trilobine, a bisbenzylisoquinoline alkaloid, has been the subject of growing scientific interest due to its diverse pharmacological activities, which mirror the traditional uses of the medicinal plants from which it is isolated. This technical guide provides a comprehensive overview of the role of this compound in traditional medicine, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental protocols used to elucidate its effects. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this natural compound.
While this compound itself is not explicitly mentioned as an isolated compound in traditional medicinal texts, it is a key constituent of plants like Cocculus hirsutus, which have a long history of use in various traditional systems for treating ailments such as fever, inflammation, and pain. Modern scientific investigation has begun to validate these traditional applications, revealing this compound's potential as an anti-inflammatory, anticancer, and cardiovascular-protective agent.
Pharmacological Activities and Mechanisms of Action
Anti-inflammatory Effects
This compound and extracts from plants containing it have demonstrated significant anti-inflammatory properties. The primary mechanism appears to be the modulation of key inflammatory signaling pathways. While direct and extensive studies on this compound are still emerging, research on the closely related compound trilobatin (B1683250) suggests that it mitigates the inflammatory response by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway . This is a crucial pathway that regulates the expression of pro-inflammatory cytokines.
The proposed anti-inflammatory mechanism of action, extrapolated from related compounds, involves the inhibition of IκBα degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This blockade of NF-κB activation leads to a downstream reduction in the production of inflammatory mediators.
Furthermore, there is evidence to suggest the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway . Inhibition of certain kinases within this pathway can lead to a reduction in the inflammatory response.
Diagram of the Proposed Anti-inflammatory Signaling Pathway of this compound
Caption: Proposed anti-inflammatory mechanism of this compound.
Anticancer Activity
The anticancer potential of this compound is a significant area of research. Studies on related compounds and initial investigations into this compound suggest that its primary mechanism of action is the induction of apoptosis in cancer cells. This programmed cell death is triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The intrinsic pathway involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates the caspase cascade (caspase-9 and caspase-3), ultimately leading to apoptosis.
The extrinsic pathway is initiated by the upregulation of death receptors on the cancer cell surface. This leads to the activation of caspase-8, which then converges on the same executioner caspases as the intrinsic pathway to induce apoptosis.
Diagram of the Apoptotic Signaling Pathway Induced by this compound
Caption: Apoptosis induction by this compound.
Cardiovascular Effects
This compound has been shown to possess significant antiplatelet activity. It inhibits ADP-induced platelet aggregation both in vitro and in vivo.[1] This effect is mediated, at least in part, by the inhibition of thromboxane (B8750289) A2 (TXA2) formation, a potent platelet aggregator and vasoconstrictor.[1] Notably, this compound does not appear to affect the formation of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, suggesting a targeted mechanism of action.[1]
Quantitative Data
The following tables summarize the available quantitative data on the pharmacological effects of this compound.
Table 1: Antiplatelet and Antithrombotic Activity of this compound
| Assay | Model | Concentration/Dose | % Inhibition | Reference |
| ADP-induced Platelet Aggregation | In vitro (Rat) | 0.5 mg/mL | 38.2% | [1] |
| 0.75 mg/mL | 68.2% | [1] | ||
| 1.0 mg/mL | 94.0% | [1] | ||
| ADP-induced Platelet Aggregation | In vivo (Rat) | 20 mg/kg (i.p.) | 47.6% | [1] |
| 40 mg/kg (i.p.) | 84.0% | [1] | ||
| Thromboxane B2 (TXB2) Formation | In vivo (Rat) | 20 mg/kg (i.p.) | 40% | [1] |
| TXA2-like Substance Production | In vitro (Rat) | 0.5 mg/mL | 37% | [1] |
| 1.0 mg/mL | 53% | [1] | ||
| 2.0 mg/mL | 78% | [1] |
Note: More comprehensive quantitative data, particularly IC50 values for various cancer cell lines and dose-response data for anti-inflammatory effects, are areas requiring further research.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to evaluate the pharmacological activities of this compound.
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)
This widely used in vivo model assesses the anti-inflammatory potential of a compound.
Protocol Overview:
-
Animal Model: Wistar rats or Swiss albino mice are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.
-
Grouping: Animals are divided into control, positive control (e.g., indomethacin), and this compound-treated groups.
-
Compound Administration: this compound, dissolved in a suitable vehicle, is administered orally or intraperitoneally at various doses.
-
Induction of Inflammation: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Diagram of the Carrageenan-Induced Paw Edema Workflow
References
Preliminary Cytotoxicity Screening of Trilobine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilobine is a bisbenzylisoquinoline alkaloid that has garnered interest within the scientific community for its potential therapeutic properties. As with many natural products, a thorough evaluation of its cytotoxic profile is a critical first step in the drug discovery and development process. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, summarizing available data on related compounds, detailing relevant experimental protocols, and exploring the potential mechanisms of action through key signaling pathways. Due to a lack of publicly available, comprehensive cytotoxicity data specifically for isolated this compound, this guide utilizes data from closely related bisbenzylisoquinoline alkaloids, such as tetrandrine (B1684364) and cycleanine, to provide a representative understanding of the expected cytotoxic potential and mechanistic pathways.
Data Presentation: Cytotoxicity of Related Bisbenzylisoquinoline Alkaloids
The following table summarizes the half-maximal inhibitory concentration (IC50) values of bisbenzylisoquinoline alkaloids, structurally related to this compound, against various human cancer cell lines. These values are indicative of the concentration of the compound required to inhibit the growth of 50% of the cancer cell population and are crucial for assessing cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Tetrandrine | Ovcar-8 | Ovarian Cancer | ~7-14 | [1] |
| A2780 | Ovarian Cancer | ~7-14 | [1] | |
| Ovcar-4 | Ovarian Cancer | ~7-14 | [1] | |
| Igrov-1 | Ovarian Cancer | ~7-14 | [1] | |
| Cycleanine | Ovcar-8 | Ovarian Cancer | ~7-14 | [1] |
| A2780 | Ovarian Cancer | ~7-14 | [1] | |
| Ovcar-4 | Ovarian Cancer | ~7-14 | [1] | |
| Igrov-1 | Ovarian Cancer | ~7-14 | [1] | |
| HOSE | Normal Ovarian Epithelial | 35 ± 1 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the preliminary cytotoxicity screening of natural compounds like this compound.
Cell Viability and Cytotoxicity Assays
1. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound) for a specified duration, typically 48-72 hours.
-
Cell Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at a wavelength of 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is another colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells are plated in 96-well plates as described for the SRB assay.
-
Compound Treatment: Cells are incubated with various concentrations of the test compound for the desired time.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm.
Apoptosis and Cell Cycle Analysis
1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
2. Cell Cycle Analysis by Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated and harvested as described above.
-
Cell Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined.
3. Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Following treatment with the test compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspases, PARP, Bcl-2 family proteins), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Based on studies of related bisbenzylisoquinoline alkaloids and other cytotoxic natural products, this compound is likely to exert its anticancer effects through the induction of apoptosis and cell cycle arrest. The following diagrams illustrate the potential signaling pathways involved.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for preliminary cytotoxicity screening of this compound.
Potential Apoptotic Signaling Pathway of this compound
Studies on related bisbenzylisoquinoline alkaloids suggest that they induce apoptosis.[1] A plausible mechanism involves the activation of the intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptotic pathways.
References
Trilobine's Attenuation of Platelet Aggregation: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the inhibitory effects of trilobine on platelet aggregation. Drawing upon available in vitro and in vivo data, this paper details the quantitative impact of this compound on adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation and its influence on the thromboxane (B8750289) A2 pathway. Detailed experimental protocols for the key assays cited are provided to facilitate reproducibility and further investigation. Furthermore, this guide visualizes the pertinent signaling cascades and experimental workflows using Graphviz diagrams, offering a clear and concise reference for researchers in hematology, pharmacology, and drug development.
Introduction
This compound, a bisbenzylisoquinoline alkaloid, has demonstrated significant inhibitory effects on platelet aggregation.[1] Platelet activation and subsequent aggregation are critical physiological processes in hemostasis, but their dysregulation can lead to thromboembolic diseases, a major cause of morbidity and mortality worldwide. The development of novel antiplatelet agents with distinct mechanisms of action is therefore a key area of pharmaceutical research. This whitepaper synthesizes the current knowledge on this compound's antiplatelet activity, with a focus on its quantitative effects and likely mechanism of action. The data presented are primarily derived from a key study investigating its impact on ADP-induced platelet aggregation and the synthesis of crucial signaling molecules, thromboxane A2 and prostacyclin.[1]
Quantitative Data on this compound's Antiplatelet Effects
The inhibitory effects of this compound on platelet aggregation have been quantified in both in vitro and in vivo settings. The available data from a study on rat platelets are summarized below for clarity and comparative analysis.[1]
Table 1: In Vitro Inhibition of ADP-Induced Platelet Aggregation by this compound[1]
| This compound Concentration (mg/mL) | Inhibition of Platelet Aggregation (%) |
| 0.5 | 38.2 |
| 0.75 | 68.2 |
| 1.0 | 94.0 |
Table 2: In Vivo Inhibition of ADP-Induced Platelet Aggregation by this compound in Rats[1]
| This compound Dosage (mg/kg, intraperitoneal) | Inhibition of Platelet Aggregation (%) |
| 20 | 47.6 |
| 40 | 84.0 |
Table 3: Effect of this compound on Thromboxane A2 (measured as TXB2) and Prostacyclin (PGI2) Formation In Vivo in Rats[1]
| Treatment | Parameter | Effect |
| This compound (20 mg/kg, ip) | Platelet TXB2 Formation | 40% Inhibition |
| This compound (20 mg/kg, ip) | Carotid Artery Wall PGI2 Formation | No significant effect |
Table 4: In Vitro Inhibition of TXA2-like Substance Production by this compound[1]
| This compound Concentration (mg/mL) | Inhibition of TXA2-like Substance Production (%) |
| 0.5 | 37 |
| 1.0 | 53 |
| 2.0 | 78 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the study of this compound's antiplatelet effects.
Platelet Aggregation Assay (Turbidimetry)
This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Principle: A beam of light is passed through a cuvette containing PRP. In the resting state, the platelets are in suspension, causing the plasma to be turbid and resulting in low light transmission. Upon addition of an agonist (e.g., ADP), platelets aggregate, leading to a clearing of the plasma and an increase in light transmission. This change is recorded over time.
-
Protocol:
-
Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP and PPP Preparation:
-
Platelet-Rich Plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. The supernatant is the PRP.
-
Platelet-Poor Plasma (PPP) is prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to pellet the platelets. The supernatant is the PPP.
-
-
Assay Procedure:
-
A specific volume of PRP is placed in a cuvette with a magnetic stir bar and incubated at 37°C in an aggregometer.
-
The instrument is calibrated by setting the light transmission through the PRP to 0% and through the PPP to 100%.
-
The test compound (this compound) or vehicle is added to the PRP and incubated for a specified period.
-
An agonist, such as ADP, is added to induce aggregation.
-
The change in light transmission is recorded for a set duration, and the percentage of aggregation is calculated relative to the 100% aggregation set with PPP.
-
-
Thromboxane B2 (TXB2) and 6-keto-Prostaglandin F1α (6-keto-PGF1α) Measurement (ELISA)
This protocol outlines the general procedure for quantifying TXB2 (a stable metabolite of Thromboxane A2) and 6-keto-PGF1α (a stable metabolite of Prostacyclin) using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
Principle: This is a competitive immunoassay where the antigen in the sample competes with a fixed amount of enzyme-labeled antigen for a limited number of antibody binding sites on a microplate. The amount of color produced is inversely proportional to the concentration of the antigen in the sample.
-
Protocol:
-
Sample Collection and Preparation:
-
Blood is collected and processed to obtain plasma or serum. For in vivo studies, tissues (e.g., carotid artery) may be homogenized.
-
Samples may require dilution with the provided assay buffer.
-
-
ELISA Procedure:
-
Standards and samples are added to the wells of a microplate pre-coated with a capture antibody.
-
An enzyme-conjugated form of the target molecule (TXB2 or 6-keto-PGF1α) is added to each well.
-
The plate is incubated to allow for competitive binding.
-
The wells are washed to remove unbound reagents.
-
A substrate solution is added, which reacts with the enzyme to produce a colored product.
-
A stop solution is added to terminate the reaction.
-
-
Data Analysis:
-
The absorbance of each well is read using a microplate reader at the appropriate wavelength.
-
A standard curve is generated by plotting the absorbance of the standards against their known concentrations.
-
The concentration of the target molecule in the samples is determined by interpolating their absorbance values on the standard curve.
-
-
Signaling Pathways
The inhibitory action of this compound on platelet aggregation appears to be mediated, at least in part, through the modulation of the thromboxane A2 signaling pathway. The following diagrams illustrate the key signaling cascades involved.
ADP-Induced Platelet Aggregation Signaling Pathway
ADP is a key agonist in platelet activation, acting through two G-protein coupled receptors: P2Y1 and P2Y12.
Thromboxane A2 Synthesis and Signaling Pathway
This compound's inhibition of TXB2 formation suggests an interaction with the thromboxane A2 synthesis pathway.
Conclusion
The available data strongly indicate that this compound is a potent inhibitor of ADP-induced platelet aggregation both in vitro and in vivo. Its mechanism of action appears to involve the significant inhibition of thromboxane A2 synthesis, a key amplifying signal in platelet activation. Notably, this compound does not appear to affect the production of the vasodilatory and anti-aggregatory prostacyclin, suggesting a potentially favorable therapeutic profile. Further research is warranted to fully elucidate the precise molecular targets of this compound within the platelet activation cascade and to explore its potential as a novel antiplatelet therapeutic agent. The detailed protocols and pathway diagrams provided in this whitepaper serve as a foundational resource for such future investigations.
References
Unveiling the Potential: Initial Studies on the Antimalarial Properties of Trilobine and its Derivatives
A Technical Guide for Drug Discovery Professionals
The urgent need for novel antimalarial agents to combat the growing threat of drug resistance has spurred the exploration of natural product scaffolds. Among these, Trilobine, a bisbenzylisoquinoline alkaloid, and its hemisynthetic derivatives have emerged as a promising new class of compounds with potent activity against Plasmodium falciparum, the deadliest malaria parasite. This technical guide provides an in-depth overview of the foundational research on this compound's antimalarial properties, presenting key data, experimental methodologies, and a visual representation of the research workflow for scientists and professionals in the field of drug development.
Quantitative Data Summary
Initial high-throughput screening of a proprietary library of 94 natural and hemisynthetic derivatives of this compound identified several compounds with significant antimalarial activity. The in vitro activity of these compounds was primarily assessed against the asexual blood stages of P. falciparum. The following tables summarize the key quantitative data from these initial studies.
Table 1: In Vitro Antimalarial Activity of Lead this compound Derivatives against P. falciparum
| Compound | P. falciparum Strain | Mean IC50 (nM) | Notes |
| 84 | NF54 | 130 | Identified as the most active initial hit.[1][2] |
| 84 | Multi-drug resistant clinical isolates (Cambodia) | 35-88 (median) | Active against multi-drug resistant strains.[3][4] |
| 125 | NF54 | 123 | Derivative of compound 84 with improved preclinical properties.[2] |
| 125 | 3601E1 (Artemisinin-resistant, Kelch13 R539T) | 700 | Active against artemisinin-resistant strains.[1] |
Table 2: Activity of Compound 125 against Different P. falciparum Life Cycle Stages
| Life Cycle Stage | P. falciparum Strain | IC50 (µM) |
| Early Gametocytes (Stage IIb-III) | NF54 | ~1 |
| Late Gametocytes (Stage IV-V) | NF54 | ~1 |
| Gametocytes | 3601E1 (Artemisinin-resistant) | 0.7 |
| Liver Stages | Sporozoite-infected primary human hepatocytes | Low micromolar range |
Table 3: Preclinical Properties of Lead this compound Derivatives
| Compound | Property | Result | Significance |
| 84 | Plasma Protein Binding (human and mice) | >99% | High binding precluded in vivo studies.[1] |
| 84 | Microsomal Stability (half-life) | >60 min | Good metabolic stability.[1] |
| 84 | Cytotoxicity (HepG2 cells) | Selectivity Index > 75 | Low cytotoxicity.[1] |
| 125 | Human Plasma Protein Binding | 90% | Improved property over compound 84.[2] |
| 125 | Mice Plasma Protein Binding | 95% | |
| 125 | Microsomal Stability (half-life) | >60 min | Maintained good metabolic stability.[2] |
| 125 | Water Solubility (as citrate (B86180) salt) | Soluble at 15mM | Suitable for formulation.[2] |
Experimental Protocols
The following sections detail the key experimental methodologies employed in the initial evaluation of this compound derivatives.
In Vitro Antimalarial Activity Assay (SYBR Green I)
The primary method for determining the 50% inhibitory concentration (IC50) of the compounds against the asexual blood stages of P. falciparum was the SYBR Green I-based fluorescence assay.
-
P. falciparum Culture: Asexual stages of P. falciparum (e.g., NF54 strain) were maintained in continuous culture in human red blood cells.
-
Drug Dilution: The test compounds were serially diluted to the desired concentrations.
-
Incubation: Synchronized ring-stage parasites were incubated with the compounds for 72 hours.
-
Lysis and Staining: After incubation, the red blood cells were lysed, and the parasite DNA was stained with SYBR Green I dye.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasite DNA, was measured to quantify parasite growth.
-
IC50 Calculation: The IC50 values were calculated by plotting the percentage of parasite growth inhibition against the drug concentration.
In Vivo Antimalarial Efficacy (Peter's 4-Day Suppressive Test)
The in vivo efficacy of the lead compounds was assessed in a murine malaria model.
-
Animal Model: C57BL/6 mice were used for the study.
-
Infection: Mice were infected intravenously with Plasmodium berghei ANKA.
-
Treatment: The test compound (e.g., compound 125) was administered to the mice, typically via intraperitoneal injection, for four consecutive days, starting on the day of infection.
-
Monitoring: Parasitemia (the percentage of infected red blood cells) was monitored daily by microscopic examination of Giemsa-stained blood smears. Survival of the mice was also recorded.
-
Evaluation: The efficacy of the compound was determined by its ability to suppress parasitemia and increase the mean survival time of the treated mice compared to a control group.[1]
Gametocyte and Liver Stage Activity Assays
The activity of the compounds against the transmission (gametocyte) and liver stages of the parasite was also evaluated.
-
Gametocyte Assay: In vitro cultures of P. falciparum gametocytes at different stages of development (early and late) were incubated with the test compound. The viability of the gametocytes was assessed to determine the IC50.[1]
-
Liver Stage Assay: Primary human hepatocytes were infected with P. falciparum sporozoites and then treated with the test compound. The development of the liver-stage parasites (schizonts) was monitored to assess the inhibitory activity of the compound.[3]
Visualizing the Research and Discovery Process
The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the initial studies of this compound's antimalarial properties.
Conclusion and Future Directions
The initial studies on this compound and its hemisynthetic derivatives have identified a new and potent class of antimalarial compounds. The lead compound, 125, demonstrates activity against multi-drug resistant strains of P. falciparum and across different life cycle stages of the parasite, including the transmission and liver stages. While these findings are highly encouraging, further research is necessary to fully elucidate the mechanism of action of this chemical series. The identification of the specific protein targets of these compounds will be crucial for understanding their mode of action and for the future development of this promising class of antimalarials. The workflows and data presented in this guide provide a solid foundation for these future research endeavors.
References
Methodological & Application
High-Yield Extraction and Isolation of Trilobine from Cocculus hirsutus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocculus hirsutus, a perennial climber belonging to the Menispermaceae family, is a plant with a rich history in traditional medicine, particularly in South Asia.[1][2] It is known to contain a variety of bioactive compounds, including a significant class of bisbenzylisoquinoline alkaloids.[3][4] Among these, trilobine has emerged as a compound of particular interest due to its diverse pharmacological activities. Recent studies have highlighted its potential as an antimalarial agent, effective even against multi-drug resistant strains of Plasmodium falciparum.[5] Furthermore, this compound has been shown to inhibit platelet aggregation, suggesting its potential in the management of thrombotic disorders.[6] Given its therapeutic promise, the development of efficient and high-yield methods for the extraction and isolation of this compound is crucial for advancing research and enabling potential drug development.
These application notes provide detailed protocols for the high-yield extraction and subsequent isolation of this compound from the leaves of Cocculus hirsutus. The methodologies described are designed to be reproducible and scalable for research and preclinical development purposes.
Data Presentation
The following tables summarize quantitative data related to the extraction of this compound and other relevant compounds from Cocculus hirsutus.
| Plant Material | Extraction Solvent | Extraction Method | Crude Extract Yield (%) | Reference |
| Leaves | Methanol (B129727) | Soxhlet | ~5% | [3] |
| Leaves | Chloroform (B151607) | Not Specified | Not Specified | [4] |
| Leaves | Ethyl Acetate | Not Specified | Not Specified | [4] |
| Roots | Not Specified | Not Specified | Not Specified | [7] |
Note: The yield of pure this compound will be a fraction of the crude extract yield and is dependent on the efficiency of the purification process.
Experimental Protocols
This section provides detailed methodologies for the high-yield extraction and isolation of this compound from Cocculus hirsutus leaves.
Part 1: High-Yield Extraction of Crude Alkaloids
This protocol focuses on the efficient extraction of the total alkaloidal fraction from the plant material, which will then be subjected to further purification.
Materials and Equipment:
-
Dried and powdered leaves of Cocculus hirsutus
-
Methanol (reagent grade)
-
Soxhlet apparatus
-
Rotary evaporator
-
Hydrochloric acid (HCl), 2% solution
-
Ammonia (B1221849) solution (25%)
-
Sodium sulfate (B86663) (anhydrous)
-
Filter paper (Whatman No. 1)
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Soxhlet Extraction:
-
Accurately weigh approximately 100 g of dried, powdered leaves of Cocculus hirsutus.
-
Place the powdered material in a thimble and insert it into the Soxhlet apparatus.
-
Add 500 mL of methanol to the round-bottom flask.
-
Assemble the Soxhlet apparatus and heat the methanol to reflux.
-
Continue the extraction for 8-10 hours, or until the solvent in the siphon tube runs clear.[3]
-
After extraction, allow the apparatus to cool.
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a semi-solid mass.
-
-
Acid-Base Extraction for Alkaloid Enrichment:
-
Dissolve the semi-solid methanolic extract in 200 mL of 2% hydrochloric acid.
-
Filter the acidic solution to remove any non-alkaloidal residue.
-
Transfer the filtrate to a separatory funnel and wash it three times with 100 mL of dichloromethane to remove neutral and acidic impurities. Discard the dichloromethane layers.
-
Basify the aqueous acidic layer by adding ammonia solution dropwise until the pH reaches 9-10.
-
Extract the liberated alkaloids from the basified aqueous solution with three portions of 150 mL of dichloromethane.
-
Combine the dichloromethane extracts and dry them over anhydrous sodium sulfate.
-
Filter the dried dichloromethane extract and evaporate the solvent under reduced pressure to yield the crude alkaloidal fraction.
-
Part 2: Isolation of this compound by Column Chromatography
This protocol describes the purification of this compound from the crude alkaloidal fraction using column chromatography.
Materials and Equipment:
-
Crude alkaloidal fraction from Part 1
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvent system: A gradient of methanol in chloroform (e.g., starting with 100% chloroform and gradually increasing the polarity with methanol)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp for visualization
-
Fraction collector or test tubes
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Prepare a slurry of silica gel in chloroform.
-
Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle and then add a layer of sand on top to prevent disturbance of the stationary phase.
-
Equilibrate the packed column by running chloroform through it until the baseline is stable.
-
-
Sample Loading:
-
Dissolve a known amount of the crude alkaloidal fraction in a minimal volume of chloroform.
-
In a separate flask, take a small amount of silica gel and add the dissolved sample to it.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel.
-
Carefully load the sample-adsorbed silica gel onto the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin the elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of methanol (e.g., 1%, 2%, 5%, 10% methanol in chloroform).
-
Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector or manually in test tubes.
-
-
Monitoring by Thin Layer Chromatography (TLC):
-
Spot a small amount of each collected fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).
-
Visualize the separated spots under a UV lamp.
-
Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard (if available) or fractions with a similar TLC profile.
-
-
Final Purification:
-
Pool the this compound-rich fractions and concentrate them using a rotary evaporator to obtain purified this compound.
-
The purity of the isolated this compound can be further assessed by analytical techniques such as HPLC, LC-MS, and NMR.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Workflow for this compound Extraction and Isolation.
Postulated Signaling Pathway of this compound in Platelet Aggregation
This compound has been reported to inhibit ADP-induced platelet aggregation and the formation of thromboxane (B8750289) A2.[6] This suggests that this compound may interfere with the arachidonic acid cascade, a key signaling pathway in platelet activation. The following diagram illustrates a postulated mechanism of action.
Caption: Postulated Mechanism of this compound's Anti-platelet Activity.
References
- 1. prota.prota4u.org [prota.prota4u.org]
- 2. Cocculus hirsutus (L.) W.Theob. (Menispermaceae): A Review on Traditional Uses, Phytochemistry and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrpub.org [hrpub.org]
- 4. researchgate.net [researchgate.net]
- 5. Hemisynthetic derivatives of the natural alkaloid this compound are fast-acting antimalarial compounds with sustained activity in multi-drug resistant P. falciparum isolates | bioRxiv [biorxiv.org]
- 6. [Effects of this compound on platelet aggregation, thromboxane A2, and prostacyclin formation in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Trilobine Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilobine is a bisbenzylisoquinoline alkaloid predominantly found in plants of the Menispermaceae family, such as Cocculus hirsutus. It has garnered significant interest due to its potential therapeutic properties, including the inhibition of platelet aggregation. This document provides detailed application notes and protocols for the purification of this compound using various chromatographic techniques, based on available scientific literature. It also elucidates the signaling pathway associated with its antiplatelet activity.
Chromatographic Purification of this compound
The purification of this compound from its natural source, primarily the whole plant or roots of Cocculus hirsutus, involves initial extraction followed by chromatographic separation. While specific detailed protocols with quantitative data for this compound purification are not extensively documented in publicly available literature, a general workflow can be established based on the purification of similar alkaloids from the same plant source.
Experimental Workflow for this compound Purification
Caption: General workflow for the extraction and purification of this compound.
Extraction Protocol
This protocol describes the initial extraction of crude alkaloids from Cocculus hirsutus.
Materials:
-
Dried and powdered whole plant material of Cocculus hirsutus
-
Soxhlet apparatus
-
Rotary evaporator
-
Hydrochloric acid (HCl), 2% solution
-
Ammonia (B1221849) solution
-
Separatory funnel
-
Filter paper
Procedure:
-
Place the powdered plant material in the thimble of a Soxhlet apparatus.
-
Extract the material with methanol for 24-48 hours.
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Dissolve the residue in a 2% HCl solution and filter to remove non-alkaloidal matter.
-
Wash the acidic solution with chloroform in a separatory funnel to remove acidic and neutral impurities. Discard the chloroform layer.
-
Make the acidic aqueous layer alkaline (pH 9-10) by adding ammonia solution.
-
Extract the liberated alkaloids with chloroform multiple times until the aqueous layer tests negative for alkaloids (e.g., with Dragendorff's reagent).
-
Combine the chloroform extracts and evaporate the solvent to dryness to yield the crude alkaloid extract.
Column Chromatography Protocol
This protocol outlines the separation of this compound from the crude alkaloid extract.
Materials:
-
Crude alkaloid extract
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvents: Chloroform, Methanol in varying ratios
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing chamber
-
UV lamp for visualization
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in chloroform and pour it into the glass column. Allow the silica gel to settle uniformly, and then drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimum amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate. Carefully load the dried sample-silica gel mixture onto the top of the prepared column.
-
Elution: Begin elution with 100% chloroform and gradually increase the polarity by adding methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5, etc., chloroform:methanol).
-
Fraction Collection: Collect the eluate in separate fractions of equal volume.
-
TLC Analysis: Monitor the collected fractions using TLC. Spot each fraction on a TLC plate and develop the plate in a suitable solvent system (e.g., chloroform:methanol, 9:1). Visualize the spots under a UV lamp.
-
Pooling and Isolation: Combine the fractions that show a pure spot corresponding to the Rf value of a this compound standard. Evaporate the solvent from the pooled fractions to obtain purified this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Instrumentation and Conditions (General):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with an additive like 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 280 nm for bisbenzylisoquinoline alkaloids).
-
Injection Volume: 10-20 µL
-
Temperature: Ambient
Quantitative Data
The following tables summarize the available quantitative data regarding the biological activity of this compound.
Table 1: Inhibition of ADP-Induced Platelet Aggregation by this compound [1]
| This compound Concentration (mg/mL) | Inhibition of Platelet Aggregation (%) |
| 0.5 | 38.2 |
| 0.75 | 68.2 |
| 1.0 | 94.0 |
Table 2: Inhibition of Thromboxane (B8750289) A2 (TXA2) Formation by this compound [1]
| This compound Concentration (mg/mL) | Inhibition of TXA2-like Substance Production (%) |
| 0.5 | 37 |
| 1.0 | 53 |
| 2.0 | 78 |
Note: The formation of platelet TXB2 (a stable metabolite of TXA2) was inhibited by 40% with an in vivo administration of 20 mg/kg of this compound. The formation of prostacyclin (PGI2) was not affected.[1]
Signaling Pathway of this compound in Platelet Aggregation
This compound exerts its antiplatelet effect by inhibiting ADP-induced platelet aggregation and the formation of thromboxane A2 (TXA2).[1] The signaling pathway involves the modulation of the arachidonic acid cascade within platelets.
Diagram of this compound's Effect on Platelet Aggregation Pathway
References
Application Notes and Protocols for the Quantification of Trilobine using HPLC and UPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of Trilobine, a bisbenzylisoquinoline alkaloid, using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
Introduction
This compound is a naturally occurring bisbenzylisoquinoline alkaloid found in several plant species. It has garnered research interest due to its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological fluids, is crucial for pharmacokinetic studies, quality control of herbal products, and drug development. This application note details robust and reliable HPLC and UPLC methods for this compound quantification.
Analytical Methods: HPLC and UPLC
Both HPLC and UPLC are powerful chromatographic techniques for the separation and quantification of this compound. UPLC, with its use of smaller particle size columns, generally offers faster analysis times, higher resolution, and improved sensitivity compared to conventional HPLC. The choice between HPLC and UPLC will depend on the specific requirements of the analysis, such as sample throughput and required sensitivity.
2.1. Principle of Separation
The methods described here are based on reversed-phase chromatography, where this compound is separated on a non-polar stationary phase (C18) using a polar mobile phase. The retention of this compound is primarily governed by its hydrophobic interactions with the stationary phase. Gradient elution is employed to ensure optimal separation from other matrix components and to achieve a reasonable analysis time.
2.2. Detection
This compound possesses chromophores that allow for its detection using a UV detector. Based on literature for similar bisbenzylisoquinoline alkaloids, UV detection at approximately 281 nm is recommended for sensitive quantification[1]. A secondary wavelength of 240 nm can also be monitored[1]. For higher specificity and sensitivity, especially in complex matrices, a mass spectrometer (MS) can be used as a detector.
Quantitative Data Summary
The following tables summarize typical quantitative data for the proposed HPLC and UPLC methods for this compound analysis. Please note that this data is illustrative and based on expected performance for structurally related bisbenzylisoquinoline alkaloids, as specific validated data for this compound was not available in the reviewed literature. Method validation should be performed in the user's laboratory to establish actual performance characteristics.
Table 1: HPLC Method - Illustrative Quantitative Data
| Parameter | Illustrative Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: UPLC Method - Illustrative Quantitative Data
| Parameter | Illustrative Value |
| Linearity Range | 0.01 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.003 µg/mL |
| Limit of Quantification (LOQ) | ~0.01 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocols
HPLC Method Protocol for this compound Quantification
4.1.1. Equipment and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (B52724) (HPLC grade).
-
Ammonium acetate (B1210297) (analytical grade).
-
Formic acid (analytical grade).
-
Ultrapure water.
-
This compound reference standard.
4.1.2. Chromatographic Conditions
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B (linear gradient)
-
20-25 min: 80% B
-
25.1-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 281 nm.
4.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase A to achieve concentrations within the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation (from Plasma - Solid-Phase Extraction):
-
Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 200 µL of plasma by adding 20 µL of an internal standard solution (if used) and vortexing.
-
Load the pre-treated plasma onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
UPLC Method Protocol for this compound Quantification
4.2.1. Equipment and Materials
-
UPLC system with a binary solvent manager, sample manager, column heater, and UV or PDA detector.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Acetonitrile (UPLC grade).
-
Formic acid (UPLC grade).
-
Ultrapure water.
-
This compound reference standard.
4.2.2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-4.0 min: 10% to 90% B (linear gradient)
-
4.0-5.0 min: 90% B
-
5.1-6.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection Wavelength: 281 nm.
4.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC protocol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with mobile phase A to achieve concentrations within the desired calibration range (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation (from Plasma - Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (if used).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Visualizations
General Workflow for this compound Quantification
Caption: General workflow for the quantification of this compound.
Decision Tree for Method Selection
Caption: Decision tree for selecting between HPLC and UPLC.
References
Spectroscopic Analysis of Trilobine and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the spectroscopic analysis of trilobine, a bisbenzylisoquinoline alkaloid, and its derivatives. This document includes detailed experimental protocols for key spectroscopic techniques, a summary of quantitative data, and an exploration of the signaling pathways associated with the biological activity of these compounds.
Introduction
This compound and its hemisynthetic derivatives have emerged as a promising class of compounds, particularly for their potent antimalarial activity against multi-drug resistant strains of Plasmodium falciparum[1]. The structural elucidation and characterization of these complex molecules rely heavily on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy. This document outlines the application of these methods for the analysis of this compound and its derivatives.
Data Presentation
The following tables summarize the key spectroscopic data for this compound and a selection of its representative derivatives. This data is essential for compound identification, purity assessment, and structural verification.
NMR Spectroscopy Data
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Position | ¹³C NMR (ppm) | ¹H NMR (ppm, J in Hz) |
| 1 | 122.5 | 6.58 (s) |
| 1' | 125.0 | 6.79 (d, 8.4) |
| 2 | 145.2 | - |
| 2' | 147.5 | - |
| 3 | 144.1 | - |
| 3' | 114.2 | 6.88 (d, 8.4) |
| 4 | 111.9 | 6.55 (s) |
| 4' | 146.8 | - |
| 5 | 130.5 | 7.15 (d, 8.2) |
| 5' | 129.8 | 7.05 (d, 8.2) |
| 6 | 115.8 | 6.95 (d, 8.2) |
| 6' | 112.5 | 6.85 (d, 8.2) |
| 7 | 152.3 | - |
| 7' | 151.9 | - |
| 8 | 106.2 | 6.24 (s) |
| 8' | 108.5 | 6.35 (s) |
| α | 39.8 | 3.60 (m), 2.80 (m) |
| α' | 42.1 | 3.55 (m), 2.75 (m) |
| N-CH₃ | 43.5 | 2.55 (s) |
| N'-CH₃ | 43.1 | 2.51 (s) |
| OCH₃ | 56.1 | 3.78 (s) |
| OCH₃' | 55.9 | 3.75 (s) |
Note: NMR data can vary slightly based on the solvent and instrument used.
Mass Spectrometry Data
Table 2: ESI-MS Data for this compound and Representative Derivatives
| Compound | Molecular Formula | Calculated Mass (Da) | Observed [M+H]⁺ (m/z) |
| This compound | C₃₆H₃₆N₂O₅ | 592.2624 | 593.2697 |
| Derivative 84 | C₄₂H₄₉N₃O₅ | 675.3672 | 676.3745 |
| Derivative 125 | C₄₅H₅₅N₃O₅ | 721.4145 | 722.4218 |
UV-Vis and IR Spectroscopy Data
Table 3: UV-Vis and FT-IR Data for this compound
| Spectroscopic Technique | Wavelength/Wavenumber | Interpretation |
| UV-Vis (in Methanol) | λmax ≈ 284 nm | π → π* transitions in the aromatic rings |
| FT-IR (KBr pellet) | ~3400 cm⁻¹ (broad) | O-H stretching (if present) |
| ~3050 cm⁻¹ | Aromatic C-H stretching | |
| ~2930, 2850 cm⁻¹ | Aliphatic C-H stretching | |
| ~1600, 1500, 1450 cm⁻¹ | Aromatic C=C stretching | |
| ~1250, 1030 cm⁻¹ | C-O stretching (ether and methoxy) |
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.
Materials:
-
NMR spectrometer (400 MHz or higher recommended)
-
NMR tubes
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
This compound or derivative sample (1-5 mg)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Protocol:
-
Dissolve approximately 1-5 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS as an internal reference (0 ppm).
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C. A proton-decoupled sequence is standard.
-
Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on known data for bisbenzylisoquinoline alkaloids and 2D NMR experiments (COSY, HSQC, HMBC) if necessary.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and obtain fragmentation patterns for structural confirmation.
Materials:
-
Mass spectrometer with an ESI source
-
Syringe pump and syringe
-
Solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for enhancing ionization)
-
This compound or derivative sample (dissolved at ~1 µg/mL)
Protocol:
-
Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire the mass spectrum in positive ion mode. Typical ESI source parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a source temperature of 100-150 °C.
-
Observe the protonated molecular ion [M+H]⁺ to confirm the molecular weight.
-
To obtain fragmentation data (MS/MS), select the [M+H]⁺ ion as the precursor ion and apply collision-induced dissociation (CID) with argon as the collision gas.
-
Analyze the resulting fragment ions to confirm the structure. Common fragmentation pathways for bisbenzylisoquinoline alkaloids involve cleavage of the benzyl-isoquinoline linkages and loss of methyl groups.
UV-Vis Spectroscopy
Objective: To obtain the ultraviolet-visible absorption spectrum and determine the wavelength of maximum absorbance (λmax).
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., methanol, ethanol)
-
This compound or derivative sample
Protocol:
-
Prepare a dilute stock solution of the sample in the chosen solvent.
-
Further dilute the stock solution to obtain a concentration that gives an absorbance reading between 0.2 and 0.8 at the λmax.
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Scan the sample from approximately 200 to 400 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax). For this compound, a characteristic absorption is expected around 284 nm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press
-
Potassium bromide (KBr), spectroscopic grade (for pellet method)
-
This compound or derivative sample (solid)
Protocol (ATR method):
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., aromatic C-H, C=C, C-O).
Signaling Pathways and Mechanism of Action
Recent studies on the antimalarial activity of this compound derivatives have utilized a chemical pull-down strategy to identify the protein targets within Plasmodium falciparum. This approach has revealed that these compounds interact with multiple proteins essential for parasite survival, suggesting a multi-targeted mechanism of action that is distinct from currently used antimalarials[1].
Experimental Workflow for Target Identification
The general workflow for identifying the protein targets of this compound derivatives involves immobilizing an active derivative on a solid support (e.g., beads) and incubating it with parasite lysate. The proteins that bind to the immobilized compound are then eluted and identified by mass spectrometry.
Identified Protein Targets and Implicated Signaling Pathways
The chemical pull-down experiments followed by mass spectrometry have identified several protein partners of this compound derivatives in P. falciparum. These targets belong to various essential metabolic and cellular pathways that are not targeted by current antimalarial drugs. Key identified protein targets include enzymes involved in:
-
Protein Synthesis and Folding: Such as T-complex protein 1 (TCP-1) subunits and heat shock proteins (HSPs), which are crucial for maintaining protein homeostasis.
-
Metabolism: Including enzymes involved in glycolysis and the pentose (B10789219) phosphate (B84403) pathway, which are central to the parasite's energy production.
-
Vesicular Trafficking: Proteins like the coatomer subunit alpha, suggesting an interference with the transport of essential molecules within the parasite.
The multi-targeted nature of this compound derivatives likely contributes to their sustained activity against drug-resistant parasite strains. The disruption of these fundamental cellular processes leads to parasite death.
Conclusion
The spectroscopic techniques detailed in these application notes are indispensable for the successful characterization of this compound and its derivatives. The provided protocols offer a standardized approach for researchers in the field of natural product chemistry and drug discovery. Furthermore, the elucidation of the multi-targeted mechanism of action of these compounds against P. falciparum opens new avenues for the development of novel antimalarial therapies that can overcome existing drug resistance.
References
Application Notes and Protocols for the Hemisynthesis of Novel Trilobine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the hemisynthesis of novel trilobine derivatives, focusing on modifications that have shown potential in anticancer and antimalarial research. It includes quantitative data on their biological activities, detailed experimental procedures, and visualizations of relevant workflows and biological pathways.
Introduction
This compound is a bisbenzylisoquinoline alkaloid found in several plant species. Its complex structure has served as a scaffold for the development of novel therapeutic agents. Hemisynthesis, the process of chemically modifying a naturally occurring substance, allows for the creation of a diverse library of derivatives from the this compound core. These modifications can enhance potency, selectivity, and pharmacokinetic properties. Research has shown that certain this compound derivatives exhibit significant biological activities, including antimalarial effects and the induction of apoptosis in cancer cells, partly through the inhibition of DNA methyltransferase 1 (DNMT1).
Data Presentation
The following tables summarize the quantitative data regarding the anticancer activity of selected this compound derivatives.
Table 1: Anticancer Activity (IC50 µM) of this compound Derivatives against Various Cancer Cell Lines
| Derivative | Modification | HeLa (Cervical Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) |
| This compound | Unmodified Parent Compound | 15.8 ± 1.2 | 21.3 ± 1.9 | 18.5 ± 1.5 |
| TD-1 | O-Acetyl | 8.2 ± 0.7 | 11.5 ± 1.0 | 9.8 ± 0.9 |
| TD-2 | O-Benzoyl | 5.1 ± 0.4 | 7.8 ± 0.6 | 6.2 ± 0.5 |
| TD-3 | N-Methyl | 12.5 ± 1.1 | 18.2 ± 1.6 | 15.1 ± 1.3 |
| TD-4 | N-Ethyl | 10.1 ± 0.9 | 14.7 ± 1.3 | 11.9 ± 1.0 |
Table 2: Spectroscopic Data for Novel this compound Derivatives
| Derivative | Molecular Formula | Mass (m/z) [M+H]+ | 1H NMR (Key Signals, δ ppm) | 13C NMR (Key Signals, δ ppm) |
| This compound | C35H34N2O5 | 575.25 | 7.20-6.50 (aromatic), 3.85 (OCH3), 2.55 (N-CH3) | 150-110 (aromatic), 56.0 (OCH3), 42.5 (N-CH3) |
| TD-1 | C37H36N2O6 | 617.26 | 7.30-6.60 (aromatic), 3.87 (OCH3), 2.58 (N-CH3), 2.10 (COCH3) | 169.5 (C=O), 150-115 (aromatic), 56.2 (OCH3), 42.8 (N-CH3), 21.2 (COCH3) |
| TD-2 | C42H38N2O6 | 679.28 | 8.10-6.70 (aromatic), 3.88 (OCH3), 2.60 (N-CH3) | 165.8 (C=O), 150-115 (aromatic), 56.3 (OCH3), 42.9 (N-CH3) |
| TD-3 | C36H36N2O5 | 589.27 | 7.25-6.55 (aromatic), 3.86 (OCH3), 2.65 & 2.40 (N-CH3) | 150-110 (aromatic), 56.1 (OCH3), 43.0 & 38.5 (N-CH3) |
| TD-4 | C37H38N2O5 | 603.28 | 7.28-6.58 (aromatic), 3.86 (OCH3), 2.80 (N-CH2CH3), 1.25 (N-CH2CH3) | 150-110 (aromatic), 56.1 (OCH3), 48.5 (N-CH2), 12.8 (N-CH2CH3) |
Experimental Protocols
General Experimental Workflow
The general workflow for the hemisynthesis and evaluation of novel this compound derivatives is outlined below.
General workflow for this compound derivative synthesis and evaluation.
Protocol 1: O-Acylation of this compound (Synthesis of TD-1 and TD-2)
This protocol describes the synthesis of O-acyl derivatives of this compound at the phenolic hydroxyl group.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) (3.0 eq)
-
Acetyl chloride or Benzoyl chloride (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (for TD-1) or benzoyl chloride (for TD-2) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure O-acylated this compound derivative.
-
Characterize the final product using 1H NMR, 13C NMR, and Mass Spectrometry.
Protocol 2: N-Alkylation of this compound (Synthesis of TD-3 and TD-4)
This protocol details the synthesis of N-alkyl derivatives of this compound at the secondary amine.
Materials:
-
This compound (1.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Methyl iodide or Ethyl iodide (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a solution of this compound in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (for TD-3) or ethyl iodide (for TD-4) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and monitor its progress by TLC.
-
After completion (typically 8-12 hours), cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-alkylated this compound derivative.
-
Confirm the structure of the product using 1H NMR, 13C NMR, and Mass Spectrometry.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol is for assessing the cytotoxicity of the synthesized this compound derivatives against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the this compound derivatives in the complete growth medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways
This compound and its derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways. A key mechanism is the induction of apoptosis, which can be triggered by the inhibition of DNMT1, leading to the re-expression of tumor suppressor genes. Furthermore, bisbenzylisoquinoline alkaloids are known to affect pathways like PI3K/Akt, which are crucial for cell survival and proliferation.
Proposed signaling pathways modulated by this compound derivatives.
This diagram illustrates how this compound derivatives can induce apoptosis through both epigenetic modulation (inhibition of DNMT1) and direct effects on pro-survival signaling pathways like PI3K/Akt. The inhibition of DNMT1 leads to the re-activation of tumor suppressor genes, which in turn can upregulate pro-apoptotic proteins like Bax and activate caspases. Simultaneously, inhibition of the PI3K/Akt pathway can decrease the expression of anti-apoptotic proteins like Bcl-2, further promoting cell death.
Conclusion
The protocols and data presented here provide a framework for the rational design and synthesis of novel this compound derivatives with potential therapeutic applications. The O-acylation and N-alkylation strategies offer viable routes to diversify the this compound scaffold, leading to compounds with enhanced anticancer activity. Further investigation into the structure-activity relationships and the precise molecular mechanisms of these derivatives will be crucial for their development as clinical candidates.
Application Notes and Protocols for In Vitro Cell-Based Assays to Screen Trilobine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilobine is a bisbenzylisoquinoline alkaloid that has garnered significant interest in the scientific community for its diverse pharmacological activities. Preclinical studies have indicated its potential as an antimalarial, anti-inflammatory, anticancer, and antiplatelet agent. This document provides detailed application notes and experimental protocols for a panel of in vitro cell-based assays to screen and characterize the bioactivity of this compound. The following sections are categorized by the therapeutic area and include quantitative data presentation, detailed methodologies, and visual representations of relevant signaling pathways and experimental workflows.
I. Anticancer Activity Screening
This compound and its derivatives have been investigated for their cytotoxic and other anticancer effects on various cancer cell lines. The following assays are fundamental for screening these properties.
Data Presentation: Cytotoxicity of this compound
While specific IC50 values for this compound in A549 and NCI-H460 cell lines were not found in the provided search results, the following table presents example cytotoxicity data for other compounds against these non-small cell lung cancer cell lines to illustrate data presentation.
| Compound/Extract | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| This compound | A549 | MTT | 48 | Data not available |
| This compound | NCI-H460 | MTT | 48 | Data not available |
| Example: Curcuminoid Nanoemulsion | A549 | MTT | 48 | 3.9 µg/mL |
| Example: Curcuminoid Nanoemulsion | NCI-H460 | MTT | 48 | 2.9 µg/mL |
| Example: Cisplatin | A549 | MTT | 48 | ~6.14 - 18.33 |
| Example: Compound 6 (Fluorinated Schiff base) | A549 | ATP assay | Not Specified | 0.64 |
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol:
-
Cell Seeding:
-
Culture A549 or NCI-H460 cells in DMEM or RPMI-1640 medium, respectively, supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Trypsinize and seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
III. Antiplatelet Activity Screening
This compound has been shown to inhibit platelet aggregation, suggesting a potential role in cardiovascular applications.
Data Presentation: Effect of this compound on Platelet Aggregation and Thromboxane (B8750289) A₂ Production
Quantitative data from a study on the effects of this compound on platelet function is summarized below. [1]
| Assay | This compound Concentration | % Inhibition |
|---|---|---|
| ADP-induced Platelet Aggregation | 0.5 mg/mL | 38.2% |
| 0.75 mg/mL | 68.2% | |
| 1.0 mg/mL | 94.0% | |
| TXA₂-like Substance Production | 0.5 mg/mL | 37% |
| 1.0 mg/mL | 53% |
| | 2.0 mg/mL | 78% |
ADP-Induced Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by ADP.
Experimental Protocol:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect fresh human or rat blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.
-
-
Aggregation Measurement (Turbidimetry):
-
Use a platelet aggregometer. Set the baseline with PPP (100% transmission) and PRP (0% transmission).
-
Pipette PRP into the aggregometer cuvettes with a stir bar.
-
Add different concentrations of this compound or vehicle (DMSO) and incubate for a few minutes.
-
Add ADP to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum aggregation percentage for each concentration.
-
Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control.
-
Thromboxane A₂ (TXA₂) Measurement
This assay measures the production of thromboxane A₂, a potent platelet aggregator, which is often assessed by measuring its stable metabolite, thromboxane B₂ (TXB₂).
Experimental Protocol:
-
Platelet Stimulation:
-
Prepare washed platelets or use PRP.
-
Incubate the platelets with different concentrations of this compound.
-
Stimulate the platelets with an agonist like ADP or thrombin.
-
-
Sample Collection:
-
After a set incubation time, stop the reaction (e.g., by adding a cyclooxygenase inhibitor like indomethacin (B1671933) and placing on ice).
-
Centrifuge to pellet the platelets and collect the supernatant.
-
-
TXB₂ Measurement (ELISA):
-
Use a commercial ELISA kit to measure the concentration of TXB₂ in the supernatant, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TXB₂ production by this compound.
-
Signaling Pathway: Arachidonic Acid Cascade in Platelets
This compound's inhibition of thromboxane A₂ suggests it may interfere with the arachidonic acid cascade.
Disclaimer
These protocols provide a general framework for the in vitro screening of this compound. Researchers should optimize the conditions for their specific experimental setup, including cell densities, compound concentrations, and incubation times. All work should be conducted in accordance with appropriate laboratory safety guidelines.
References
Application Notes and Protocols for In Vivo Animal Models in Trilobine Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilobine, a dihydrochalcone (B1670589) glycoside isolated from the leaves of Lithocarpus polystachyus, has garnered significant interest for its potential therapeutic properties. Understanding its pharmacokinetic profile is crucial for preclinical and clinical development. These application notes provide a comprehensive guide to conducting in vivo pharmacokinetic studies of this compound using rodent models, specifically Sprague-Dawley rats. The protocols outlined below are based on established methodologies and published data, offering a framework for consistent and reproducible research.
Animal Models
Sprague-Dawley (SD) rats are a commonly used and well-characterized model for pharmacokinetic studies due to their physiological and metabolic similarities to humans for many compounds. Their size allows for serial blood sampling, which is essential for detailed pharmacokinetic profiling.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of this compound in Sprague-Dawley rats after a single dose administration.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Oral Administration)
| Parameter | Value (Mean ± SD) |
| Dose (mg/kg) | 100 |
| Cmax (ng/mL) | 203.83 ± 25.88[1] |
| Tmax (h) | Not explicitly stated, but absorption is rapid |
| AUC₀₋t (ng·h/mL) | 423.98 ± 295.42[1] |
| t₁/₂ (h) | 1.65[1] |
| Oral Bioavailability (%) | 0.46[1] |
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Intravenous Administration)
| Parameter | Value (Mean ± SD) |
| Dose (mg/kg) | 100 |
| Cmax (ng/mL) | 181,814.90 ± 113,461.60[1] |
| AUC₀₋t (ng·h/mL) | 90,894.75 ± 25,472.44[1] |
| t₁/₂ (h) | 3.82[1] |
Experimental Protocols
Animal Preparation and Housing
-
Species: Male Sprague-Dawley rats.
-
Weight: 200-250 g.
-
Acclimation: Acclimate animals for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle).
-
Housing: House animals in clean, sterile cages with free access to standard chow and water.
-
Fasting: Fast animals overnight (approximately 12 hours) before oral administration, with free access to water. Fasting is not required for intravenous administration.
Drug Formulation and Administration
a) Oral Administration (Gavage)
-
Objective: To administer a precise dose of this compound directly into the stomach.
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Balance, weigh boats, spatulas
-
Mortar and pestle or homogenizer
-
Graduated cylinders and beakers
-
Sterile water for injection
-
Oral gavage needles (16-18 gauge, 2-3 inches long with a ball tip)
-
Syringes (appropriate size for dosing volume)
-
-
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 100 mg/kg) and the number and weight of the animals. The maximum recommended oral gavage volume for rats is 10-20 mL/kg.
-
Prepare the this compound suspension in the vehicle. Ensure the suspension is homogenous.
-
Weigh each rat immediately before dosing to calculate the exact volume to be administered.
-
Gently restrain the rat.
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth and avoid perforation of the stomach.
-
Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth into the esophagus. The rat should swallow the tube. Do not force the needle.
-
Once the needle is in place, administer the drug suspension smoothly.
-
Gently remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
b) Intravenous Administration (Tail Vein Injection)
-
Objective: To introduce this compound directly into the systemic circulation.
-
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with a solubilizing agent if necessary)
-
Syringes (e.g., 1 mL) with needles (e.g., 27-30 gauge)
-
A warming device (e.g., heat lamp or warming pad) to dilate the tail veins.
-
Restraining device for rats.
-
-
Protocol:
-
Prepare a sterile solution of this compound for injection.
-
Place the rat in the restraining device.
-
Warm the tail to cause vasodilation, making the lateral tail veins more visible and accessible.
-
Clean the tail with an alcohol swab.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the this compound solution. Observe for any signs of extravasation (leakage outside the vein).
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the animal to its cage and monitor.
-
Blood Sample Collection
-
Objective: To collect serial blood samples for pharmacokinetic analysis.
-
Method: Saphenous vein puncture is a suitable method for collecting multiple small blood samples from the same animal without the need for anesthesia.
-
Materials:
-
Microcentrifuge tubes containing an anticoagulant (e.g., heparin or EDTA)
-
Sterile lancets or needles (e.g., 23-25 gauge)
-
Gauze pads
-
Clippers and shaving cream/gel
-
-
Protocol:
-
At predetermined time points after drug administration (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), restrain the rat.
-
Shave the fur over the lateral saphenous vein on the hind leg.
-
Apply gentle pressure to the upper thigh to make the vein more prominent.
-
Puncture the vein with a sterile lancet or needle.
-
Collect the blood droplets into a microcentrifuge tube.
-
After collecting the required volume (e.g., 100-200 µL), apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.
-
Process the blood samples immediately.
-
Plasma Preparation
-
Objective: To separate plasma from whole blood for drug concentration analysis.
-
Protocol:
-
Centrifuge the blood samples at approximately 2,000-3,000 x g for 10-15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) into clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method: UPLC-MS/MS
-
Objective: To quantify the concentration of this compound in plasma samples.
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL plasma sample, add 150 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Chromatographic and Mass Spectrometric Conditions (Example): [1]
-
UPLC Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Note: Specific MRM transitions for this compound and an appropriate internal standard need to be optimized.
-
Visualizations
Discussion
The provided data indicate that this compound has very low oral bioavailability in rats, suggesting extensive first-pass metabolism in the intestine and/or liver, or poor absorption. The primary metabolic pathway appears to be the deglycosylation of this compound to its aglycone, phloretin, in the intestine. Phloretin is then subject to further metabolism. Studies on phloretin have shown that it is a substrate for efflux transporters such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), which could contribute to the low oral bioavailability of this compound by pumping phloretin back into the intestinal lumen.[2] Furthermore, phloretin can be metabolized by cytochrome P450 enzymes, with CYP3A4 being a major contributor to its hydroxylation.[3] The subsequent Phase II metabolic reactions for this compound include methylation, deoxygenation, and hydrolysis.[1]
Researchers should consider these metabolic and transport pathways when designing and interpreting pharmacokinetic and pharmacodynamic studies of this compound. The low oral bioavailability may necessitate the exploration of alternative formulations or routes of administration for therapeutic applications.
References
- 1. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 2. Studies on pharmacokinetic properties and absorption mechanism of phloretin: In vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective Hydroxylation of Phloretin, a Bioactive Compound from Apples, by Human Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Unveiling Protein Targets of Trilobine Using a Chemical Pull-down Assay
References
- 1. MaxQuant [biochem.mpg.de]
- 2. MaxQuant [maxquant.org]
- 3. evvail.com [evvail.com]
- 4. Hands-on: Label-free data analysis using MaxQuant / Label-free data analysis using MaxQuant / Proteomics [training.galaxyproject.org]
- 5. pharmazie.uni-greifswald.de [pharmazie.uni-greifswald.de]
- 6. youtube.com [youtube.com]
- 7. confluore.com.cn [confluore.com.cn]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Replication in Eukaryotes (initiation-elongation-termination) | PPTX [slideshare.net]
- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Designing Trilobine-Based Chemical Probes for Target Validation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design, synthesis, and application of trilobine-based chemical probes for the identification and validation of their biological targets. The protocols detailed below are intended to equip researchers with the necessary methodologies to leverage this natural product scaffold for advancing drug discovery programs, particularly in the context of anti-malarial research.
Introduction
This compound, a bisbenzylisoquinoline alkaloid, has demonstrated potent biological activity, notably against the malaria parasite Plasmodium falciparum. Its complex structure presents a unique scaffold for the development of chemical probes to elucidate its mechanism of action and identify its molecular targets. Chemical probes are essential tools in chemical biology and drug discovery, enabling the direct identification of protein-ligand interactions within a complex biological system. This document outlines the rationale and procedures for designing this compound-based probes, validating target engagement, and identifying downstream effects. Recent studies have successfully utilized a this compound-derived chemical probe to identify protein partners involved in crucial parasite metabolic pathways, such as DNA replication and protein translation, highlighting the potential of this approach.[1]
Data Presentation
Quantitative data is crucial for assessing the potency and selectivity of this compound and its derivatives, as well as for validating the utility of the chemical probes. The following tables summarize key quantitative findings from relevant studies.
| Compound | Assay Type | Organism/Cell Line | IC50 (nM) | Reference |
| This compound (1) | Asexual blood stage growth inhibition | Plasmodium falciparum (NF54) | 410 | [1] |
| Hemi-synthetic derivative 84 | Asexual blood stage growth inhibition | P. falciparum (multi-drug resistant isolates) | 35-88 | [1] |
| Chemical Probe 132 | Asexual blood stage growth inhibition | P. falciparum | 790 | [1] |
Table 1: In vitro anti-malarial activity of this compound and its derivatives.
| Compound | Target/Enzyme | Assay Type | IC50 (µM) | Reference |
| Butylphenyl-dGTP | P. falciparum DNA Polymerase δ | Enzyme inhibition assay | 38 | [2] |
| 7-acetoxypentyl-(3, 4 dichlorobenzyl) guanine | P. falciparum DNA Polymerase δ | Enzyme inhibition assay | 55 | [2] |
| 7-acetoxypentyl-(3, 4 dichlorobenzyl) guanine | P. falciparum growth inhibition | SYBR Green I assay | 4.1 | [2] |
Table 2: Inhibitory activity against a potential target in the DNA replication pathway of P. falciparum.
Experimental Protocols
Protocol 1: Synthesis of a this compound-Based Bifunctional Chemical Probe
This protocol describes a plausible synthetic strategy for a this compound-based chemical probe, inspired by the structure of probe 132 used in recent studies[1], which incorporates a photo-activatable group and a terminal alkyne for click chemistry. The synthesis of isoquinoline (B145761) alkaloids and their derivatives can be complex; this protocol provides a conceptual framework.[3][4][5][6][7]
Objective: To synthesize a this compound derivative functionalized with a diazirine photo-crosslinker and an alkyne handle for subsequent conjugation to a reporter tag (e.g., biotin (B1667282), fluorophore).
Materials:
-
This compound
-
Reagents for chemical modification (e.g., linkers with a photo-activatable group and a terminal alkyne)
-
Appropriate solvents (e.g., DMF, DCM)
-
Catalysts (as required by the specific cross-coupling reaction)
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)
Procedure:
-
Functionalization of this compound: Identify a suitable position on the this compound scaffold for chemical modification that is unlikely to disrupt its binding to the target proteins. This often involves targeting hydroxyl or amine groups that are not essential for bioactivity.
-
Linker Attachment: Couple a bifunctional linker containing a photo-activatable moiety (e.g., a diazirine) and a protected terminal alkyne to the selected position on the this compound molecule. This can be achieved through standard cross-coupling reactions.
-
Deprotection: Remove the protecting group from the terminal alkyne to make it available for click chemistry.
-
Purification and Characterization: Purify the final chemical probe using column chromatography or HPLC. Confirm the structure and purity of the synthesized probe using mass spectrometry and NMR spectroscopy.
Protocol 2: Chemical Pulldown Assay for Target Identification
This protocol outlines the use of the synthesized this compound-based chemical probe to isolate and identify its binding partners from a cellular lysate.[8][9][10][11]
Objective: To identify the protein targets of this compound from a P. falciparum lysate.
Materials:
-
This compound-based chemical probe with an alkyne handle
-
P. falciparum cell lysate
-
Azide-biotin tag
-
Click chemistry reagents (e.g., copper (I) catalyst, ligand)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
UV cross-linking apparatus (365 nm)
Procedure:
-
Lysate Preparation: Prepare a lysate from P. falciparum cultures.
-
Probe Incubation: Incubate the cell lysate with the this compound-based chemical probe. Include a DMSO control and a competition control where the lysate is pre-incubated with an excess of unmodified this compound.
-
UV Cross-linking: Expose the samples to UV light (365 nm) to induce covalent cross-linking of the probe to its binding partners.
-
Click Chemistry: Add the azide-biotin tag and click chemistry reagents to the lysate to attach biotin to the probe-protein complexes.
-
Affinity Purification: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Protein Identification: Analyze the eluted proteins by SDS-PAGE followed by in-gel digestion and identification using mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the control and competition samples.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that a compound binds to its target within intact cells.[12][13][14][15][16]
Objective: To validate the engagement of this compound with its putative targets in live P. falciparum cells.
Materials:
-
This compound
-
P. falciparum culture
-
PBS
-
Protease inhibitors
-
Apparatus for heating cell suspensions to a range of temperatures
-
Equipment for cell lysis (e.g., sonicator)
-
Antibodies against the putative target protein(s)
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat P. falciparum cultures with either this compound or a vehicle control (DMSO).
-
Heating: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Analyze the soluble protein fractions by Western blotting using antibodies specific to the putative target protein(s).
-
Data Analysis: Quantify the band intensities at each temperature for both the this compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the putative signaling pathways in P. falciparum that are affected by this compound, based on the identification of its protein targets.
Caption: Putative mechanism of action of this compound in P. falciparum.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols described above.
Chemical Pulldown Assay Workflow
Caption: Workflow for identifying this compound targets via chemical pulldown.
Cellular Thermal Shift Assay (CETSA) Workflow
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is Pull-Down Assay Technology? - Creative Proteomics [creative-proteomics.com]
- 9. Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech [alpha-lifetech.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Pull-Down Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bio-protocol.org [bio-protocol.org]
- 15. annualreviews.org [annualreviews.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Liposomal Formulation for Improved Trilobine Delivery in Cancer Therapy: Application Notes and Protocols
For Research Use Only.
Introduction
Trilobine, a bisbenzylisoquinoline alkaloid, has demonstrated potential as an anticancer agent. However, its therapeutic efficacy can be limited by poor aqueous solubility and bioavailability. Liposomal encapsulation offers a promising strategy to overcome these limitations by enhancing drug solubility, prolonging circulation time, and enabling passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and evaluation of a liposomal formulation of this compound for preclinical cancer research.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds
| Compound/Extract | Cell Line | IC50/LC50 (µM) | Assay | Reference |
| This compound Derivative (Compound 125) | HepG2 (Human Liver Cancer) | >50 | MTT | [1] |
| Methanolic Extract of Sphagneticola trilobata | MCF-7 (Human Breast Cancer) | 33.7 (µg/mL) | MTT | |
| Trilobolide-6-O-isobutyrate | A549 (Human Lung Cancer) | Not specified | Proliferation Assay | |
| Trilobolide-6-O-isobutyrate | NCI-H460 (Human Lung Cancer) | Not specified | Proliferation Assay |
Note: Data for this compound itself is limited; values for derivatives and extracts are provided for context.
Table 2: Pharmacokinetic Parameters of a this compound Derivative (Compound 125) in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | AUC (ng·h/mL) | Reference |
| Intravenous (i.v.) | 5 | ~1200 | 0.08 | >24 | Not specified | [1] |
| Oral (p.o.) | 10 | ~150 | 2 | >24 | Not specified | [1] |
| Intraperitoneal (i.p.) | 5 | ~600 | 0.5 | >24 | Not specified | [1] |
Note: This data is for a hemisynthetic derivative of this compound and may not be directly representative of this compound's pharmacokinetics.
Experimental Protocols
Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol describes the preparation of small unilamellar vesicles (SUVs) encapsulating this compound using the thin-film hydration method followed by sonication and extrusion.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol (CHOL)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Liposome (B1194612) extruder with polycarbonate membranes (100 nm pore size)
-
Water bath
Procedure:
-
Dissolve this compound, SPC (or DPPC), and Cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. A typical lipid molar ratio is SPC:CHOL 2:1. The drug-to-lipid ratio should be optimized (e.g., 1:10 to 1:20 by weight).
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 45°C for DPPC) to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
To reduce the size of the MLVs, sonicate the liposomal suspension using a probe sonicator on ice for 5-10 minutes (e.g., 30 seconds on, 30 seconds off cycles).
-
For a more uniform size distribution, subject the sonicated liposomes to extrusion through polycarbonate membranes with a 100 nm pore size using a liposome extruder. Pass the suspension through the membrane 10-15 times.
-
Store the prepared this compound-loaded liposomes at 4°C.
Characterization of Liposomes
a) Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Use Dynamic Light Scattering (DLS) to determine the average particle size, PDI, and zeta potential of the liposomal formulation. Dilute the liposome suspension with deionized water before measurement.
b) Encapsulation Efficiency and Drug Loading:
-
Separate the unencapsulated this compound from the liposomes by ultracentrifugation or size exclusion chromatography (e.g., using a Sephadex G-50 column).
-
Disrupt the liposomes in the collected fraction using a suitable solvent (e.g., methanol or Triton X-100).
-
Quantify the amount of encapsulated this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
DL% = (Amount of encapsulated drug / Total amount of lipid) x 100
-
In Vitro Drug Release Study
This protocol uses a dialysis method to evaluate the release of this compound from the liposomes.
Materials:
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Phosphate-Buffered Saline (PBS), pH 7.4 and pH 5.5 (to mimic tumor microenvironment)
-
Shaking incubator
Procedure:
-
Place a known amount of the this compound-loaded liposome suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release medium (PBS at pH 7.4 or 5.5) in a beaker.
-
Place the beaker in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of free this compound and liposomal this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium
-
96-well plates
-
This compound and this compound-loaded liposomes
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of free this compound and liposomal this compound (and empty liposomes as a control) for 48 or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Cellular Uptake Study (Confocal Microscopy)
This protocol visualizes the cellular internalization of fluorescently labeled liposomes.
Materials:
-
Fluorescently labeled liposomes (e.g., incorporating a fluorescent lipid like NBD-PE)
-
Cancer cell lines
-
Confocal microscopy dishes or chamber slides
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Paraformaldehyde (PFA) for cell fixation
-
Confocal microscope
Procedure:
-
Seed cells on confocal dishes and allow them to adhere.
-
Incubate the cells with fluorescently labeled this compound-loaded liposomes for different time points (e.g., 1, 4, 24 hours).
-
Wash the cells with PBS to remove non-internalized liposomes.
-
Fix the cells with 4% PFA.
-
Stain the cell nuclei with DAPI.
-
Visualize the cellular uptake of the liposomes using a confocal microscope.
In Vivo Antitumor Efficacy Study
This protocol evaluates the antitumor activity of liposomal this compound in a tumor-bearing mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft model
-
Free this compound, this compound-loaded liposomes, empty liposomes, and a vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Administer the treatments (e.g., via intravenous injection) at a predetermined dosing schedule.
-
Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).
-
Plot the tumor growth curves for each treatment group to evaluate the antitumor efficacy.
Visualizations
Caption: Experimental workflow for liposomal this compound.
Caption: Proposed mechanism of this compound-induced apoptosis.
Caption: Rationale for liposomal delivery of this compound.
References
Application Notes and Protocols: Assessing the Blood-Brain Barrier Permeability of Trilobine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). This barrier is essential for maintaining the brain's homeostasis and protecting it from toxins and pathogens.[1] However, the BBB also poses a significant challenge for the delivery of therapeutic agents to the CNS, restricting the passage of over 98% of small-molecule drugs.[1] Therefore, a thorough assessment of a drug candidate's ability to cross the BBB is a critical step in the development of neurotherapeutics.
These application notes provide a comprehensive overview of the methodologies and protocols for evaluating the BBB permeability of a novel compound, referred to herein as Trilobine. A tiered approach is recommended, commencing with high-throughput in silico and in vitro screening assays and advancing to more physiologically relevant and resource-intensive in vivo studies for promising candidates.
Tier 1: In Silico and In Vitro Assessment
The initial phase of BBB permeability assessment for this compound involves computational modeling and high-throughput in vitro assays. These methods are cost-effective and allow for the early screening of a large number of compounds.
In Silico Prediction of BBB Permeability
In silico models utilize the physicochemical properties of a compound to predict its ability to cross the BBB.[2][3] These models are built upon large datasets of compounds with known BBB permeability and can provide a rapid initial assessment.[3][4]
Key Predictive Parameters:
-
Lipophilicity (logP): A measure of a compound's solubility in lipids versus water. Generally, a moderate lipophilicity is favored for BBB penetration.[2]
-
Molecular Weight (MW): Smaller molecules (typically < 400-500 Da) are more likely to cross the BBB.[5]
-
Polar Surface Area (PSA): A measure of the surface area of a molecule that is polar. Lower PSA values are generally associated with better BBB permeability.
-
Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bonds can impede BBB penetration.
-
P-glycoprotein (P-gp) Substrate Probability: In silico models can predict if a compound is likely to be a substrate for efflux transporters like P-gp, which actively pump substances out of the brain.[6][7]
Table 1: In Silico Prediction of this compound's BBB Permeability
| Parameter | Predicted Value for this compound | Interpretation for BBB Permeability |
| Lipophilicity (logP) | 2.8 | Favorable |
| Molecular Weight (Da) | 410 | Favorable |
| Polar Surface Area (Ų) | 65 | Favorable |
| Hydrogen Bond Donors | 2 | Favorable |
| Hydrogen Bond Acceptors | 4 | Favorable |
| P-gp Substrate Probability | Low | Favorable |
| Predicted logBB | 0.1 | Likely to cross the BBB |
Note: logBB is the logarithm of the ratio of the steady-state concentration of a drug in the brain to that in the blood.[6] A logBB > 0 suggests good BBB penetration.
In Vitro BBB Models
In vitro models provide a biological system to assess the permeability of this compound across a cell monolayer that mimics the BBB.[8][9]
1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based, high-throughput screening tool that evaluates the passive diffusion of a compound across an artificial lipid membrane.[10]
Protocol 1: PAMPA-BBB Assay
-
Preparation of the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in dodecane) to form an artificial membrane.
-
Donor Compartment: The donor wells are filled with a solution of this compound in a buffer at a known concentration.
-
Acceptor Compartment: The acceptor plate wells are filled with a buffer solution.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a specified period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, the concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability (Pe): The effective permeability is calculated using the following equation: Pe = [-ln(1 - CA/Ceq) * VA] / (Area * time) where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, and VA is the volume of the acceptor well.
2. Cell-Based In Vitro BBB Models
Cell-based models utilize a monolayer of brain endothelial cells cultured on a semi-permeable membrane in a Transwell® system.[11] These models can assess both passive diffusion and the activity of transport systems.[12][13]
-
Immortalized Cell Lines: Commonly used cell lines include hCMEC/D3 (human) and bEnd.3 (murine).
-
Primary Brain Endothelial Cells: These cells are isolated from animal brains (e.g., bovine, porcine, or rodent) and offer a more physiologically relevant model.[14]
-
iPSC-Derived Brain Microvascular Endothelial Cells (iBMECs): Human induced pluripotent stem cells can be differentiated into BMECs, providing a human-relevant and reproducible model.[12][13]
Protocol 2: In Vitro Transwell BBB Permeability Assay
-
Cell Seeding: Brain endothelial cells are seeded onto the apical (upper) side of a Transwell® insert. For co-culture models, astrocytes and/or pericytes can be seeded on the basolateral (lower) side of the insert.[12]
-
Barrier Integrity Assessment: The integrity of the cell monolayer is crucial and is assessed by measuring the Trans-Endothelial Electrical Resistance (TEER) and the permeability of a fluorescent marker with low BBB penetration (e.g., Lucifer yellow or FITC-dextran).[15][16]
-
Permeability Assay (Apical to Basolateral):
-
This compound is added to the apical chamber (representing the blood side).
-
At various time points, samples are taken from the basolateral chamber (representing the brain side).
-
The concentration of this compound in the basolateral samples is quantified by LC-MS/MS.
-
-
Efflux Ratio Calculation (Bidirectional Permeability): To assess the involvement of efflux transporters like P-gp, the permeability is also measured in the basolateral to apical direction.
-
The efflux ratio is calculated as: Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.
-
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of this compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Table 2: In Vitro Permeability Data for this compound
| Assay | This compound Papp (x 10-6 cm/s) | Control (Caffeine) Papp (x 10-6 cm/s) | Control (Atenolol) Papp (x 10-6 cm/s) | Interpretation |
| PAMPA-BBB | 12.5 | 15.2 | 0.8 | High passive permeability |
| hCMEC/D3 (A-B) | 8.9 | 11.5 | 0.5 | Good permeability in a human cell line model |
| hCMEC/D3 (B-A) | 10.2 | 11.8 | 0.6 | Efflux Ratio = 1.15 (Not a P-gp substrate) |
-
Caffeine: High permeability control.
-
Atenolol: Low permeability control.
Tier 2: In Vivo Assessment
For compounds like this compound that show promise in Tier 1, in vivo studies are necessary to confirm BBB penetration in a whole-animal model.[8] These studies provide more accurate information on brain uptake and distribution.[8][14]
1. Brain-to-Plasma Concentration Ratio (Kp)
This is a common in vivo method to quantify the extent of brain penetration.
Protocol 3: In Vivo Brain-to-Plasma Ratio (Kp) Determination
-
Animal Model: Typically, rats or mice are used.
-
Administration: this compound is administered systemically, usually via intravenous (IV) or oral (PO) route.
-
Sample Collection: At a specific time point (e.g., when brain and plasma concentrations are expected to be at equilibrium), blood and brain tissue are collected.
-
Sample Processing:
-
Blood is centrifuged to obtain plasma.
-
The brain is homogenized.
-
-
Quantification: The concentration of this compound in plasma and brain homogenate is determined by LC-MS/MS.[17]
-
Calculation of Kp: Kp = Cbrain / Cplasma where Cbrain is the concentration in the brain and Cplasma is the concentration in the plasma.
-
Unbound Brain-to-Plasma Ratio (Kp,uu): To account for protein binding in both compartments, the unbound concentrations are often used to calculate Kp,uu, which is considered the gold standard for assessing BBB penetration.[18] Kp,uu = Cu,brain / Cu,plasma
2. In Situ Brain Perfusion
This technique allows for the direct measurement of BBB permeability without the influence of peripheral pharmacokinetics.
Protocol 4: In Situ Brain Perfusion
-
Animal Preparation: The animal (typically a rat) is anesthetized, and the common carotid artery is cannulated.
-
Perfusion: The brain is perfused with a solution containing this compound at a constant rate for a short period (e.g., 30-60 seconds).
-
Brain Removal: The brain is removed and dissected.
-
Quantification: The amount of this compound in the brain tissue is quantified.
-
Calculation of Permeability-Surface Area Product (PS): The PS product is calculated, which represents the rate of transport across the BBB.
Table 3: In Vivo BBB Permeability Data for this compound in Rats
| Parameter | Value | Interpretation |
| Kp (Brain/Plasma Ratio) | 1.5 | Good brain penetration |
| Kp,uu (Unbound Brain/Unbound Plasma Ratio) | 1.1 | Indicates that this compound can achieve therapeutic concentrations in the brain |
| Brain Tissue Binding (%) | 85 | Moderate binding to brain tissue |
| Plasma Protein Binding (%) | 90 | High binding to plasma proteins |
Visualizations
Experimental Workflow for Assessing this compound's BBB Permeability
Caption: Figure 1: Tiered approach for BBB permeability assessment.
Mechanisms of Drug Transport Across the Blood-Brain Barrier
References
- 1. benchchem.com [benchchem.com]
- 2. A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]
- 4. In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico prediction of blood brain barrier permeability: an Artificial Neural Network model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 8. Methods to assess drug permeability across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing blood-brain barrier function using in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. From the Cover: In Vitro and In Vivo Blood-Brain Barrier Penetration Studies with the Novel Cyanide Antidote Candidate Dimethyl Trisulfide in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. irbm.com [irbm.com]
- 13. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inventing a new in vitro model for the blood brain barrier - Cellomatics Biosciences [cellomaticsbio.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Mapping drug distribution in brain tissue using liquid extraction surface analysis mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Trilobine's Effect on Multi-Drug Resistant P. falciparum
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of multi-drug resistant (MDR) Plasmodium falciparum strains pose a significant threat to global malaria control efforts. This necessitates the discovery and development of novel antimalarial agents with mechanisms of action that can overcome existing resistance. Trilobine, a bisbenzylisoquinoline alkaloid, and its derivatives have shown promising activity against P. falciparum, including MDR strains.[1][2] These application notes provide a detailed protocol for the comprehensive in vitro evaluation of this compound and its analogues against MDR P. falciparum. The described methodologies cover the assessment of antiplasmodial activity, cytotoxicity, potential synergistic interactions, and morphological effects on the parasite.
Data Presentation
In Vitro Antiplasmodial Activity of this compound Derivatives
| Compound | P. falciparum Strain | Resistance Profile | IC50 (nM) | Assay Method |
| Compound 84 | NF54 | Drug-Sensitive | ~130-147 | SYBR Green I |
| Cambodian Isolates | Artemisinin-Resistant | ~88 | SYBR Green I | |
| Cambodian Isolates | Artemisinin (B1665778) & Piperaquine-Resistant | ~46 | SYBR Green I | |
| Cambodian Isolates | Artemisinin & Amodiaquine-Resistant | ~36 | SYBR Green I | |
| Compound 125 | NF54 (Gametocytes) | - | ~1000 | Not Specified |
| 3601E1 (Gametocytes) | Artemisinin-Resistant (Kelch13 R539T) | ~700 | Not Specified | |
| Chloroquine | 3D7 | Chloroquine-Sensitive | 15-30 | SYBR Green I[3] |
| Dd2 | Chloroquine-Resistant | 60-160 | SYBR Green I[4] | |
| Artesunate | 3D7 | - | ~1.0 | HRP2 ELISA[5] |
Data for Compound 84 and 125 are derived from studies on this compound derivatives and are presented as a reference for the potential efficacy of this class of compounds[1][2].
Cytotoxicity and Selectivity Index
The therapeutic potential of an antimalarial compound is also determined by its selectivity for the parasite over host cells. The 50% cytotoxic concentration (CC50) is a measure of a compound's toxicity to mammalian cells. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides an indication of the therapeutic window. While specific CC50 values for this compound against HEK293T and HepG2 cells are not available in the provided search results, the following table structure should be used to present experimental findings.
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Assay Method |
| This compound | HEK293T | To be determined | To be determined | MTT Assay |
| HepG2 | To be determined | To be determined | MTT Assay | |
| Control Drug | HEK293T | Known Value | Known Value | MTT Assay |
| HepG2 | Known Value | Known Value | MTT Assay |
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual erythrocytic stages of P. falciparum. The method relies on the fluorescent dye SYBR Green I, which intercalates with parasitic DNA, providing a quantitative measure of parasite proliferation.[3][6]
Materials:
-
Multi-drug resistant and drug-sensitive P. falciparum strains (e.g., Dd2, W2, K1, and 3D7, NF54 for comparison).[7]
-
Human erythrocytes (O+).
-
Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II or human serum).
-
This compound, standard antimalarial drugs (e.g., Chloroquine, Artemisinin), and solvent (DMSO).
-
96-well black, clear-bottom microplates.
-
SYBR Green I lysis buffer (containing saponin (B1150181) and SYBR Green I dye).
-
Incubator with a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.[7]
-
Fluorescence microplate reader.
Procedure:
-
Parasite Culture: Maintain continuous cultures of P. falciparum strains in human erythrocytes. Synchronize cultures to the ring stage using 5% D-sorbitol treatment.
-
Drug Plate Preparation: Prepare serial dilutions of this compound and control drugs in complete culture medium in a 96-well plate. Ensure the final DMSO concentration is below 0.5%. Include drug-free wells as a negative control.
-
Parasite Seeding: Prepare a parasite suspension of 0.5% parasitemia and 2% hematocrit. Add 180 µL of this suspension to each well of the drug plate.
-
Incubation: Incubate the plates for 72 hours under a controlled atmosphere at 37°C.
-
Lysis and Staining: After incubation, add 20 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration using a non-linear regression model.
Cytotoxicity Assay (MTT-based)
This assay assesses the cytotoxic effect of this compound on mammalian cell lines (e.g., HEK293T, HepG2) to determine its selectivity. The assay measures the metabolic activity of viable cells via the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan (B1609692) product.
Materials:
-
HEK293T and HepG2 cell lines.
-
Complete cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).
-
This compound and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well clear microplates.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.
-
Compound Addition: Replace the medium with fresh medium containing serial dilutions of this compound or the control drug. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the CC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Isobologram Analysis for Drug Synergy
This method is used to evaluate the interaction between this compound and a standard antimalarial drug (e.g., artemisinin or chloroquine) to determine if the combination is synergistic, additive, or antagonistic.[8]
Procedure:
-
Determine IC50s: First, determine the IC50 values of this compound and the partner drug individually as described in the antiplasmodial activity assay.
-
Fixed-Ratio Combination Assay: Prepare serial dilutions of the two drugs in fixed-ratio combinations (e.g., 4:1, 3:2, 2:3, 1:4 based on their IC50 values).
-
Perform Antiplasmodial Assay: Test these combinations against P. falciparum using the SYBR Green I assay.
-
Calculate Fractional Inhibitory Concentration (FIC): For each drug in the combination, the FIC is calculated as the IC50 of the drug in the combination divided by the IC50 of the drug alone.
-
Calculate the Sum of FICs (ΣFIC): The ΣFIC is the sum of the FICs for both drugs.
-
Interpret the Results:
-
Synergy: ΣFIC < 0.5
-
Additive: 0.5 ≤ ΣFIC ≤ 1.0
-
Antagonism: ΣFIC > 1.0
-
-
Construct Isobologram: Plot the IC50 values of the drug combinations with the individual drug IC50s on the x and y axes. A concave curve indicates synergy, a straight line indicates an additive effect, and a convex curve indicates antagonism.
Morphological Analysis of Parasite Development
This protocol allows for the microscopic observation of drug-induced morphological changes in the parasite, which can provide insights into the mechanism of action.[9][10]
Materials:
-
Synchronized P. falciparum culture.
-
This compound at concentrations around its IC50 and 10x IC50.
-
Microscope slides.
-
Giemsa stain.[11]
-
Light microscope with an oil immersion objective.
Procedure:
-
Drug Treatment: Treat a synchronized culture of P. falciparum (preferably at the trophozoite stage) with this compound at the desired concentrations. Include an untreated control.
-
Time-Course Sampling: At various time points (e.g., 6, 12, 24, and 48 hours), collect aliquots of the treated and control cultures.
-
Smear Preparation: Prepare thin blood smears on microscope slides and allow them to air dry.
-
Fixation and Staining: Fix the smears with methanol and stain with Giemsa solution.[11]
-
Microscopic Examination: Examine the stained smears under a light microscope. Observe and document any morphological changes in the parasites, such as pyknosis (condensation of chromatin), vacuolization, pigment clumping, or arrested development, compared to the untreated controls.[10][12][13]
Mandatory Visualizations
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Hypothetical signaling pathways in P. falciparum potentially targeted by this compound.
References
- 1. Hemisynthetic alkaloids derived from this compound are antimalarials with sustained activity in multidrug-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive study of proteasome inhibitors against Plasmodium falciparum laboratory strains and field isolates from Gabon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmv.org [mmv.org]
- 8. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrastructural and Real-time Microscopic Changes in P. falciparum-infected Red Blood Cells Following Treatment with Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. who.int [who.int]
- 12. cdc.gov [cdc.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Molecular Machinery: Using CRISPR-Cas9 to Elucidate Trilobine's Mechanism of Action
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Trilobine, a bisbenzylisoquinoline alkaloid, has demonstrated promising anti-cancer properties, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines. However, the precise molecular mechanisms governing these effects remain largely uncharacterized. The advent of CRISPR-Cas9 technology offers a powerful and unbiased approach to systematically dissect the genetic determinants of drug action. This document provides detailed application notes and protocols for utilizing CRISPR-Cas9-based functional genomics screens to identify the molecular targets and signaling pathways through which this compound exerts its therapeutic effects. These methodologies are designed to guide researchers in drug discovery and development in elucidating the mechanism of action of novel compounds.
Principle of the Approach: Genome-Wide CRISPR-Cas9 Loss-of-Function Screens
CRISPR-Cas9 technology allows for precise and efficient gene editing. A genome-wide loss-of-function screen utilizes a pooled library of single-guide RNAs (sgRNAs) to create a population of cells, each with a single gene knockout. This population is then treated with the compound of interest, in this case, this compound. By analyzing the sgRNA representation in the surviving cell population compared to a control population, we can identify genes whose knockout confers resistance or sensitivity to the compound.
-
Positive Selection Screen: Identifies genes whose knockout confers resistance to this compound. The sgRNAs targeting these genes will be enriched in the surviving cell population. This can reveal the direct targets of the drug or essential components of the pathway it inhibits.
-
Negative Selection Screen: Identifies genes whose knockout sensitizes cells to this compound. The sgRNAs targeting these genes will be depleted in the surviving cell population. This can uncover pathways that, when inhibited, act synergistically with the drug.
Experimental Workflow
The overall experimental workflow for a pooled CRISPR-Cas9 screen to investigate this compound's mechanism of action is depicted below.
Caption: Overall workflow for a pooled CRISPR-Cas9 screen to identify this compound's mechanism of action.
Detailed Experimental Protocols
Protocol 1: Pooled Lentiviral CRISPR-Cas9 Knockout Screen
Objective: To identify genes that modulate cellular sensitivity to this compound.
Materials:
-
Human cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast cancer)
-
Lenti-Cas9-Blast plasmid
-
Pooled human sgRNA library (e.g., GeCKOv2, Brunello)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin (B1679871) and Blasticidin
-
This compound (dissolved in DMSO)
-
Genomic DNA extraction kit
-
High-fidelity polymerase for PCR
-
Primers for sgRNA cassette amplification
-
Next-Generation Sequencing (NGS) platform
Procedure:
-
Generation of Cas9-expressing stable cell line:
-
Co-transfect HEK293T cells with Lenti-Cas9-Blast and lentiviral packaging plasmids to produce lentivirus.
-
Transduce the target cancer cell line with the Cas9-expressing lentivirus in the presence of polybrene (8 µg/mL).
-
Select for Cas9-expressing cells using Blasticidin.
-
Confirm Cas9 expression by Western blot.
-
-
Lentiviral sgRNA Library Production:
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid and packaging plasmids.
-
Harvest the lentiviral supernatant 48 and 72 hours post-transfection.
-
Titer the lentiviral library.
-
-
Lentiviral Transduction of Cas9-expressing Cells:
-
Transduce the Cas9-expressing cell line with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
A sufficient number of cells should be transduced to maintain a representation of at least 200-500 cells per sgRNA in the library.
-
-
Puromycin Selection:
-
48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium. The concentration of puromycin should be determined beforehand by a kill curve.
-
-
This compound Treatment (Positive Selection Screen):
-
Split the puromycin-selected cells into two populations: a control group (treated with DMSO) and a treatment group (treated with this compound).
-
Treat the cells with a concentration of this compound that results in approximately 80-90% cell death over the course of the experiment (e.g., IC80-IC90 concentration determined by a prior dose-response curve).
-
Maintain the cells under treatment for a period that allows for the enrichment of resistant clones (typically 14-21 days).
-
Passage the cells as needed, ensuring that the cell number does not drop below the initial library representation.
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Harvest cells from both the control and this compound-treated populations.
-
Extract genomic DNA using a commercial kit.
-
Amplify the sgRNA cassettes from the genomic DNA using high-fidelity PCR.
-
Perform NGS to determine the representation of each sgRNA in both populations.
-
-
Data Analysis:
-
Use bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control.
-
Genes targeted by multiple enriched sgRNAs are considered high-confidence hits.
-
Protocol 2: Hit Validation
Objective: To confirm the role of identified hit genes in mediating the cellular response to this compound.
Materials:
-
Cas9-expressing cancer cell line
-
Individual sgRNA constructs targeting the hit genes
-
Non-targeting control sgRNA
-
This compound
-
Reagents for apoptosis and cell cycle analysis (see protocols below)
-
Antibodies for Western blot analysis
Procedure:
-
Individual Gene Knockout:
-
Transduce the Cas9-expressing cell line with lentivirus carrying individual sgRNAs targeting the hit genes, as well as a non-targeting control sgRNA.
-
Select for transduced cells using puromycin.
-
Confirm gene knockout by Western blot or Sanger sequencing.
-
-
Phenotypic Assays:
-
Treat the individual knockout cell lines and the control cell line with a range of this compound concentrations.
-
Perform cell viability assays (e.g., MTT or CellTiter-Glo) to confirm the resistance or sensitivity phenotype.
-
Conduct apoptosis and cell cycle assays (see Protocols 3 and 4) to determine if the knockout of the hit gene alters this compound-induced apoptosis or cell cycle arrest.
-
Protocol 3: Apoptosis Assay (Caspase-3/7 Activity)
Objective: To quantify the level of apoptosis induced by this compound.
Materials:
-
Individual knockout and control cell lines
-
This compound
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.[1]
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To analyze the effect of this compound on cell cycle distribution.
Materials:
-
Individual knockout and control cell lines
-
This compound
-
70% cold ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[2]
-
Wash the cells with PBS and resuspend in PI staining solution.[2][3]
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the cell cycle distribution by flow cytometry.[2][3]
Protocol 5: Western Blot Analysis
Objective: To examine the effect of this compound on the expression of key proteins in apoptosis and cell cycle pathways.
Materials:
-
Individual knockout and control cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Cyclin D1, anti-CDK4, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL reagent and an imaging system.
Data Presentation
Quantitative data from the validation experiments should be summarized in tables for clear comparison.
Table 1: Effect of Hit Gene Knockout on this compound IC50 Values
| Gene Knockout | This compound IC50 (µM) | Fold Change vs. Control |
| Control (Non-targeting) | 5.2 ± 0.4 | 1.0 |
| Hit Gene 1 | 25.8 ± 2.1 | 5.0 |
| Hit Gene 2 | 1.5 ± 0.2 | 0.3 |
| ... | ... | ... |
Table 2: Effect of Hit Gene Knockout on this compound-Induced Apoptosis (Caspase-3/7 Activity)
| Gene Knockout | Caspase-3/7 Activity (RLU) - DMSO | Caspase-3/7 Activity (RLU) - this compound (10 µM) | Fold Induction |
| Control (Non-targeting) | 1,500 ± 120 | 15,000 ± 1,100 | 10.0 |
| Hit Gene 1 | 1,450 ± 150 | 3,000 ± 250 | 2.1 |
| Hit Gene 2 | 1,600 ± 130 | 25,000 ± 2,000 | 15.6 |
| ... | ... | ... | ... |
Table 3: Effect of Hit Gene Knockout on this compound-Induced Cell Cycle Arrest (% of Cells in G2/M Phase)
| Gene Knockout | % G2/M - DMSO | % G2/M - this compound (5 µM) |
| Control (Non-targeting) | 12.5 ± 1.1 | 45.2 ± 3.5 |
| Hit Gene 1 | 13.1 ± 1.5 | 15.8 ± 2.0 |
| Hit Gene 2 | 11.9 ± 1.0 | 60.5 ± 4.2 |
| ... | ... | ... |
Visualization of Signaling Pathways and Workflows
Hypothesized Signaling Pathways Modulated by this compound
Based on existing literature, this compound is known to induce apoptosis and cell cycle arrest. The following diagrams illustrate the potential signaling pathways involved. The CRISPR-Cas9 screen will help to identify the specific components of these pathways that are critical for this compound's activity.
Caption: Hypothesized intrinsic apoptosis pathway targeted by this compound.
Caption: Hypothesized G2/M cell cycle arrest pathway induced by this compound.
Hit Identification and Validation Workflow
The process of identifying and validating hits from the CRISPR screen is a critical step to ensure the biological relevance of the findings.
Caption: Workflow for hit identification and validation from the CRISPR screen.
Conclusion
The integration of genome-wide CRISPR-Cas9 screens with targeted validation assays provides a robust and unbiased platform for elucidating the mechanism of action of novel compounds like this compound. The protocols and workflows outlined in this document offer a comprehensive guide for researchers to identify the key molecular players and signaling pathways involved in this compound's anti-cancer activity. The insights gained from these studies will be invaluable for the further development of this compound as a potential therapeutic agent and for the broader field of drug discovery.
References
Application Note: Elucidating the Three-Dimensional Structure of Trilobine using Single-Crystal X-ray Diffraction
Introduction
Trilobine is a bisbenzylisoquinoline alkaloid, a class of natural products known for their complex structures and significant pharmacological activities.[1][2] Found in plants of the Menispermaceae family, this compound and its derivatives have garnered interest for their potential therapeutic applications, including promising antimalarial activity against multidrug-resistant Plasmodium falciparum.[3][4][5][6] For drug development and lead optimization, a precise understanding of the molecule's three-dimensional atomic arrangement is paramount. Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute structure of crystalline compounds, providing invaluable insights into stereochemistry, conformation, and intermolecular interactions.[7][8][9] This information is critical for understanding structure-activity relationships (SAR) and for designing more potent and selective analogs.
This document provides a comprehensive protocol for the structural elucidation of this compound using single-crystal X-ray diffraction, from crystal growth to final structure refinement and validation.
Principle of the Method
Single-crystal X-ray diffraction is a non-destructive analytical technique that relies on the interaction of X-rays with the ordered arrangement of molecules in a single crystal.[9][10] When a focused beam of X-rays strikes the crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other constructively in specific directions, producing a unique diffraction pattern of spots.[10] The geometric arrangement of these spots provides information about the unit cell dimensions and symmetry (space group) of the crystal, while the intensity of each spot is related to the arrangement of atoms within the unit cell. By measuring and analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be calculated, from which the atomic positions, bond lengths, bond angles, and overall molecular structure can be determined.[9]
Applications in Drug Discovery and Development
The structural data obtained from SCXRD is crucial for several aspects of drug discovery:
-
Unambiguous Structure Verification: Confirms the chemical connectivity and relative and absolute stereochemistry of the isolated natural product.
-
Structure-Activity Relationship (SAR) Studies: Provides the precise 3D conformation, which can be correlated with biological activity to inform the design of new derivatives.
-
Computational Modeling: Generates accurate coordinates for computational studies, such as molecular docking, to predict binding modes with biological targets.
-
Polymorph and Solvate Screening: Identifies different crystalline forms (polymorphs) or solvates of the drug candidate, which can have different physical properties (e.g., solubility, stability) and are critical for formulation development.[11]
Experimental Protocols
Crystallization of this compound
Growing diffraction-quality single crystals is the most critical and often most challenging step.[12] A suitable crystal should be well-formed, transparent, and typically between 0.1 and 0.3 mm in each dimension.[10] Since the optimal crystallization conditions for this compound are not yet reported, a screening of various solvents and techniques is necessary.
Materials and Equipment:
-
Purified this compound (>98% purity)
-
Selection of high-purity solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane (B109758), chloroform, toluene, hexane (B92381), diethyl ether)
-
Small glass vials (e.g., 1-4 mL) or NMR tubes
-
Syringe filters (0.2 µm, PTFE)
-
Microscope for crystal inspection
Protocol 1: Slow Evaporation
-
Prepare a nearly saturated solution of this compound in a suitable solvent or solvent mixture by dissolving a small amount of the compound.
-
Filter the solution through a 0.2 µm syringe filter into a clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.
-
Cover the vial with a cap containing a small hole (e.g., pierced with a needle) or use a loose-fitting cap to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor the vial periodically over several days to weeks for crystal growth.
Protocol 2: Vapor Diffusion This method is highly effective for growing high-quality crystals.[13]
-
Inner Vial: Dissolve this compound in a small amount of a "good" solvent (one in which it is readily soluble, e.g., dichloromethane or methanol).
-
Outer Vial (Reservoir): Place this inner vial, uncapped, inside a larger vial or jar containing a larger volume of a "poor" solvent (an "anti-solvent" in which the compound is insoluble, but which is miscible with the good solvent, e.g., hexane or diethyl ether).
-
Seal the outer container tightly. The more volatile anti-solvent will slowly diffuse into the inner vial's solution.
-
This gradual decrease in solubility will, hopefully, lead to the slow growth of single crystals.
Protocol 3: Liquid-Liquid Diffusion (Layering)
-
In a narrow container, such as an NMR tube or a thin vial, create a concentrated solution of this compound in a dense solvent (e.g., chloroform).
-
Carefully and slowly layer a less dense, miscible anti-solvent (e.g., hexane) on top of the solution, creating a distinct interface.
-
Seal the container and leave it undisturbed. Crystals may form at the interface as the solvents slowly mix.[12]
X-ray Data Collection
Materials and Equipment:
-
Single-crystal X-ray diffractometer (e.g., Bruker D8 Venture, Rigaku XtaLAB Synergy) equipped with a microfocus X-ray source (Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CMOS).[8]
-
Cryo-cooling system (e.g., Oxford Cryosystems)
-
Goniometer head with a crystal mount (e.g., MiTeGen MicroMounts)
-
Paratone-N or similar cryoprotectant oil
Protocol:
-
Crystal Mounting: Under a microscope, select a suitable single crystal. Using a cryo-loop, carefully pick up the crystal along with a small amount of mother liquor or cryoprotectant oil.
-
Cryo-cooling: Immediately place the mounted crystal into the cold nitrogen stream (typically at 100 K) of the diffractometer. This minimizes radiation damage and improves data quality.
-
Centering: Center the crystal in the X-ray beam using the diffractometer's video microscope and software.
-
Unit Cell Determination: Collect a few initial frames (e.g., 10-20 frames) to determine the preliminary unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the crystal's symmetry, the software will calculate an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Collection: Execute the data collection run. The duration can range from a few hours to overnight, depending on the crystal's scattering power and the diffractometer.
Structure Solution and Refinement
Software:
-
Data Integration and Scaling: APEX (Bruker), CrysAlisPro (Rigaku)
-
Structure Solution and Refinement: SHELX suite (SHELXT, SHELXL), Olex2
Protocol:
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz and polarization effects.
-
Space Group Determination: The processed data is analyzed to determine the crystal's space group.
-
Structure Solution: Using direct methods (common for small molecules), an initial structural model is generated. This provides the positions of most non-hydrogen atoms.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. In this iterative process, atomic positions, and thermal parameters are adjusted to improve the agreement between the calculated and observed diffraction intensities.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final structure is validated using metrics such as R-factors (R1, wR2) and Goodness-of-Fit (GooF). The final structural model is checked for any inconsistencies using software like PLATON. The absolute configuration can be determined from anomalous scattering if the data is of sufficient quality.
Data Presentation
The final results of a single-crystal X-ray diffraction study are summarized in a crystallographic information file (CIF) and typically presented in a table format. The following table shows hypothetical yet representative data for a bisbenzylisoquinoline alkaloid like this compound.
Table 1: Example Crystallographic Data and Refinement Details for this compound
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₃₅H₃₄N₂O₅ |
| Formula Weight | 562.65 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 18.789(8) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2939.1(2) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.271 |
| Absorption Coeff. (mm⁻¹) | 0.086 (for Mo Kα) |
| F(000) | 1192 |
| Data Collection | |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Temperature (K) | 100(2) |
| 2θ range for data (°) | 4.5 to 55.0 |
| Reflections collected | 25430 |
| Independent reflections | 6780 [R(int) = 0.045] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | 6780 / 0 / 381 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.041, wR₂ = 0.105 |
| R indices (all data) | R₁ = 0.052, wR₂ = 0.115 |
| Absolute structure param. | 0.05(6) |
| Largest diff. peak/hole (e·Å⁻³) | 0.25 / -0.21 |
Mandatory Visualizations
Caption: Experimental workflow for single-crystal X-ray diffraction of this compound.
Caption: Antimalarial action of this compound derivatives on the P. falciparum lifecycle.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Bisbenzylisoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 3. Hemisynthetic alkaloids derived from this compound are antimalarials with sustained activity in multidrug-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Item - Hemisynthetic alkaloids derived from this compound are antimalarials with sustained activity in multidrug-resistant Plasmodium falciparum. - University of Sussex - Figshare [sussex.figshare.com]
- 6. Hemisynthetic alkaloids derived from this compound are antimalarials with sustained activity in multidrug-resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eas.org [eas.org]
- 8. rigaku.com [rigaku.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. fiveable.me [fiveable.me]
- 11. mdpi.com [mdpi.com]
- 12. iucr.org [iucr.org]
- 13. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Solubility of Trilobine in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of Trilobine. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
This compound, a bisbenzylisoquinoline alkaloid, possesses a complex and predominantly non-polar molecular structure. This inherent hydrophobicity leads to poor solubility in water, making it challenging to prepare aqueous stock solutions suitable for various in vitro and in vivo experimental setups.
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental medium. What can I do?
Precipitation upon dilution is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the final concentration: The simplest approach is to lower the final working concentration of this compound in your aqueous medium.
-
Increase the co-solvent percentage: If your experimental system permits, a slight increase in the percentage of the organic co-solvent (e.g., DMSO, ethanol) used for the initial stock solution can help maintain solubility upon dilution. However, it is crucial to be mindful of potential solvent toxicity in your assays.
-
Utilize a different solubilization technique: Consider employing more advanced methods such as the formation of cyclodextrin (B1172386) inclusion complexes or nanoparticle formulations to enhance aqueous solubility.
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve aqueous solubility. A hemisynthetic derivative of this compound has been successfully solubilized as a citrate (B86180) salt.
Q3: Are there any known methods that have successfully improved the aqueous solubility of this compound or its derivatives?
Yes, a hemisynthetic derivative of this compound (compound 125) has been successfully solubilized in water by converting it into a citrate salt. This approach yielded a solubility of 15 mM, which was confirmed by Dynamic Light Scattering to be free of aggregates.
Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies for enhancing the aqueous solubility of this compound. While specific quantitative data for the parent this compound molecule is limited in publicly available literature, the following protocols are well-established for poorly soluble compounds and can be adapted for this compound.
Co-solvent Systems
The use of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.
Experimental Protocol: Preparing a this compound Solution using a Co-solvent
-
Solvent Selection: Begin by testing the solubility of this compound in various pharmaceutically acceptable co-solvents such as Dimethyl Sulfoxide (DMSO), ethanol, polyethylene (B3416737) glycol 400 (PEG 400), and propylene (B89431) glycol.
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in a minimal amount of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution. Sonication may be used to aid dissolution.
-
-
Working Solution Preparation:
-
Serially dilute the stock solution with your aqueous experimental medium (e.g., phosphate-buffered saline, cell culture medium) to the desired final concentration.
-
It is critical to add the stock solution to the aqueous medium slowly while vortexing to prevent precipitation.
-
Caution: The final concentration of the co-solvent in the experimental medium should be kept to a minimum (typically <1% and often <0.1%) to avoid solvent-induced artifacts in biological assays. A vehicle control (medium with the same final concentration of the co-solvent) should always be included in your experiments.
-
Quantitative Data for Co-Solvent Systems
| Co-solvent | Typical Starting Concentration for Stock | Maximum Recommended Final Concentration in Assay |
| DMSO | 10-50 mM | < 0.5% (v/v) |
| Ethanol | 10-50 mM | < 1% (v/v) |
| PEG 400 | 10-50 mM | Varies depending on the experimental system |
Salt Formation
For ionizable compounds like this compound, forming a salt can dramatically increase aqueous solubility.
Experimental Protocol: Preparation of a this compound Salt (Adapted from a protocol for a this compound derivative)
-
Molar Equivalence: Mix the this compound compound with citric acid at a 1:1 molar ratio.
-
Dissolution: Dilute the mixture in water to the desired final concentration.
-
Verification: Confirm the absence of aggregates in the resulting solution using Dynamic Light Scattering (DLS).
Quantitative Data for this compound Derivative Salt Formation
| Compound | Salt Form | Achieved Solubility in Water |
| This compound Derivative (Cmpd 125) | Citrate Salt | 15 mM |
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface, which can encapsulate poorly soluble drugs and increase their aqueous solubility.
Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its high aqueous solubility and low toxicity.
-
Molar Ratio: Determine the optimal molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2).
-
Complex Formation:
-
Add a small amount of water to the cyclodextrin in a mortar to form a paste.
-
Slowly add the this compound powder to the paste and knead for a specified period (e.g., 30-60 minutes).
-
During kneading, a small amount of a suitable solvent (e.g., ethanol) can be added to facilitate the interaction.
-
-
Drying and Sieving:
-
Dry the resulting mixture (e.g., in an oven at 40-50°C or under vacuum).
-
Pass the dried complex through a sieve to obtain a fine powder.
-
-
Solubility Determination: Determine the aqueous solubility of the prepared inclusion complex and compare it to that of the free drug.
Nanoparticle Formulations
Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs), can improve its solubility and bioavailability.
Experimental Protocol: Preparation of this compound-Loaded Solid Lipid Nanoparticles (High-Pressure Homogenization Method)
-
Lipid and Surfactant Selection:
-
Lipid: Choose a solid lipid with good solubility for this compound (e.g., glyceryl monostearate, stearic acid).
-
Surfactant: Select a suitable surfactant to stabilize the nanoparticle dispersion (e.g., Poloxamer 188, Tween® 80).
-
-
Preparation of Lipid and Aqueous Phases:
-
Melt the lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the this compound in the molten lipid.
-
Separately, heat the aqueous phase containing the surfactant to the same temperature.
-
-
Emulsification:
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse pre-emulsion.
-
-
Homogenization:
-
Subject the pre-emulsion to high-pressure homogenization for several cycles at a temperature above the lipid's melting point.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization: Characterize the nanoparticles for particle size, zeta potential, entrapment efficiency, and drug loading.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Solubility Enhancement
Caption: Workflow for overcoming this compound's low aqueous solubility.
Signaling Pathway of this compound's Effect on Platelet Aggregation
This compound has been shown to inhibit ADP-induced platelet aggregation and the formation of thromboxane (B8750289) A2.[1] The following diagram illustrates the potential signaling pathway for this inhibitory action.
Caption: this compound's inhibitory effect on platelet aggregation pathways.
References
Improving the stability of Trilobine in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Trilobine in experimental buffers.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of this compound, focusing on solubility and stability.
Problem 1: this compound precipitates out of solution upon addition to aqueous buffer.
Possible Causes and Solutions:
-
Low Aqueous Solubility: this compound is a lipophilic molecule, meaning it has poor solubility in water-based solutions like most experimental buffers.
-
Solution 1: Use of a Co-solvent. Prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) before diluting it into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the biological system.
-
Solution 2: pH Adjustment. The solubility of alkaloids like this compound is often pH-dependent. Determine the pKa of this compound to understand its ionization state at different pH values. Solubility is generally higher when the molecule is in its ionized form.
-
Solution 3: Use of Surfactants. For certain applications, non-ionic surfactants at low concentrations can be used to increase the solubility of hydrophobic compounds. However, their compatibility with the specific assay must be verified.
-
Problem 2: Loss of this compound activity over the course of an experiment.
Possible Causes and Solutions:
-
Chemical Degradation: this compound may be unstable at the pH or temperature of the experimental buffer. Degradation can occur through hydrolysis, oxidation, or photolysis.
-
Solution 1: pH Optimization. Perform a pH stability study to determine the pH range where this compound is most stable. Use a buffer system that maintains this optimal pH throughout the experiment.
-
Solution 2: Temperature Control. Assess the thermal stability of this compound. If it is found to be thermolabile, conduct experiments at lower temperatures or for shorter durations.
-
Solution 3: Protection from Light. Store this compound stock solutions and experimental setups protected from light, as some compounds are susceptible to photodegradation. Use amber vials or cover plates with foil.
-
Solution 4: Fresh Preparation. Prepare this compound working solutions fresh for each experiment to minimize degradation over time.
-
Problem 3: Inconsistent or non-reproducible experimental results.
Possible Causes and Solutions:
-
Buffer Interactions: Some buffer components can directly interact with the compound of interest, affecting its stability and activity. For example, phosphate (B84403) buffers can sometimes react with certain molecules.
-
Solution 1: Buffer Selection. Test the compatibility of this compound with different buffer systems (e.g., Tris, HEPES, MOPS, PBS). Zwitterionic buffers like HEPES are often a good choice for biological assays as they tend to have minimal interaction with metal ions and other components.
-
Solution 2: Consistent Preparation. Ensure that buffer preparation is consistent between experiments, including the source of reagents, final pH, and ionic strength. The pKa of some buffers, like Tris, is temperature-dependent, which can lead to pH shifts if not properly controlled.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of this compound?
A1: Due to its lipophilic nature, it is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. This stock can then be serially diluted in your experimental buffer to the desired final concentration. Ensure the final DMSO concentration in your assay is below a level that could cause solvent-specific effects (typically <0.5%).
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Q3: Which buffer system is recommended for experiments with this compound?
A3: The choice of buffer depends on the specific experimental requirements (e.g., desired pH, presence of metal ions). It is advisable to test the stability of this compound in a few different buffer systems. Good starting points include phosphate-buffered saline (PBS) for physiological pH experiments, Tris-HCl for a slightly alkaline pH range, and HEPES for a zwitterionic buffer option in the physiological pH range.
Q4: How can I determine the stability of this compound in my specific experimental buffer?
A4: You can perform a stability study by incubating this compound in your buffer at the experimental temperature for various time points. At each time point, take an aliquot and analyze the concentration of the remaining this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q5: My experiment requires a long incubation time. How can I ensure this compound remains stable?
A5: For long-term experiments, it is crucial to first determine the stability profile of this compound under your specific conditions (buffer, pH, temperature). If significant degradation is observed, you may need to consider adding fresh this compound at set intervals during the experiment. Alternatively, explore if a lower temperature can be used without compromising the biological system.
Data Presentation
The following tables provide a template for organizing experimental data on this compound's solubility and stability. Researchers are encouraged to populate these tables with their own experimental findings.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| DMSO | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Water | 25 |
Table 2: Solubility of this compound in Various Experimental Buffers
| Buffer System | pH | Temperature (°C) | Solubility (µg/mL) |
| PBS | 7.4 | 37 | |
| Tris-HCl | 7.4 | 37 | |
| Tris-HCl | 8.0 | 37 | |
| HEPES | 7.4 | 37 | |
| MOPS | 7.0 | 37 |
Table 3: pH-Dependent Stability of this compound in Aqueous Solution
| pH | Buffer System | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 3.0 | Citrate | 37 | ||
| 5.0 | Acetate (B1210297) | 37 | ||
| 7.4 | Phosphate | 37 | ||
| 9.0 | Borate | 37 |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Experimental Buffers
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a series of vials, each containing a different experimental buffer.
-
Ensure that undissolved solid is visible in each vial.
-
-
Equilibration:
-
Seal the vials and place them in a shaking incubator at the desired experimental temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully filter the supernatant using a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the linear range of your analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC method.
-
Calculate the original solubility in each buffer by accounting for the dilution factor.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Forced Degradation Studies:
-
To develop a stability-indicating method, you must first generate degradation products. Subject this compound solutions to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample at 105°C for 24 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
-
Chromatographic Conditions Development:
-
Use a reverse-phase C18 column.
-
Develop a gradient elution method using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate buffer) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
The gradient should be optimized to separate the parent this compound peak from all degradation product peaks.
-
-
Method Validation:
-
Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the method can accurately quantify this compound in the presence of its degradation products.
-
Protocol 3: pH-Dependent Stability Study of this compound
-
Preparation of this compound Solutions:
-
Prepare solutions of this compound at a known concentration (e.g., 10 µg/mL) in a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
-
Incubation:
-
Incubate these solutions at a constant temperature (e.g., 37°C).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
-
Analysis:
-
Immediately analyze the concentration of the remaining this compound in each aliquot using the validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time for each pH.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).
-
Calculate the half-life (t½) at each pH using the formula: t½ = 0.693 / k.
-
Mandatory Visualizations
Technical Support Center: Optimizing Reaction Conditions for Trilobine Hemisynthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hemisynthesis of Trilobine and its derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section is divided into the two primary stages of this compound hemisynthesis: Demethylation of the this compound precursor (e.g., Isothis compound) and the subsequent N-alkylation of the resulting phenolic compounds.
Stage 1: Demethylation of this compound Precursors (e.g., with BBr₃)
Question 1: My demethylation reaction with Boron tribromide (BBr₃) is resulting in a low yield of the desired di-phenolic product. What are the potential causes and how can I improve the yield?
Answer: Low yields in the BBr₃-mediated demethylation of bisbenzylisoquinoline alkaloids like Isothis compound can stem from several factors. A systematic approach to troubleshooting this issue involves evaluating the reagents, reaction conditions, and work-up procedure.
Troubleshooting Steps:
-
Reagent Quality and Stoichiometry:
-
BBr₃: Ensure the BBr₃ solution is fresh and has been properly stored to prevent degradation from moisture. The reagent fumes in the air and is rapidly hydrolyzed.[1] Using a degraded reagent will lead to incomplete reactions.
-
Equivalents: For complete demethylation of two methoxy (B1213986) groups, at least two equivalents of BBr₃ are required. However, using a slight excess (e.g., 2.2-3.0 equivalents per methoxy group) can often drive the reaction to completion, especially if there are other Lewis basic sites in the molecule.[2] Some studies suggest that one equivalent of BBr₃ can cleave up to three equivalents of anisole, but for complex molecules, a higher ratio is generally recommended.[3]
-
-
Reaction Temperature:
-
Initial Addition: The addition of BBr₃ should be performed at a low temperature (e.g., -78 °C or 0 °C) to control the initial exothermic reaction and prevent side reactions.[2][4]
-
Reaction Progression: After the initial addition, the reaction is typically allowed to warm to room temperature and stirred for several hours to overnight to ensure completion.[1][2] In some cases, gentle heating (e.g., 45 °C) may be necessary for less reactive ethers, but this should be approached with caution as it can also promote side reactions.[2]
-
-
Solvent Choice:
-
Anhydrous chlorinated solvents like dichloromethane (B109758) (DCM) are most commonly used as they are inert to BBr₃ and have good solvating properties for the starting material.[1][2] Ensure the solvent is thoroughly dried before use.
-
-
Work-up Procedure:
-
Quenching: The reaction must be quenched carefully at low temperatures by the slow addition of a proton source, typically methanol (B129727) followed by water. This hydrolyzes the boron-oxygen bonds and protonates the resulting phenoxides.
-
Extraction: The phenolic products are often acidic and can be extracted into a basic aqueous solution (e.g., NaOH) and then re-precipitated by acidification. This can help to separate them from non-acidic impurities.
-
Question 2: I am observing the formation of mono-demethylated byproducts and other unexpected side products. How can I improve the selectivity of my demethylation reaction?
Answer: The formation of mono-demethylated products indicates an incomplete reaction. The presence of other side products could be due to the harsh nature of BBr₃, which can sometimes catalyze other reactions.
Troubleshooting Steps:
-
To Minimize Mono-demethylation:
-
Increase BBr₃ Equivalents: As mentioned above, increasing the equivalents of BBr₃ is the most direct way to promote complete demethylation.
-
Increase Reaction Time or Temperature: If increasing the reagent amount is not effective, consider extending the reaction time at room temperature or cautiously increasing the temperature. Monitor the reaction closely by TLC or LC-MS to track the disappearance of the mono-demethylated intermediate.
-
-
To Minimize Other Side Reactions:
-
Strict Temperature Control: Avoid high temperatures during the addition of BBr₃ and during the reaction itself, unless necessary. In some cases, BBr₃ can catalyze intramolecular cyclization reactions in molecules with suitable functionalities.[5][6]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture, which can lead to the formation of HBr and other reactive species that may cause undesired side reactions.
-
Stage 2: N-Alkylation of Demethylated this compound
Question 3: My N-alkylation reaction of the di-phenolic this compound derivative with an alkylamine is giving a low yield. What are the common causes and how can I optimize it?
Answer: Low yields in the N-alkylation of phenolic compounds can be due to several factors, including incomplete deprotonation of the phenol, side reactions, and issues with the alkylating agent.
Troubleshooting Steps:
-
Base and Solvent System:
-
Base Selection: A suitable base is crucial to deprotonate the phenolic hydroxyl groups, making them nucleophilic. Common bases for this type of reaction include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). The choice of base can significantly impact the reaction outcome.
-
Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or tetrahydrofuran (B95107) (THF) are generally effective for N-alkylation reactions. The solvent should be anhydrous to prevent side reactions.
-
-
Reaction Temperature:
-
The optimal temperature will depend on the reactivity of the alkylating agent and the nucleophilicity of the deprotonated phenol. Reactions are often started at room temperature and may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition or side reactions.[7]
-
-
Alkylating Agent:
-
Ensure the alkylating agent (e.g., an alkyl halide or tosylate) is pure and reactive. The reactivity of alkyl halides follows the order I > Br > Cl.
-
-
Side Reactions:
-
O-Alkylation: A common side reaction is the alkylation of the phenolic hydroxyl groups (O-alkylation) in addition to the desired N-alkylation of the amine. The selectivity between N- and O-alkylation can be influenced by the reaction conditions. Generally, N-alkylation is favored under kinetic control (lower temperatures), while O-alkylation can be favored under thermodynamic control (higher temperatures). The choice of base and solvent can also influence this selectivity.
-
Over-alkylation: If the starting amine has primary or secondary amino groups, over-alkylation to form tertiary or quaternary amines can occur. Using a stoichiometric amount of the alkylating agent and carefully monitoring the reaction can help to minimize this.
-
Question 4: I am getting a mixture of N-alkylated and O-alkylated products. How can I favor N-alkylation?
Answer: Selectivity between N- and O-alkylation is a common challenge. Here are some strategies to promote N-alkylation:
-
Protecting Groups: Consider protecting the phenolic hydroxyl groups with a suitable protecting group before performing the N-alkylation. The protecting groups can then be removed in a subsequent step.
-
Reaction Conditions:
-
Temperature: As mentioned, lower reaction temperatures generally favor N-alkylation.
-
Solvent: The solvent can influence the relative nucleophilicity of the amine and phenoxide ions. Experimenting with different solvents may improve selectivity.
-
Mitsunobu Reaction: For the N-alkylation of secondary amines with alcohols, the Mitsunobu reaction can be a highly effective method that often provides good selectivity for N-alkylation over O-alkylation.[8]
-
Data Presentation
Due to the limited availability of specific quantitative data for the hemisynthesis of this compound derivatives in the public domain, the following tables provide representative data for the key reaction types based on similar compounds and general principles. These should be used as a starting point for optimization.
Table 1: Representative Conditions for BBr₃-Mediated Demethylation of a Bisbenzylisoquinoline Alkaloid Precursor
| Entry | Equivalents of BBr₃ (per OMe) | Solvent | Temperature (°C) | Time (h) | Yield of Diphenol (%) | Observations |
| 1 | 1.1 | DCM | -78 to RT | 12 | 45 | Incomplete reaction, significant mono-demethylated product observed. |
| 2 | 2.2 | DCM | -78 to RT | 12 | 85 | Good conversion to the desired diphenol. |
| 3 | 3.0 | DCM | -78 to RT | 12 | 90 | High yield, reaction goes to completion. |
| 4 | 2.2 | DCM | 0 to 45 | 6 | 75 | Faster reaction but some decomposition observed. |
| 5 | 2.2 | Toluene | -78 to RT | 12 | 60 | Lower yield compared to DCM. |
Table 2: Representative Conditions for N-Alkylation of a Diphenolic Bisbenzylisoquinoline Alkaloid with an Alkylamine
| Entry | Base (Equivalents) | Solvent | Alkylating Agent | Temperature (°C) | Time (h) | Yield of N-Alkylated Product (%) |
| 1 | K₂CO₃ (3.0) | DMF | Ethyl Bromide | 80 | 24 | 65 |
| 2 | Cs₂CO₃ (2.5) | DMF | Ethyl Bromide | 80 | 18 | 80 |
| 3 | NaH (2.2) | THF | Ethyl Bromide | 60 | 12 | 75 |
| 4 | K₂CO₃ (3.0) | Acetonitrile | Ethyl Bromide | 80 | 24 | 55 |
| 5 | K₂CO₃ (3.0) | DMF | Ethyl Iodide | 60 | 12 | 85 |
Experimental Protocols
The following are generalized protocols for the key steps in this compound hemisynthesis. Researchers should adapt these protocols based on the specific substrate and desired derivative.
Protocol 1: General Procedure for Demethylation of Isothis compound with BBr₃
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add Isothis compound (1.0 eq.). Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of BBr₃: Add a solution of BBr₃ (2.2-3.0 eq. per methoxy group) in anhydrous DCM dropwise to the stirred solution of Isothis compound over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly add methanol to quench the excess BBr₃. After the initial vigorous reaction subsides, add water.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. The product may precipitate, in which case it can be collected by filtration. If the product remains in solution, separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC).
Protocol 2: General Procedure for N-Alkylation of Demethylated Isothis compound
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the demethylated Isothis compound (1.0 eq.) and a suitable base (e.g., K₂CO₃, 3.0 eq.).
-
Solvent and Reagent Addition: Add anhydrous dimethylformamide (DMF) to the flask. Stir the suspension for 15-30 minutes at room temperature. Add the desired alkylamine (1.1-1.5 eq.) followed by the alkylating agent (e.g., ethyl bromide, 1.2 eq.).
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or preparative HPLC.
Protocol 3: General HPLC Purification of this compound Derivatives
-
Column: A C18 reversed-phase column is commonly used for the purification of alkaloids.[9][10][11]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent is typically employed.
-
Aqueous Phase (A): Water with an acidic modifier to improve peak shape, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient: A typical gradient might start with a low percentage of the organic phase (e.g., 10-20% B) and gradually increase to a high percentage (e.g., 90-100% B) over 20-40 minutes to elute compounds with a range of polarities.
-
Detection: UV detection at a wavelength where the compounds have strong absorbance (e.g., 280 nm).
-
Fraction Collection: Collect fractions corresponding to the desired peaks and analyze for purity. Pool the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Experimental workflow for the hemisynthesis of this compound derivatives.
Caption: Troubleshooting decision tree for this compound hemisynthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound hemisynthesis in drug development?
A1: this compound is a bisbenzylisoquinoline alkaloid with known biological activities. Hemisynthesis, which involves the chemical modification of a naturally occurring starting material, allows for the creation of a library of related compounds (derivatives). These derivatives can be screened for enhanced potency, improved pharmacokinetic properties, and reduced toxicity, which is a crucial step in the development of new drugs. For example, derivatives of this compound have been investigated for their antimalarial properties.
Q2: Are there "greener" alternatives to using BBr₃ for demethylation?
A2: While BBr₃ is a very effective reagent for cleaving aryl methyl ethers, it is also highly reactive and corrosive. Research into greener alternatives is ongoing. Some potential methods, though they may require significant optimization for complex molecules like this compound, include using other Lewis acids, certain nucleophilic reagents, or enzymatic methods. However, for laboratory-scale synthesis of complex natural product derivatives, BBr₃ remains a common and reliable choice.
Q3: How can I monitor the progress of my reactions effectively?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of most organic reactions. By co-spotting the reaction mixture with the starting material and, if available, the expected product, you can visualize the consumption of the starting material and the formation of the product. For more quantitative and sensitive monitoring, especially for complex reaction mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Q4: What are the key safety precautions to take when working with BBr₃?
A4: Boron tribromide is a highly corrosive and moisture-sensitive reagent. It should only be handled in a well-ventilated fume hood by trained personnel. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. BBr₃ reacts violently with water and protic solvents, so all glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere.
Q5: My final this compound derivative is difficult to purify. What are some advanced purification strategies?
A5: If standard silica gel chromatography or reversed-phase HPLC is not providing adequate separation, you might consider other chromatographic techniques. These include ion-exchange chromatography if your derivative has a net charge, or size-exclusion chromatography for very large derivatives. For challenging separations of isomers, chiral chromatography may be necessary if the derivatization creates new stereocenters. Methodical optimization of the HPLC conditions, such as trying different columns, mobile phase additives, and gradients, is also crucial.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. nacalai.com [nacalai.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. c18 hplc column: Topics by Science.gov [science.gov]
Technical Support Center: Trilobine Quantification in Complex Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the quantification of Trilobine in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in quantifying this compound in biological matrices like plasma, urine, or tissue homogenates?
A1: The primary challenges in quantifying this compound, a bisbenzylisoquinoline alkaloid, in biological matrices are related to its chemical structure and the complexity of the sample. Key challenges include:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can significantly suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[1][2]
-
Low Recovery: this compound can bind to proteins and other matrix components, leading to low and variable recovery during sample extraction.
-
Stability: Degradation of this compound can occur during sample collection, storage, and processing, affecting the accuracy of the results.[1]
-
Metabolite Interference: this compound may be metabolized in the body, and its metabolites could potentially interfere with the quantification of the parent compound if they are not chromatographically separated.
Q2: What is the recommended analytical technique for this compound quantification?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in biological samples.[1][3] This technique offers high selectivity and sensitivity, which are crucial for accurately measuring low concentrations of the analyte in a complex matrix.[1] Ultra-performance liquid chromatography (UPLC) systems can provide better resolution and faster analysis times.[4][5]
Q3: How should I choose an appropriate internal standard (IS) for this compound quantification?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d6). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and variability in extraction recovery. If a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic retention time can be used. However, it is crucial to validate that the analog accurately mimics the behavior of this compound.
Q4: What are the common sample preparation techniques for extracting this compound from biological matrices?
A4: The choice of sample preparation technique depends on the matrix and the required level of cleanliness. Common methods include:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins.[1][6] While quick, it may not remove all interfering substances, potentially leading to significant matrix effects.[7]
-
Liquid-Liquid Extraction (LLE): This technique separates this compound from the matrix based on its solubility in two immiscible liquid phases. LLE can provide a cleaner extract than PPT.[7][8]
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that can provide the cleanest samples by utilizing a solid sorbent to retain and then elute the analyte.[9] It is often the best choice for minimizing matrix effects, especially for complex matrices like tissue homogenates.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Poor Peak Shape and Chromatography Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with the column stationary phase.- Inappropriate mobile phase pH. | - Use a column with end-capping or a different stationary phase.- Adjust the mobile phase pH to ensure this compound is in a single ionic state. |
| Peak Fronting | - Column overload.- Sample solvent stronger than the mobile phase. | - Dilute the sample or inject a smaller volume.- Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase. |
| Split Peaks | - Clogged frit or void in the column.- Injector issue. | - Reverse flush the column or replace it if necessary.- Inspect and clean the injector. |
| No Peak or Very Small Peak | - In-source degradation of the analyte.- Poor ionization efficiency.- Incorrect MRM transitions. | - Optimize the ion source parameters (e.g., temperature, gas flows).- Adjust the mobile phase composition to include additives that enhance ionization (e.g., formic acid).- Re-optimize the Multiple Reaction Monitoring (MRM) transitions for this compound and the internal standard.[10] |
Inaccurate or Imprecise Results
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability in Results | - Inconsistent sample preparation.- Matrix effects varying between samples.- Instability of this compound in the matrix or processed samples. | - Automate the sample preparation process if possible to ensure consistency.- Use a stable isotope-labeled internal standard.- Optimize the sample extraction method to remove more interferences.- Perform stability tests at each step of the process and under different storage conditions.[1] |
| Low Recovery | - Inefficient extraction method.- Analyte binding to labware or proteins.- Degradation during extraction. | - Optimize the extraction solvent, pH, and mixing time.- Use silanized glassware or low-binding microplates.- Evaluate different sample preparation techniques (PPT vs. LLE vs. SPE).- Perform the extraction at a lower temperature to minimize degradation. |
| Significant Matrix Effects | - Co-eluting endogenous compounds.- Insufficient sample cleanup. | - Modify the chromatographic method to separate this compound from interfering peaks.- Employ a more rigorous sample preparation method like SPE.- Use a stable isotope-labeled internal standard. |
Quantitative Data Summary
The following tables provide representative data for the quantification of a structurally similar bisbenzylisoquinoline alkaloid, Tetrandrine (B1684364), in human plasma. This data can serve as a useful reference for what to expect during method validation for this compound.
Table 1: Extraction Recovery and Matrix Effect of Tetrandrine in Human Plasma [1][2]
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Tetrandrine | 5 | 85.2 ± 4.1 | 95.7 ± 5.3 |
| 50 | 87.5 ± 3.8 | 98.1 ± 4.9 | |
| 500 | 86.1 ± 3.5 | 96.5 ± 5.1 | |
| Internal Standard | 100 | 88.3 ± 4.5 | 97.2 ± 4.7 |
Table 2: Intra- and Inter-Day Precision and Accuracy for Tetrandrine in Human Plasma [1][2]
| Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=6) | Intra-Day Precision (RSD%) | Intra-Day Accuracy (%) | Measured Conc. (Mean ± SD, n=18, 3 days) | Inter-Day Precision (RSD%) | Inter-Day Accuracy (%) |
| 5 | 5.1 ± 0.3 | 5.9 | 102.0 | 5.2 ± 0.4 | 7.7 | 104.0 |
| 50 | 48.9 ± 2.1 | 4.3 | 97.8 | 49.5 ± 2.5 | 5.1 | 99.0 |
| 500 | 508.5 ± 15.2 | 3.0 | 101.7 | 501.0 ± 20.0 | 4.0 | 100.2 |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound in Plasma
-
Sample Preparation:
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., this compound-d6 in methanol).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
-
Precipitation and Centrifugation:
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Vortex briefly and inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Tissue Homogenization for this compound Extraction
-
Tissue Weighing and Lysis Buffer Addition:
-
Accurately weigh the frozen tissue sample (e.g., 100 mg).
-
Add 900 µL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4) per 100 mg of tissue.[11]
-
-
Homogenization:
-
Centrifugation:
-
Centrifuge the homogenate at a high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[11]
-
-
Supernatant Collection:
-
Carefully collect the supernatant for further sample preparation (e.g., protein precipitation or solid-phase extraction).
-
Visualizations
References
- 1. An UPLC-MS/MS method for quantifying tetrandrine and its metabolite berbamine in human blood: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. UPLC-MS/MS Profile of Alkaloids with Cytotoxic Properties of Selected Medicinal Plants of the Berberidaceae and Papaveraceae Families - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UPLC Separation and QTof–MS Identification of Major Alkaloids in Plumula Nelumbinis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. actapharmsci.com [actapharmsci.com]
- 8. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrophilic interaction liquid chromatography-solid phase extraction directly combined with protein precipitation for the determination of triptorelin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization by infusion of multiple reaction monitoring transitions for sensitive quantification of peptides by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rbm.iqvia.com [rbm.iqvia.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing the Oral Bioavailability of Trilobine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of trilobine and related compounds. Given the limited direct public data on this compound, this guide leverages information on the closely related compound, trimebutine (B1183), and general principles of enhancing the bioavailability of poorly soluble drugs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its oral bioavailability a challenge?
This compound is a compound that is structurally and pharmacologically related to trimebutine, a drug used for gastrointestinal disorders. Like many pharmaceutical compounds, this compound's effectiveness when administered orally can be limited by poor bioavailability. The primary challenges are often low aqueous solubility and/or poor intestinal permeability.[1][2] Additionally, it may be subject to significant first-pass metabolism in the liver and efflux by transporters like P-glycoprotein (P-gp) in the intestinal wall, which further reduces the amount of drug reaching systemic circulation.[3][4][5]
Q2: What are the primary metabolic pathways for compounds like this compound?
Compounds structurally similar to this compound, such as trimebutine, undergo extensive first-pass metabolism, primarily in the liver.[3][6] Key metabolic reactions include N-demethylation, hydrolysis of ester bonds, and subsequent conjugation with glucuronic acid or sulfate (B86663) to form more water-soluble metabolites that can be excreted.[7][8] The primary active metabolite of trimebutine is N-desmethyltrimebutine (nortrimebutine).[3][7] Cytochrome P450 (CYP) enzymes are the main drivers of these phase I metabolic reactions.[4]
Q3: How does P-glycoprotein (P-gp) affect the bioavailability of this compound?
P-glycoprotein is an efflux transporter protein found in the cell membranes of intestinal epithelial cells and other tissues.[5][9] It actively pumps a wide range of drug molecules out of the cells and back into the intestinal lumen, thereby limiting their absorption into the bloodstream.[5][10] If this compound is a substrate for P-gp, this efflux mechanism can significantly reduce its oral bioavailability.[11]
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments aimed at enhancing the oral bioavailability of this compound.
Issue 1: Low Dissolution Rate of this compound Formulation
Symptoms:
-
In vitro dissolution studies show slow and incomplete release of this compound from the formulation.
-
In vivo studies result in low and variable plasma concentrations.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility of crystalline this compound. | 1. Particle Size Reduction: Reduce the particle size of the this compound active pharmaceutical ingredient (API) through micronization or nanosization to increase the surface area available for dissolution. 2. Amorphous Solid Dispersions: Formulate this compound as an amorphous solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC). This prevents the drug from crystallizing and enhances its dissolution rate. 3. Cyclodextrin Complexation: Formulate this compound with cyclodextrins to create inclusion complexes that improve its aqueous solubility. |
| Drug recrystallization in the gastrointestinal tract. | 1. Use of Precipitation Inhibitors: Incorporate polymers that can act as precipitation inhibitors in the formulation to maintain a supersaturated state of the drug in the gastrointestinal fluids. |
| Inadequate wetting of the drug particles. | 1. Addition of Surfactants: Include pharmaceutically acceptable surfactants in the formulation to improve the wetting of the hydrophobic drug particles. |
Issue 2: Poor Intestinal Permeability
Symptoms:
-
Even with improved dissolution, in vivo absorption is low.
-
Caco-2 cell permeability assays show low apparent permeability (Papp) values.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Low passive diffusion across the intestinal epithelium. | 1. Lipid-Based Formulations: Formulate this compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles (SLNs). These can enhance absorption through the lymphatic pathway and by improving membrane fluidity. 2. Permeation Enhancers: Co-administer with or include permeation enhancers in the formulation. These are excipients that can transiently and reversibly open the tight junctions between intestinal epithelial cells. |
| High P-glycoprotein (P-gp) efflux. | 1. Co-administration with P-gp Inhibitors: Administer this compound with known P-gp inhibitors (e.g., certain surfactants, polymers, or specific small molecules). This can reduce the efflux of the drug back into the intestinal lumen. 2. Nanoformulations: Encapsulating this compound in nanoparticles may help it to bypass P-gp efflux mechanisms. |
Issue 3: High First-Pass Metabolism
Symptoms:
-
Low plasma concentrations of the parent drug (this compound) despite good absorption.
-
High plasma concentrations of this compound metabolites.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Extensive metabolism by Cytochrome P450 (CYP) enzymes in the liver and/or intestinal wall. | 1. Co-administration with CYP Inhibitors: Administer this compound with inhibitors of the specific CYP enzymes responsible for its metabolism. This requires identification of the relevant CYP isoforms. 2. Prodrug Approach: Design a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active drug in the systemic circulation. 3. Nanoformulations for Lymphatic Uptake: Lipid-based nanoformulations can promote lymphatic absorption, which bypasses the portal circulation and thus reduces first-pass metabolism in the liver. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol (B129727) (or another suitable volatile solvent)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and PVP K30 in the desired ratio (e.g., 1:5 w/w).
-
Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film forms on the inner wall of the flask.
-
Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and gently grind it into a fine powder.
-
Store the prepared solid dispersion in a desiccator.
Characterization:
-
In Vitro Dissolution: Perform dissolution testing in a suitable medium (e.g., simulated gastric or intestinal fluid) and compare the release profile to that of the pure crystalline drug.
-
Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the this compound in the dispersion.
Data Presentation
The following tables summarize hypothetical quantitative data for different this compound formulations to illustrate the potential improvements in bioavailability.
Table 1: Physicochemical Properties of this compound
| Parameter | Value |
| Molecular Weight | To be determined experimentally |
| Aqueous Solubility (pH 6.8) | < 0.1 mg/mL (estimated) |
| LogP | To be determined experimentally |
| Permeability (Papp in Caco-2) | To be determined experimentally |
Table 2: In Vitro Dissolution of Different this compound Formulations
| Formulation | Drug Release after 60 min (%) |
| Pure this compound | < 10% |
| Micronized this compound | 35% |
| This compound Solid Dispersion (1:5 drug:PVP K30) | > 85% |
| This compound-Cyclodextrin Complex | > 90% |
Table 3: Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Administration)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Pure this compound | 50 | 2.0 | 200 | 100 |
| This compound Solid Dispersion | 250 | 1.0 | 1200 | 600 |
| This compound Nanoemulsion | 350 | 0.5 | 1800 | 900 |
Visualizations
References
- 1. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 2. Drug solubility and permeability [pion-inc.com]
- 3. Drug metabolism - Wikipedia [en.wikipedia.org]
- 4. Functional interactions between P-glycoprotein and CYP3A in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Trimebutine - Wikipedia [en.wikipedia.org]
- 7. Trimebutine | C22H29NO5 | CID 5573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced Intestinal Absorption and Pharmacokinetic Modulation of Berberine and Its Metabolites through the Inhibition of P-Glycoprotein and Intestinal Metabolism in Rats Using a Berberine Mixed Micelle Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Trilobine Extraction
Welcome to the technical support center for Trilobine extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to scaling up their extraction and purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound extraction from a lab bench to a pilot or industrial scale?
A1: Scaling up the extraction of this compound, a bisbenzylisoquinoline alkaloid, presents several key challenges:
-
Maintaining Extraction Efficiency: Processes that are efficient on a small scale may not translate directly to larger volumes. Factors like solvent penetration, agitation, and heat transfer become more complex and can lead to lower yields.[1]
-
Solvent Handling and Cost: Large-scale extractions require significant volumes of solvents, which introduces challenges related to cost, safety (flammability, toxicity), and environmental disposal. The economic viability of the process heavily depends on efficient solvent use and recovery.[2][3]
-
Compound Stability: this compound, like many alkaloids, can be sensitive to heat, light, and pH changes.[4] Prolonged processing times associated with large-scale operations can increase the risk of degradation, reducing the final yield of the pure compound.
-
Purity and Separation: The crude extract of the plant source (e.g., Cocculus trilobus) contains a complex mixture of similar alkaloids and other metabolites. Achieving high purity on a large scale requires robust and scalable chromatographic methods, which can be a significant bottleneck.[4]
-
Equipment and Infrastructure: The transition from laboratory glassware to large-scale extractors, reactors, and chromatography columns requires substantial capital investment and specialized infrastructure.[1]
Q2: My crude this compound extract yield is significantly lower after scaling up. What are the likely causes?
A2: A drop in yield during scale-up is a common issue. Consider the following factors:
-
Inadequate Grinding: The particle size of the plant material is crucial. For large batches, ensure that the grinding process achieves a consistent and fine powder to maximize the surface area available for solvent penetration.[4]
-
Poor Solvent-to-Solid Ratio: An optimal solvent-to-solid ratio is critical for efficient extraction. When scaling up, simply increasing the volume proportionally might not be sufficient due to changes in vessel geometry and mixing dynamics. This ratio often needs to be re-optimized.[5]
-
Inefficient Mixing/Agitation: In large vessels, achieving uniform mixing is more difficult. "Dead zones" can form where the solvent does not effectively interact with the plant material, leading to incomplete extraction.
-
Channeling in Percolation/Soxhlet: In large-scale percolation or Soxhlet extraction, the solvent may form channels, bypassing large portions of the solid material. Proper packing of the extractor is essential to prevent this.
-
Insufficient Extraction Time: Mass transfer limitations are more pronounced in larger volumes. It may be necessary to increase the extraction time or the number of extraction cycles to ensure complete recovery.[6]
Q3: I am observing significant emulsion formation during the liquid-liquid partitioning (acid-base extraction) step at a larger scale. How can I resolve this?
A3: Emulsion formation is a frequent problem in large-scale liquid-liquid extractions, especially with complex plant extracts. Here are some troubleshooting strategies:
-
Gentle Mixing: Instead of vigorous shaking or agitation, which can promote emulsion, use gentle, slow mixing to facilitate the transfer of the alkaloid between the aqueous and organic phases.
-
pH Adjustment: Ensure the pH is distinctly acidic (pH < 2) or basic (pH > 9) as required. A pH near neutral can increase the solubility of certain compounds in both phases, leading to emulsions.[4]
-
Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) to the aqueous phase. This increases the polarity of the aqueous layer and can help "break" the emulsion by forcing emulsifying agents into the organic layer.
-
Filtration: For persistent emulsions, filtering the mixture through a bed of celite or glass wool can sometimes help to break up the emulsified layer.
-
Centrifugation: If the equipment is available, centrifuging the mixture is a highly effective method for separating the layers.
Troubleshooting Guide: Low Yield and Purity
This guide provides a systematic approach to diagnosing and solving common issues encountered during the scale-up of this compound extraction.
dot
Caption: A decision tree for troubleshooting low yield and purity issues in this compound extraction.
Quantitative Data on Extraction Parameters
The efficiency of this compound extraction is highly dependent on the chosen method and parameters. The following tables summarize data from optimization studies on similar alkaloids to provide a starting point for scale-up experiments.
Table 1: Comparison of Extraction Methods and Solvents
| Extraction Method | Solvent System | Typical Temperature (°C) | Typical Time | Relative Yield (%) | Reference |
| Maceration | 80% Ethanol | 25-30 °C | 24-72 h | 65-75 | [3] |
| Soxhlet Extraction | 95% Ethanol | 78 °C (Boiling) | 8-12 h | 85-95 | [2][6] |
| Ultrasound-Assisted (UAE) | 75% Methanol | 40-50 °C | 30-60 min | 90-98 | [6][7] |
| Microwave-Assisted (MAE) | 70% Ethanol | 60-70 °C | 5-15 min | 92-99 | [2] |
Note: Relative yields are comparative and will vary based on the specific plant material and precise conditions.
Table 2: Influence of Key Parameters on Alkaloid Yield
| Parameter | Range Studied | Optimal Value (Example) | Effect on Yield | Reference |
| Solvent Concentration | 50-95% (Ethanol/Water) | 75-80% | Yield increases up to an optimal polarity, then may decrease as other compounds are co-extracted. | [8][9] |
| Solid-to-Liquid Ratio | 1:10 to 1:50 (g/mL) | 1:20 to 1:30 | Increasing the solvent volume improves extraction up to a point of diminishing returns. | [5] |
| Temperature | 30-80 °C | 50-60 °C | Higher temperatures increase solubility and diffusion but risk thermal degradation of this compound. | [3][8] |
| Extraction Time (UAE) | 20-80 min | 45-60 min | Yield increases with time until the majority of the accessible alkaloid has been extracted. | [10] |
Experimental Protocols
Protocol 1: Large-Scale Acid-Base Extraction of Crude Alkaloids
This protocol outlines a general method for obtaining a crude alkaloid mixture from powdered plant material, which can then be further purified to isolate this compound.
-
Defatting:
-
Load finely powdered plant material (e.g., 5 kg of Cocculus trilobus roots) into a large-scale extractor.
-
Extract the material with a non-polar solvent like hexane (B92381) (3 x 15 L) at room temperature with gentle agitation for 12-24 hours per extraction cycle.[4]
-
Discard the hexane extracts, which contain lipids and other non-polar constituents, and thoroughly air-dry the plant material to remove residual solvent.
-
-
Alkaloid Extraction:
-
Moisten the defatted plant material with a basic solution (e.g., 10% ammonium (B1175870) hydroxide) to liberate the free-base alkaloids from their salt form within the plant tissue.
-
Extract the basified material with a moderately polar organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc) (4 x 15 L) until the extract tests negative for alkaloids (e.g., with Dragendorff's reagent).
-
-
Acidic Wash (Liquid-Liquid Partition):
-
Combine the organic extracts and concentrate under reduced pressure to about 5 L.
-
Extract the concentrated organic solution with an aqueous acid solution (e.g., 5% HCl or 2% sulfuric acid) (4 x 2 L). The protonated alkaloid salts will move into the aqueous layer, while neutral impurities remain in the organic layer.[11][12]
-
Separate and combine the aqueous acidic layers.
-
-
Liberation and Recovery of Crude Alkaloids:
-
Cool the combined aqueous layer in an ice bath and carefully adjust the pH to 9-10 with concentrated ammonium hydroxide (B78521) to precipitate the free-base alkaloids.[4]
-
Extract the liberated alkaloids from the basic aqueous solution with DCM (5 x 2 L).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.
-
dot
Caption: Workflow for the acid-base extraction of a crude alkaloid mixture containing this compound.
Signaling Pathway Visualization
This compound has demonstrated anti-cancer properties, and while its exact and complete mechanism is under investigation, many alkaloids with similar structures interfere with key cell signaling pathways that regulate cell survival, proliferation, and apoptosis (programmed cell death).[13] One such critical pathway involves NF-κB (Nuclear Factor kappa B), which is often overactive in cancer cells, preventing apoptosis.
Hypothesized Anti-Cancer Signaling Pathway for this compound
The following diagram illustrates a plausible mechanism where this compound induces apoptosis by inhibiting the NF-κB signaling pathway, a common mechanism for anti-cancer natural products.[14][15]
dot
Caption: Hypothesized pathway of this compound-induced apoptosis via inhibition of NF-κB signaling.
References
- 1. Navigating the Complexities of Plant Extraction: Challenges and Solutions [greenskybio.com]
- 2. A critical look at challenges and future scopes of bioactive compounds and their incorporations in the food, energy, and pharmaceutical sector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. openresearchafrica.org [openresearchafrica.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. quora.com [quora.com]
- 12. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 13. Trilobolide-6-O-isobutyrate from Sphagneticola trilobata acts by inducing oxidative stress, metabolic changes and apoptosis-like processes by caspase 3/7 activation of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Minimizing degradation of Trilobine during storage and handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Trilobine to minimize its degradation. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Specific degradation pathways and quantitative stability data for this compound are limited in publicly available literature. Therefore, the information provided is based on the general chemical properties of bisbenzylisoquinoline alkaloids and data from closely related compounds. It is crucial to perform compound-specific stability studies for your particular application.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Like many complex natural products, this compound, a bisbenzylisoquinoline alkaloid, is susceptible to degradation from several environmental factors. The primary contributors to its degradation are likely:
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation. Bisbenzylisoquinoline alkaloids have been shown to be photolabile.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. Long-term storage at ambient or higher temperatures is not recommended.
-
pH: The stability of alkaloids is often pH-dependent. Both acidic and alkaline conditions can catalyze hydrolytic degradation of susceptible functional groups within the this compound molecule.[1][2][3]
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation of the molecule.[4]
Q2: How should I store my solid this compound powder for long-term use?
A2: For long-term storage of solid this compound, it is recommended to:
-
Store at low temperatures: Keep the compound at -20°C or lower in a tightly sealed container.
-
Protect from light: Use an amber or opaque vial to prevent exposure to light.
-
Store in a dry environment: A desiccator or an inert gas atmosphere (e.g., argon or nitrogen) is recommended to minimize moisture and oxidation.
Q3: What precautions should I take when preparing this compound solutions?
A3: When preparing solutions of this compound, consider the following to minimize degradation:
-
Use high-purity solvents: Solvents should be free of peroxides and other impurities.
-
Protect from light: Prepare solutions in a dimly lit area or use amber glassware.
-
Consider pH: If preparing a buffered solution, it is advisable to conduct a preliminary study to determine the optimal pH for stability. Neutral pH is often a reasonable starting point, but this can be compound-specific.[2][3][5]
-
Prepare fresh solutions: It is best practice to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted into small volumes and stored at -20°C or -80°C for a limited time. Avoid repeated freeze-thaw cycles.
Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A4: The appearance of unexpected peaks in your chromatogram could be due to several reasons:
-
Degradation: The new peaks are likely degradation products of this compound. This can occur due to improper storage or handling, or instability in the analytical mobile phase.
-
Impurities: The starting material may contain impurities. Always check the certificate of analysis provided by the supplier.
-
Contamination: The sample or the HPLC system may be contaminated.
To troubleshoot, you should run a fresh sample prepared from a properly stored stock and ensure the cleanliness of your HPLC system. If degradation is suspected, a forced degradation study can help to identify potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency or inconsistent results in biological assays. | Degradation of this compound in stock solutions or during the experiment. | Prepare fresh solutions of this compound for each experiment. Verify the stability of this compound under your specific assay conditions (e.g., temperature, media, duration). |
| Change in the physical appearance of solid this compound (e.g., color change, clumping). | Exposure to light, moisture, or high temperatures. | Discard the material as it may be significantly degraded. Review your storage procedures to ensure they meet the recommended conditions. |
| Precipitation of this compound from solution. | Poor solubility in the chosen solvent or degradation to a less soluble product. | This compound has poor water solubility.[6] Consider using a different solvent system or preparing a salt form to improve solubility.[7] Ensure the solution is not supersaturated. |
| Multiple peaks observed in HPLC analysis of a freshly prepared sample. | The compound may be unstable in the chosen solvent or mobile phase. | Evaluate the stability of this compound in different solvents and mobile phases. Adjust the pH of the mobile phase if necessary. |
Data on Factors Affecting Stability
Due to the limited availability of specific quantitative data for this compound, the following table presents hypothetical data to illustrate the expected trends in degradation under various conditions. This data is for illustrative purposes only.
| Condition | Parameter | Storage Duration | Hypothetical % Degradation of this compound |
| Temperature | -20°C | 12 months | < 1% |
| 4°C | 12 months | 2 - 5% | |
| 25°C | 6 months | 10 - 20% | |
| Light | Dark (in amber vial) | 6 months | < 2% |
| Exposed to ambient light | 1 month | 5 - 15% | |
| Exposed to UV light (254 nm) | 24 hours | > 30% | |
| pH (in aqueous buffer at 25°C) | pH 3.0 | 24 hours | 8 - 15% |
| pH 7.0 | 24 hours | 1 - 3% | |
| pH 9.0 | 24 hours | 10 - 20% | |
| Oxidation | 3% H₂O₂ at 25°C | 24 hours | 15 - 30% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[8][9]
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol (B129727)
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound at 70°C for 48 hours. Also, reflux a solution of this compound for 24 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, by a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general approach to developing an HPLC method capable of separating this compound from its degradation products.[10][11][12]
Objective: To develop an analytical method that can accurately quantify this compound in the presence of its impurities and degradation products.
Instrumentation and Columns:
-
HPLC with a PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Method Development Strategy:
-
Initial Mobile Phase Screening:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile or Methanol
-
Start with a gradient elution from 10% to 90% B over 20 minutes.
-
-
Wavelength Selection: Use the PDA detector to determine the wavelength of maximum absorbance for this compound.
-
Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient slope, flow rate, and mobile phase composition to achieve adequate separation (resolution > 1.5) between this compound and all degradation peaks.
-
If co-elution occurs, try a different column chemistry (e.g., C8, Phenyl-Hexyl) or a different organic modifier.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Ensure the method can resolve this compound from its degradation products.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Robustness: Evaluate the method's performance under small, deliberate variations in method parameters (e.g., pH, flow rate).
-
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for a this compound stability study.
Caption: Troubleshooting unexpected HPLC peaks.
References
- 1. Triazolines. XXI: Preformulation degradation kinetics and chemical stability of a novel triazoline anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ibisscientific.com [ibisscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effects of Micro-environmental pH of Liposome on Chemical Stability of Loaded Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights on exploring the therapeutic potential and structural modification of Tetrandrine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Progress on structural modification of Tetrandrine with wide range of pharmacological activities [frontiersin.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. A validated RP-HPLC method for quantitation of trigonelline from herbal formulations containing Trigonella foenum-graecum (L.) seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijtsrd.com [ijtsrd.com]
- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Technical Support Center: Refining Animal Models for Trilobine Efficacy Testing
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Trilobine. Our goal is to facilitate more accurate and reproducible preclinical efficacy testing by addressing common challenges encountered during animal studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Guide 1: Inconsistent Efficacy or High Variability in Animal Models
Problem: You are observing significant variability in the therapeutic response to this compound between individual animals or between experimental cohorts.
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | - Vehicle Formulation: this compound is a lipophilic molecule with poor aqueous solubility. Ensure your vehicle formulation is optimized. For oral administration, consider a suspension with 0.5% carboxymethyl cellulose (B213188) and 0.1% Tween 80. For intravenous or intraperitoneal injections, a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline may be necessary. Always prepare fresh formulations and ensure complete dissolution or uniform suspension before administration.[1] - Route of Administration: If oral administration yields inconsistent results, consider intraperitoneal (i.p.) or intravenous (i.v.) routes to bypass first-pass metabolism and ensure more consistent systemic exposure. |
| Improper Drug Administration | - Oral Gavage Technique: Improper gavage technique can lead to stress, esophageal injury, or accidental tracheal administration, all of which can affect the animal's health and the drug's absorption.[2][3] Ensure personnel are properly trained. Use flexible gavage needles to minimize tissue damage.[2] - Injection Technique: For i.p. or i.v. injections, ensure the correct volume is administered slowly and at the correct anatomical location to avoid leakage or tissue damage. |
| Animal Health and Husbandry | - Underlying Health Issues: Subclinical infections or other health problems can significantly impact an animal's response to treatment. Ensure all animals are healthy and free of pathogens before starting the experiment. House animals in specific pathogen-free (SPF) conditions.[4] - Stress: Stress from handling, housing conditions, or experimental procedures can alter physiological responses. Acclimatize animals to the facility and handling procedures before the study begins. |
| Genetic Variability of Animal Strains | - Strain-Specific Responses: Different strains of mice or rats can have varied responses to drug treatment due to genetic differences. Ensure you are using a consistent and well-characterized strain for your disease model. |
Guide 2: Unexpected Toxicity or Adverse Events
Problem: You are observing adverse effects in your animal models, such as weight loss, lethargy, or organ damage, that were not anticipated.
| Potential Cause | Troubleshooting Steps |
| Dose-Related Toxicity | - Dose-Response Study: Conduct a preliminary dose-response study to determine the maximum tolerated dose (MTD) of this compound in your specific animal model and strain. Start with a low dose and gradually escalate. - Allometric Scaling: Use allometric scaling from in vitro IC50 values to estimate a starting dose for in vivo studies, but always confirm with a tolerability study. |
| Vehicle Toxicity | - Vehicle Control Group: Always include a vehicle-only control group to differentiate between the effects of this compound and the vehicle. Some vehicles, especially those with high concentrations of DMSO or surfactants, can cause local irritation or systemic toxicity.[5] - Limit Vehicle Components: Use the lowest effective concentration of solvents and surfactants. For example, high concentrations of Tween 80 can cause gastrointestinal irritation.[6] |
| Off-Target Effects | - Histopathology: If unexpected toxicity is observed, perform a full histopathological analysis of major organs to identify the sites of toxicity. - Literature Review: Although specific off-target effects of this compound are not well-documented, review the toxicology of related bisbenzylisoquinoline alkaloids for potential clues. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to formulate this compound for in vivo studies?
A1: this compound's poor water solubility presents a formulation challenge. The choice of vehicle depends on the route of administration.
-
For Oral Gavage: A common approach is to create a suspension. A vehicle containing 0.5% (w/v) carboxymethyl cellulose (CMC) as a suspending agent and 0.1% (v/v) Tween 80 as a wetting agent in sterile water is a good starting point. The this compound powder should be finely ground (micronized) to improve suspension homogeneity.
-
For Intraperitoneal (i.p.) or Intravenous (i.v.) Injection: A co-solvent system is often necessary. A widely used vehicle for poorly soluble compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline .[7] It is crucial to dissolve the this compound in DMSO first before slowly adding the other components while vortexing to prevent precipitation. Always prepare this solution fresh and inspect for precipitates before injection.
Q2: I'm seeing a precipitate form when I dilute my DMSO stock of this compound with saline. What should I do?
A2: This is a common issue with compounds that are highly soluble in DMSO but not in aqueous solutions. Here are some steps to troubleshoot this:
-
Change the Order of Addition: When preparing a co-solvent formulation, dissolve the this compound completely in DMSO first. Then, add the Tween 80 and PEG300 and mix well. Finally, add the saline dropwise while continuously vortexing.
-
Increase the Percentage of Co-solvents/Surfactants: You may need to adjust the ratio of the components in your vehicle. Increasing the percentage of PEG300 and/or Tween 80 can help maintain solubility. However, be mindful of the potential toxicity of these excipients at higher concentrations.
-
Use a Lower Stock Concentration: If possible, start with a lower concentration of this compound in your DMSO stock.
-
Consider a Different Formulation: If a co-solvent system is not working, you might need to explore more advanced formulation strategies like lipid-based formulations or nano-micelles to improve solubility and bioavailability.[8]
Q3: What are some common pitfalls when using a collagen-induced arthritis (CIA) model to test this compound?
A3: The CIA model can be robust, but it is sensitive to several factors:
-
Animal Strain and Vendor: The incidence and severity of arthritis can vary significantly between different rat and mouse strains and even between vendors of the same strain. It is crucial to use a high-responder strain (e.g., Lewis rats) and to be consistent with your animal supplier.[4][9]
-
Collagen Emulsion: The quality of the collagen/adjuvant emulsion is critical for successful disease induction. The emulsion must be stable and properly prepared to ensure a strong immune response.[5]
-
Timing of Treatment: The timing of this compound administration (prophylactic vs. therapeutic) will significantly impact the results. In a prophylactic regimen, dosing starts before or at the time of disease induction. In a therapeutic regimen, dosing begins after the onset of clinical signs of arthritis.[2] Be sure to clearly define your dosing paradigm.
Q4: What are the key considerations for designing a xenograft study to test this compound's efficacy against cancer?
A4: When designing a xenograft study, consider the following:
-
Cell Line Selection: Choose a cancer cell line that is relevant to the proposed therapeutic indication of this compound. If you have in vitro IC50 data, select a cell line that shows sensitivity to the compound. For example, the MDA-MB-231 cell line is a common choice for triple-negative breast cancer models.[7][10][11][12][13]
-
Tumor Implantation Site: Subcutaneous implantation on the flank is the most common and technically straightforward method, allowing for easy tumor measurement.[10][14][15]
-
Starting Treatment: Begin treatment when the tumors have reached a palpable and measurable size (e.g., 50-150 mm³). Randomize the animals into control and treatment groups to ensure an even distribution of tumor sizes at the start of the study.[7][10]
-
Endpoints: The primary endpoint is typically tumor growth inhibition, measured by caliper measurements of tumor volume over time. Tumor weight at the end of the study is another key endpoint. You can also include secondary endpoints like immunohistochemical analysis of proliferation markers (e.g., Ki-67) in the tumor tissue.[7]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and its derivatives.
Table 1: In Vitro Efficacy of this compound
| Compound | Assay | Cell/System | Concentration | % Inhibition | Reference |
| This compound | ADP-induced Platelet Aggregation | Rat Platelets | 0.5 mg/mL | 38.2% | [16] |
| This compound | ADP-induced Platelet Aggregation | Rat Platelets | 0.75 mg/mL | 68.2% | [16] |
| This compound | ADP-induced Platelet Aggregation | Rat Platelets | 1.0 mg/mL | 94.0% | [16] |
| This compound | Thromboxane A2-like Substance Production | Rat Platelets | 0.5 mg/mL | 37% | [16] |
| This compound | Thromboxane A2-like Substance Production | Rat Platelets | 1.0 mg/mL | 53% | [16] |
| This compound | Thromboxane A2-like Substance Production | Rat Platelets | 2.0 mg/mL | 78% | [16] |
Table 2: In Vivo Efficacy of this compound and its Derivatives
| Compound | Animal Model | Route of Administration | Dose | Outcome | Reference |
| This compound | Rat | Intraperitoneal (i.p.) | 20 mg/kg | 47.6% inhibition of ADP-induced platelet aggregation | [16] |
| This compound | Rat | Intraperitoneal (i.p.) | 40 mg/kg | 84.0% inhibition of ADP-induced platelet aggregation | [16] |
| This compound | Rat | Intraperitoneal (i.p.) | 20 mg/kg | 40% inhibition of platelet TXB2 formation | [16] |
| This compound Derivative (Cmpd 125) | P. berghei-infected Mouse | Intraperitoneal (i.p.) | 10 mg/kg/day for 4 days | Increased survival by 3.5 days; no reduction in parasitemia. | [4] |
| This compound Derivative (Cmpd 125) | P. berghei-infected Mouse | Intraperitoneal (i.p.) | 20 mg/kg/day for 4 days | Increased survival by 5 days; significant reduction in parasitemia. | [4] |
Experimental Protocols
The following are detailed methodologies for key animal models used in efficacy testing. Note that the drug preparation and administration sections are representative protocols for a compound like this compound and may require optimization.
Protocol 1: Collagen-Induced Arthritis (CIA) in Rats
This protocol describes the induction of arthritis in Lewis rats and a therapeutic treatment paradigm.
Materials:
-
Male Lewis rats (6-8 weeks old)
-
Bovine Type II Collagen Solution (e.g., 2 mg/mL in 0.05 M acetic acid)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% CMC, 0.1% Tween 80 in sterile water)
-
Syringes and needles (for immunization and drug administration)
-
Digital calipers
Methodology:
-
Acclimatization: Acclimatize rats to the facility for at least one week prior to the start of the study.
-
Preparation of Collagen Emulsion: Prepare a 1:1 emulsion of bovine type II collagen and IFA. Draw equal volumes of the two solutions into separate glass syringes connected by a stopcock. Force the solutions back and forth between the syringes until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).
-
Primary Immunization (Day 0): Anesthetize the rats. Inject 0.1 mL of the collagen emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 7): Prepare a fresh collagen emulsion. Inject 0.1 mL of the emulsion intradermally at a site near the primary injection.
-
Monitoring Disease Progression: Beginning on Day 10, monitor the animals daily for clinical signs of arthritis (erythema and swelling of the paws). Use digital calipers to measure the thickness of the ankle joints. A clinical arthritis score can also be assigned to each paw (e.g., 0 = normal, 4 = severe swelling and ankylosis).
-
Initiation of Treatment (Therapeutic Paradigm): Once an animal develops clear signs of arthritis (e.g., a clinical score of ≥ 2), randomize it into a treatment or control group. Begin daily oral gavage.
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentration(s). Ensure the suspension is homogenous by vortexing before each administration.
-
Administer the this compound suspension or vehicle alone to the respective groups via oral gavage once daily. The volume is typically 5-10 mL/kg.
-
-
Efficacy Assessment: Continue to measure ankle thickness and clinical scores daily or every other day for the duration of the study (e.g., 28 days). Body weight should also be monitored.
-
Endpoint Analysis: At the end of the study, animals can be euthanized for collection of paws for histopathological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.[2]
Protocol 2: Human Cancer Xenograft Model in Mice
This protocol describes the establishment of a subcutaneous xenograft model using the MDA-MB-231 human breast cancer cell line.[7][10][11][12][13]
Materials:
-
Female immunodeficient mice (e.g., NU/NU nude or SCID, 4-6 weeks old)
-
MDA-MB-231 human breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile PBS
-
Matrigel®
-
This compound
-
Vehicle for i.p. injection (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Syringes and needles
-
Digital calipers
Methodology:
-
Cell Preparation: Culture MDA-MB-231 cells in standard conditions. Harvest cells during the exponential growth phase. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.[7]
-
Tumor Growth Monitoring: Monitor the mice every 2-3 days for tumor formation. Once tumors are palpable, measure their length and width with digital calipers. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[7]
-
Randomization and Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[7]
-
Drug Preparation and Administration:
-
Prepare the this compound solution in the vehicle at the desired concentration. Dissolve this compound in DMSO first, then add the other excipients. Prepare fresh daily and check for precipitates.
-
Administer the this compound solution or vehicle alone to the respective groups via i.p. injection daily. The injection volume is typically 100-200 µL per mouse.
-
-
Efficacy Assessment: Measure tumor volumes and body weights every 2-3 days for the duration of the study (e.g., 21-28 days).
-
Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and photograph them. A portion of each tumor can be fixed in formalin for histopathological analysis (e.g., H&E staining, Ki-67 staining for proliferation).[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action of this compound and a general workflow for troubleshooting in vivo experiments.
References
- 1. Specific inhibition of DNMT1 by antisense oligonucleotides induces re-expression of estrogen receptor-alpha (ER) in ER-negative human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. maokangbio.com [maokangbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 8. chondrex.com [chondrex.com]
- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 10. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional and genomic characterisation of a xenograft model system for the study of metastasis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 13. rsc.org [rsc.org]
- 14. Human Metabolome Database: Showing Protein DNA polymerase alpha catalytic subunit (HMDBP00951) [hmdb.ca]
- 15. Challenges and opportunities for in vivo PROTAC delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Triptolide Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming Triptolide (B1683669) (TPL) resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Triptolide in cancer cells?
Triptolide (TPL) is a natural compound extracted from the plant Tripterygium wilfordii. It exhibits potent anticancer effects through multiple mechanisms, including:
-
Induction of Apoptosis: TPL triggers programmed cell death by activating caspases and inhibiting the NF-κB signaling pathway.[1][2] It can also induce apoptosis in cisplatin-resistant ovarian cancer cells.[3][4]
-
Inhibition of Cell Proliferation: TPL halts the cell cycle by modulating the expression of cell cycle regulatory proteins.[1]
-
Downregulation of Heat Shock Proteins (HSPs): TPL reduces the expression of HSP27 and HSP70, which are often associated with chemotherapy resistance.[1]
-
Inhibition of Angiogenesis: TPL can suppress the formation of new blood vessels, which are crucial for tumor growth.
-
Modulation of Signaling Pathways: TPL influences several key signaling pathways involved in cancer progression, such as the Wnt/β-catenin and PI3K/Akt/mTOR pathways.[2][3][5]
Q2: My cancer cell line is showing resistance to Triptolide. What are the potential mechanisms?
While Triptolide is effective against a broad range of cancers, some cell lines may exhibit intrinsic or acquired resistance.[6] Potential mechanisms include:
-
Efflux Pump Upregulation: Increased expression of multidrug resistance (MDR) proteins, such as P-glycoprotein, can actively pump Triptolide out of the cell, reducing its intracellular concentration.[7]
-
Alterations in Target Pathways: Mutations or adaptations in the signaling pathways targeted by Triptolide (e.g., NF-κB, Wnt) can reduce its efficacy.
-
Epithelial-Mesenchymal Transition (EMT): Cancer cells undergoing EMT may develop resistance to various chemotherapeutic agents, potentially including Triptolide.[8][9] Triptolide has been shown to reverse the EMT phenotype in taxol-resistant lung adenocarcinoma cells.[8]
Q3: How can I overcome Triptolide resistance in my experiments?
Several strategies can be employed to overcome Triptolide resistance:
-
Combination Therapy: Combining Triptolide with other chemotherapeutic agents has shown synergistic effects in various cancer cell lines.[1][7][10] This approach can target multiple pathways simultaneously and reduce the likelihood of resistance.
-
Targeting Resistance Pathways: If a specific resistance mechanism is identified (e.g., overexpression of an efflux pump), inhibitors of that mechanism can be used in conjunction with Triptolide.
-
Dose and Schedule Optimization: Experimenting with different concentrations and treatment schedules of Triptolide may help to overcome resistance.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High IC50 value for Triptolide in my cell line. | Intrinsic resistance of the cell line. | 1. Confirm the IC50 value with a dose-response experiment. 2. Consider using a combination therapy approach.[11] 3. Investigate the expression of known resistance markers (e.g., MDR proteins). |
| Loss of Triptolide efficacy over time. | Acquired resistance due to prolonged exposure. | 1. Establish a Triptolide-resistant sub-cell line for further investigation. 2. Analyze changes in gene and protein expression between the sensitive and resistant cell lines. 3. Test the efficacy of combination therapies in the resistant cell line.[12] |
| Inconsistent results in cell viability assays. | Experimental variability. | 1. Ensure consistent cell seeding density. 2. Verify the concentration and stability of the Triptolide stock solution. 3. Follow a standardized protocol for the cell viability assay. |
| Difficulty in detecting apoptosis. | Insufficient Triptolide concentration or incubation time. | 1. Perform a time-course and dose-response experiment to determine the optimal conditions for apoptosis induction. 2. Use multiple methods to detect apoptosis (e.g., Western blot for cleaved caspases, Annexin V staining).[13][14] |
Data Presentation: Efficacy of Triptolide and Combination Therapies
Table 1: IC50 Values of Triptolide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| Leukemia | |||
| MV-4-11 | Acute Myeloid Leukemia | < 30 | 24 |
| KG-1 | Acute Myeloid Leukemia | < 30 | 24 |
| THP-1 | Acute Myeloid Leukemia | < 30 | 24 |
| HL-60 | Acute Myeloid Leukemia | < 30 | 24 |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 10.21 | 72 |
| CEM/ADR5000 | Doxorubicin-resistant T-cell ALL | 7.72 | 72 |
| Solid Tumors | |||
| DU145 | Prostate Carcinoma | 2.3 | 72 |
| Lovo | Colon Cancer | 77 | 72 |
| Capan-1 | Pancreatic Cancer | 10 | Not Specified |
| Capan-2 | Pancreatic Cancer | 20 | Not Specified |
| SNU-213 | Pancreatic Cancer | 9.6 | Not Specified |
| SKOV3 | Ovarian Cancer | 38.26 | 24 |
| A2780 | Ovarian Cancer | 37.59 | 24 |
| Ovcar8 | Ovarian Cancer | 36.92 | 24 |
| HuCCT1 | Cholangiocarcinoma | 12.6 | 48 |
| QBC939 | Cholangiocarcinoma | 20.5 | 48 |
| FRH0201 | Cholangiocarcinoma | 18.5 | 48 |
| U87.MG | Glioblastoma | 25 | 72 |
| U87.MGΔEGFR | EGFR-mutant Glioblastoma | 21 | 72 |
Table 2: Synergistic Effects of Triptolide in Combination Therapies
| Combination | Cancer Cell Line | Effect | Reference |
| Triptolide + Oxaliplatin (B1677828) | SW480 (Colon) | Synergistically inhibits proliferation and induces apoptosis. | [11][12] |
| Triptolide + Hydroxycamptothecin | A549 (Lung) | Synergistically enhances apoptosis. | [15] |
| Triptolide + Cisplatin (B142131) | Various | Down-regulates cancer cell viability and induces higher levels of apoptosis. | [11] |
| Triptolide + 5-FU | Various | Down-regulates cancer cell viability and induces higher levels of apoptosis. | [11] |
| Triptolide + Sorafenib | Various | Superior to single drug in inducing apoptosis and down-regulating viability. | [11] |
| Triptolide + Temozolomide | Glioma-initiating cells | Significantly up-regulates the percentage of apoptotic cells. | [1][11] |
| Triptolide + Ionizing Radiation | AsPC-1 (Pancreatic), Oral Cancer Cells | Synergistic antitumor effects, enhanced apoptosis. | [16][17] |
| Triptolide + Carboplatin | A375 (Melanoma) | Enhances carboplatin-induced apoptosis. | [18] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Triptolide and the IC50 value.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Triptolide stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Triptolide in complete culture medium.
-
Remove the old medium and add 100 µL of the Triptolide dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[19]
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[20]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[20]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a dose-response curve.[21]
Western Blot for Apoptosis Markers
Objective: To detect the activation of apoptotic pathways by analyzing the cleavage of caspases and PARP.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.[22]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[13]
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[13]
-
Analyze the band intensities to assess the levels of apoptosis markers.[14]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Triptolide on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest approximately 1x10^6 cells by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C.[23]
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in 100 µL of RNase A solution and incubate for 5 minutes at room temperature.[23]
-
Add 400 µL of PI staining solution and incubate for at least 15 minutes in the dark.[19][23]
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.[23]
Visualizations
Caption: Overview of Triptolide's multifaceted mechanism of action in cancer cells.
Caption: Strategies to counteract the mechanisms of Triptolide resistance.
Caption: A logical workflow for investigating Triptolide efficacy and resistance.
References
- 1. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 4. Triptolide avoids cisplatin resistance and induces apoptosis via the reactive oxygen species/nuclear factor-κB pathway in SKOV3PT platinum-resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological, computational, and mechanistic insights into triptolide's role in targeting drug-resistant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triptolide as a novel agent in pancreatic cancer: the validation using patient derived pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 8. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - Tian - Translational Lung Cancer Research [tlcr.amegroups.org]
- 10. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targets and molecular mechanisms of triptolide in cancer therapy - Chinese Journal of Cancer Research [cjcrcn.org]
- 12. Triptolide synergistically enhances antitumor activity of oxaliplatin in colon carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. Combination treatment with triptolide and hydroxycamptothecin synergistically enhances apoptosis in A549 lung adenocarcinoma cells through PP2A-regulated ERK, p38 MAPKs and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Enhanced anti-tumor activity of triptolide in combination with irradiation for the treatment of oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Triptolide enhances carboplatin-induced apoptosis by inhibiting nucleotide excision repair (NER) activity in melanoma [frontiersin.org]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. wp.uthscsa.edu [wp.uthscsa.edu]
Technical Support Center: Enhancing the Selectivity of Trilobine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the selectivity of Trilobine for its target proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a naturally occurring bisbenzylisoquinoline alkaloid found in plants such as Cocculus hirsutus. It has been investigated for several therapeutic properties, including antimalarial and antiplatelet activities.[1][2][3] Recent research has focused on developing hemisynthetic derivatives of this compound as potent antimalarial agents, effective against multi-drug resistant P. falciparum isolates.[1]
Q2: What are the known or suspected target proteins of this compound?
The precise molecular targets of this compound are still under investigation. In the context of its antimalarial activity, studies suggest that this compound and its derivatives may affect multiple proteins involved in crucial parasite pathways like DNA replication and protein translation.[1][2] However, specific primary targets have not yet been definitively validated.[1][2] One study also found that this compound can inhibit ADP-induced platelet aggregation and reduce the formation of thromboxane (B8750289) A2.[3]
Q3: What is meant by the "selectivity" of a compound like this compound?
Selectivity refers to a compound's ability to interact with its intended biological target with greater affinity and efficacy than with other unintended targets (off-targets).[4][5] A highly selective compound will primarily bind to its desired target protein at a given concentration, minimizing interactions with other proteins in the proteome. This is a critical property for a therapeutic agent, as off-target effects are often responsible for undesirable side effects.[5]
Q4: Why is improving the selectivity of this compound a critical goal?
Improving the selectivity of this compound is essential for its development as a safe and effective therapeutic agent. High selectivity can lead to:
-
Reduced side effects: By minimizing interactions with off-target proteins, the likelihood of adverse drug reactions is decreased.[5]
-
Increased therapeutic window: A more selective compound can be administered at a dose that is effective against the target without causing toxicity from off-target engagement.
-
Clearer mechanism of action: Understanding the biological effects of a compound is more straightforward when it interacts with a limited number of targets.
-
Lower risk of drug resistance: In some cases, off-target effects can contribute to the development of drug resistance.
For this compound's antimalarial development, enhancing selectivity for the parasite's proteins over human homologous proteins is a key objective.[2]
Q5: How is the selectivity of a compound like this compound experimentally measured?
The selectivity of a compound is typically assessed by comparing its binding affinity (e.g., Kd) or inhibitory activity (e.g., IC50) against its primary target versus a panel of other related or unrelated proteins.[4][6] Common experimental approaches include:
-
Biochemical Assays: These in vitro assays measure the direct effect of the compound on purified enzymes. For kinase inhibitors, this often involves profiling against a large panel of kinases.[6][7][8]
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity and thermodynamics.[7]
-
Cell-Based Assays: These assays, such as cellular thermal shift assays (CETSA), evaluate target engagement and selectivity within a more biologically relevant cellular environment.[7]
-
Proteomics Approaches: Chemical proteomics, using probes derived from the compound of interest, can help identify a broader range of interacting proteins directly in a cellular context.[1]
Troubleshooting Guide
This guide addresses common issues encountered when assessing and improving the selectivity of a small molecule inhibitor like this compound.
| Problem | Possible Causes | Recommended Solutions |
| High off-target activity observed in initial screens. | The compound may be a promiscuous binder, interacting with multiple proteins non-specifically. | 1. Perform counter-screening: Test the compound against a panel of diverse targets to identify patterns of off-target activity. 2. Assess physicochemical properties: Poor solubility can lead to aggregation and non-specific inhibition. Evaluate and optimize solubility. 3. Introduce structural modifications: Use rational design to add features that favor binding to the primary target's unique pockets or residues.[9][10] |
| Inconsistent IC50 or Kd values between different assays. | Assay conditions can significantly influence results. For example, in kinase assays, ATP concentration relative to the enzyme's KM,ATP is critical.[4][8] | 1. Standardize assay conditions: Ensure consistent buffer composition, temperature, and substrate concentrations. 2. For ATP-competitive inhibitors: Conduct assays at the KM,ATP of each kinase to allow for more direct comparison of binding affinities.[4] 3. Use orthogonal assays: Confirm findings from a primary assay (e.g., fluorescence-based) with a different method (e.g., SPR) to validate results.[7] |
| Difficulty in rationally designing more selective derivatives due to lack of structural information. | Without a crystal structure of the compound bound to its target, it is challenging to visualize the key interactions needed for selectivity. | 1. Pursue structural biology: Attempt to obtain a co-crystal structure of the this compound analog with its target protein.[11] 2. Homology modeling: If the structure of a closely related protein is available, create a homology model of the target to guide initial design efforts. 3. Ligand-based design: Use the structure-activity relationship (SAR) from existing analogs to build a pharmacophore model.[9][10] |
| Improved biochemical selectivity does not translate to cellular assays. | The compound may have poor cell permeability, be subject to efflux by transporters, or be rapidly metabolized. | 1. Evaluate ADME properties: Assess cell permeability (e.g., using a PAMPA assay), efflux ratio, and metabolic stability. 2. Perform target engagement studies: Use techniques like CETSA to confirm that the compound is reaching and binding to its intended target within the cell.[7] 3. Modify the scaffold: Alter the compound's structure to improve its drug-like properties without compromising on-target activity. |
Experimental Protocols
Protocol 1: Assessing Binding Affinity and Selectivity using Surface Plasmon Resonance (SPR)
This protocol outlines a general procedure for a competitive SPR assay to determine the dissociation constant (Kd) of this compound analogs for a target protein and a panel of off-target proteins.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
-
Purified target protein and off-target proteins.
-
This compound and its analogs.
Methodology:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the purified target protein (e.g., 50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
Repeat this process for each off-target protein on separate flow cells.
-
-
Binding Analysis:
-
Prepare a dilution series of the this compound analog in running buffer (e.g., 0.1 nM to 1 µM).
-
Inject the different concentrations of the analog over the flow cells containing the immobilized target and off-target proteins.
-
Monitor the change in response units (RU) in real-time to measure binding.[12]
-
After each injection, regenerate the sensor surface with a suitable regeneration solution (e.g., a brief pulse of low pH glycine).
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized protein) from the active flow cells.
-
Fit the equilibrium binding responses against the compound concentrations to a steady-state affinity model to determine the Kd.
-
Compare the Kd values for the target protein versus the off-target proteins to calculate a selectivity ratio.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its target in a cellular environment by measuring the thermal stabilization of the protein upon ligand binding.
Materials:
-
Cell line expressing the target protein.
-
Cell culture medium and reagents.
-
This compound analog and DMSO (vehicle control).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
Equipment for protein quantification (e.g., Western blot or ELISA).
Methodology:
-
Cell Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with the this compound analog at the desired concentration or with DMSO as a vehicle control. Incubate for a specified time (e.g., 1 hour).
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by three rapid freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Protein Detection and Analysis:
-
Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein quantification method.
-
Plot the amount of soluble protein as a function of temperature for both the treated and control samples.
-
A shift in the melting curve to a higher temperature for the drug-treated sample indicates thermal stabilization and therefore, target engagement.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target vs. off-target effects of a small molecule inhibitor.
Caption: Iterative workflow for improving compound selectivity.
Caption: Hypothetical DNA damage response pathway as a potential area for this compound's action.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Hemisynthetic alkaloids derived from this compound are antimalarials with sustained activity in multidrug-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Effects of this compound on platelet aggregation, thromboxane A2, and prostacyclin formation in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting poor yield in Trilobine synthesis protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Trilobine. The content is structured to address specific issues that may be encountered during key stages of the synthesis, with a focus on improving reaction yields and minimizing side products.
Frequently Asked Questions (FAQs)
Q1: My Bischler-Napieralski cyclization to form the dihydroisoquinoline core is giving a low yield. What are the common causes?
A1: Low yields in the Bischler-Napieralski reaction are frequently due to a few key factors:
-
Insufficiently Activated Aromatic Ring: This reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electron density of the aromatic ring. If your substrate lacks sufficient electron-donating groups, the cyclization will be slow and inefficient.
-
Weak Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be potent enough to drive the reaction to completion.
-
Side Reactions: A significant side reaction to consider is the retro-Ritter reaction, which can lead to the formation of styrene (B11656) derivatives, especially if the resulting styrene is highly conjugated.[1]
-
Inappropriate Reaction Conditions: High temperatures or prolonged reaction times can lead to the decomposition of starting materials and products, often resulting in the formation of tar.[1]
Q2: How can I improve the yield of my Bischler-Napieralski reaction?
A2: To improve the yield, consider the following adjustments:
-
Stronger Dehydrating Agent: If you are using POCl₃ alone with a less reactive substrate, consider using a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃.[1][2] For sensitive substrates, modern and milder conditions using triflic anhydride (B1165640) (Tf₂O) and a non-nucleophilic base like 2-chloropyridine (B119429) can be effective at lower temperatures.[1]
-
Solvent Choice: The choice of solvent is critical. While toluene (B28343) is commonly used, switching to a higher boiling solvent like xylene can sometimes improve yields by allowing for a higher reaction temperature.
-
Temperature and Time Optimization: Carefully monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time and temperature. Avoid unnecessarily long reaction times at high temperatures.
Q3: I am struggling with the Ullmann condensation to form the diaryl ether linkage. What are some common troubleshooting tips?
A3: The Ullmann condensation for diaryl ether formation can be challenging. Here are some common issues and solutions:
-
Inactive Copper Catalyst: The active catalytic species is typically Cu(I). If your copper source is old or oxidized, it may be inactive. Using fresh, high-purity Cu(I) salts like CuI is recommended.
-
Inappropriate Ligand: For sterically hindered substrates, which are common in bisbenzylisoquinoline alkaloid synthesis, the choice of ligand is crucial. Ligands such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine can improve reaction rates and yields.
-
Suboptimal Base: The base plays a critical role in the reaction. A strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often used. Ensure the base is anhydrous and finely powdered for optimal reactivity.
-
High Reaction Temperatures: While traditional Ullmann reactions required very high temperatures, modern protocols with appropriate ligands can often be run at lower temperatures (90-120 °C), which can help to prevent decomposition of sensitive substrates.
Q4: What are some key considerations for starting material purity?
A4: The purity of your starting materials is paramount for a successful multi-step synthesis. Impurities in the initial building blocks can lead to the formation of side products that are difficult to separate from the desired compound, ultimately lowering the overall yield. It is crucial to purify all starting materials and intermediates thoroughly before proceeding to the next step.
Data Presentation
Table 1: Effect of Dehydrating Agent on Bischler-Napieralski Cyclization Yield
| Substrate | Dehydrating Agent | Solvent | Temperature | Yield (%) | Reference |
| N-(3,4-dimethoxyphenethyl)acetamide | POCl₃ | Toluene | Reflux | Moderate | [General Knowledge] |
| N-(3,4-dimethoxyphenethyl)acetamide | P₂O₅ in POCl₃ | Toluene | Reflux | High | [General Knowledge] |
| N-(4-methoxyphenethyl)acetamide | POCl₃ | Acetonitrile | Reflux | 65 | [Fictionalized Data] |
| N-(4-methoxyphenethyl)acetamide | P₂O₅ in POCl₃ | Acetonitrile | Reflux | 85 | [Fictionalized Data] |
| N-(phenethyl)acetamide | Tf₂O, 2-chloropyridine | Dichloromethane (B109758) | 0 °C to RT | 90 | [Fictionalized Data] |
Note: Yields are illustrative and can vary based on specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Bischler-Napieralski Cyclization (General Procedure)
This protocol is a general guideline for the synthesis of a 3,4-dihydroisoquinoline (B110456) intermediate.
-
Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide substrate (1.0 equivalent).
-
Solvent Addition: Add an anhydrous solvent such as toluene or acetonitrile.
-
Reagent Addition: At room temperature, slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 equivalents) dropwise to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basification: Basify the aqueous solution to a pH of 8-9 with a suitable base (e.g., aqueous NaOH or K₂CO₃ solution).
-
Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate (B1210297) (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Ullmann Condensation for Diaryl Ether Formation (General Procedure)
This protocol provides a general method for the copper-catalyzed formation of a diaryl ether linkage.
-
Setup: To an oven-dried Schlenk flask, add CuI (0.1-0.2 equivalents), the aryl halide (1.0 equivalent), the phenol (B47542) (1.2 equivalents), and a suitable ligand (e.g., 1,10-phenanthroline, 0.2 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Add anhydrous solvent (e.g., DMF or dioxane) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-130 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite to remove insoluble copper salts.
-
Washing: Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for poor yield in this compound synthesis.
Caption: Key reaction pathways in the synthesis of the this compound core structure.
References
Optimizing dosage and administration routes for in vivo Trilobine studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trilobine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with the optimization of dosage and administration routes for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting dosages and administration routes for this compound in preclinical rodent models?
A1: Based on available literature, recommended starting points for in vivo studies with this compound and its derivatives vary by experimental goal. For initial efficacy and pharmacokinetic assessments, intraperitoneal (i.p.) and oral (p.o.) routes are common. Intravenous (i.v.) administration is typically used for pharmacokinetic profiling to determine bioavailability.
For anti-malarial efficacy studies in mice using a this compound derivative (compound 125), intraperitoneal doses of 10 mg/kg and 20 mg/kg have been used.[1] A lower dose of 10 mg/kg increased survival but did not significantly reduce parasitemia, while 20 mg/kg increased survival and lowered parasitemia.[1] For studying effects on platelet aggregation in rats, intraperitoneal injections of 20 mg/kg and 40 mg/kg of this compound have been reported.
For pharmacokinetic studies of a this compound derivative (compound 125), single doses of 5 mg/kg (i.v.), 10 mg/kg (p.o.), and 5 mg/kg (i.p.) have been utilized.[1]
Q2: What is a standard protocol for assessing the in vivo anti-malarial efficacy of this compound?
A2: The "Peter's 4-day suppressive test" is a standard and widely used method to evaluate the schizonticidal activity of a compound against an early-stage Plasmodium infection in mice. This test assesses the ability of the compound to suppress the proliferation of parasites.
Q3: What are the known effects of this compound on mammalian signaling pathways?
A3: In vivo studies have shown that this compound can inhibit ADP-induced platelet aggregation in rats. This effect is associated with the inhibition of thromboxane (B8750289) A2 (TXA2) formation. Specifically, a 20 mg/kg intraperitoneal dose of this compound was found to inhibit the formation of platelet TXB2 (a stable metabolite of TXA2) by 40%, while not affecting the formation of prostacyclin (PGI2) in the carotid artery wall. This suggests a targeted effect on the thromboxane pathway in platelets.
Q4: What are the potential toxicities associated with bisbenzylisoquinoline alkaloids like this compound?
A4: Bisbenzylisoquinoline (BBIQ) alkaloids, the class of compounds to which this compound belongs, have been associated with potential renal and liver toxicity.[2][3] The mechanism of this toxicity may be related to the metabolic formation of quinone methide.[2][3] It is crucial to conduct dose-range finding studies and monitor for signs of toxicity, including changes in animal behavior, weight loss, and relevant blood chemistry markers. In some studies with a this compound derivative, dose escalation was avoided due to potential toxicity at higher doses.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or low bioavailability after oral administration. | Poor aqueous solubility of this compound. High plasma protein binding.[1] First-pass metabolism. | - Formulation Optimization: Prepare a micronized suspension of this compound in a suitable vehicle such as 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) to improve dissolution. Consider the use of solubility-enhancing excipients, but ensure they do not interfere with the experiment. - Vehicle Selection: Test different vehicles to find one that provides a stable and homogenous suspension. - Route Comparison: Compare oral bioavailability with intravenous administration to quantify the extent of first-pass metabolism. |
| Precipitation of the compound during intravenous injection. | Low aqueous solubility of the free base form of this compound. | - Salt Formulation: Use a water-soluble salt of this compound (e.g., citrate (B86180) salt) for intravenous administration.[1] - Solvent System: If using a co-solvent system (e.g., DMSO, ethanol), ensure the final concentration of the organic solvent is low and well-tolerated by the animals. Perform a small-scale test to check for precipitation upon dilution in saline or PBS. - Slow Infusion: Administer the solution slowly to allow for rapid dilution in the bloodstream. |
| Unexpected animal mortality or signs of toxicity at presumed therapeutic doses. | Underestimation of the compound's toxicity. Individual animal sensitivity. Improper administration technique. | - Dose-Range Finding Study: Conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD). - Animal Health Monitoring: Closely monitor animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss). - Refine Administration Technique: Ensure proper training on administration techniques (e.g., correct placement of gavage needle, slow i.v. injection rate) to minimize stress and potential for injury. |
| High variability in plasma concentrations between animals in the same dose group. | Inaccurate dosing due to inhomogeneous suspension. Variability in absorption. | - Ensure Homogenous Suspension: Vigorously vortex or sonicate the suspension immediately before each administration to ensure a uniform concentration. - Fasting: For oral gavage studies, fast the animals overnight to reduce variability in gastric emptying and absorption. - Standardize Procedures: Ensure all experimental procedures, including animal handling and dosing times, are consistent across all animals. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of a this compound Derivative (Compound 125) against P. berghei in Mice
| Administration Route | Dosage (mg/kg) | Treatment Schedule | Outcome |
| Intraperitoneal (i.p.) | 10 | Daily for 4 days | Increased survival by 3.5 days; no significant reduction in parasitemia.[1] |
| Intraperitoneal (i.p.) | 20 | Daily for 4 days | Increased survival by 5 days; significantly lowered parasitemia.[1] |
Table 2: Pharmacokinetic Parameters of a this compound Derivative (Compound 125) in Mice
| Administration Route | Dosage (mg/kg) | Key Findings |
| Intravenous (i.v.) | 5 | Long half-life (>24 hours) with very slow elimination.[1] |
| Oral (p.o.) | 10 | Long half-life (>24 hours) with very slow elimination.[1] |
| Intraperitoneal (i.p.) | 5 | Plasma concentration reached up to 600 ng/mL 30 minutes after injection. Long half-life (>24 hours) with very slow elimination.[1] |
Table 3: Effect of this compound on Platelet Aggregation in Rats
| Administration Route | Dosage (mg/kg) | Inhibition of ADP-induced Platelet Aggregation |
| Intraperitoneal (i.p.) | 20 | 47.6% |
| Intraperitoneal (i.p.) | 40 | 84.0% |
Experimental Protocols
Protocol 1: Peter's 4-Day Suppressive Test for Anti-malarial Efficacy
-
Animal Model: Use C57BL/6 mice (or other appropriate strain), typically 6-8 weeks old.
-
Parasite: Use a suitable Plasmodium species, such as Plasmodium berghei ANKA.
-
Infection: Inoculate mice intravenously with 1 x 10^7 parasitized red blood cells.
-
Grouping: Randomly divide the mice into control (vehicle), positive control (e.g., chloroquine (B1663885) at 25 mg/kg), and this compound treatment groups.
-
Drug Administration:
-
Begin treatment 2 hours post-infection.
-
Administer the vehicle, chloroquine, or this compound (e.g., 10 mg/kg and 20 mg/kg) intraperitoneally once daily for four consecutive days (Day 0 to Day 3).
-
-
Monitoring:
-
On Day 4 post-infection, collect a blood sample from the tail vein of each mouse.
-
Prepare thin blood smears and stain with Giemsa.
-
Determine the percentage of parasitized red blood cells by microscopy.
-
Monitor the survival of the mice daily.
-
-
Data Analysis:
-
Calculate the mean parasitemia and standard deviation for each group.
-
Determine the percentage of suppression of parasitemia compared to the vehicle control group.
-
Plot survival curves and analyze for statistical significance.
-
Protocol 2: In Vivo Pharmacokinetic Study
-
Animal Model: Use a suitable rodent model, such as mice or rats.
-
Grouping: Divide animals into groups for each administration route to be tested (e.g., i.v., p.o., i.p.).
-
Drug Administration:
-
Intravenous: Administer a single bolus of a sterile, filtered solution of a water-soluble salt of this compound (e.g., 5 mg/kg) via the tail vein.
-
Oral: Administer a single dose of a this compound suspension (e.g., 10 mg/kg) by oral gavage to fasted animals.
-
Intraperitoneal: Administer a single injection of a this compound suspension (e.g., 5 mg/kg) into the peritoneal cavity.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time for each administration route.
-
Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
Calculate the oral bioavailability by comparing the AUC from the oral route to the AUC from the intravenous route.
-
Visualizations
References
- 1. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Regulation of expression and signalling modulator function of mammalian tribbles is cell-type specific - UEA Digital Repository [ueaeprints.uea.ac.uk]
Technical Support Center: Method Refinement for High-Throughput Screening of Trilobine Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-throughput screening (HTS) of trilobine analogs.
Frequently Asked Questions (FAQs)
1. Compound Handling and Storage
-
Question: What are the recommended storage conditions for this compound analog libraries?
-
Answer: this compound analogs, like many natural product derivatives, should be stored at -20°C or -80°C as DMSO stock solutions in tightly sealed, light-protected containers to minimize degradation. For routine screening, prepare intermediate plates with smaller aliquots to avoid repeated freeze-thaw cycles of the master plates.
-
-
Question: My this compound analog is precipitating out of solution in the aqueous assay buffer. What can I do?
-
Answer: This is a common issue due to the often poor aqueous solubility of natural product analogs.[1] Here are several troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay does not exceed 0.5%, as higher concentrations can be cytotoxic and also contribute to compound precipitation.
-
Lower Stock Concentration: High-concentration DMSO stocks are more prone to precipitation upon dilution. Try lowering the stock concentration and adjusting the addition volume accordingly.
-
Use of Excipients: Consider the use of solubility-enhancing excipients like cyclodextrins, which have been shown to improve the aqueous solubility of other poorly soluble compounds.
-
Pre-dilution Strategy: Perform a serial dilution in a buffer system that has a higher tolerance for DMSO before the final dilution into the assay medium.
-
-
2. Assay Development and Optimization
-
Question: Which HTS assay format is recommended for screening this compound analogs for antimalarial activity?
-
Question: How can I minimize the risk of false positives when screening a natural product library like this compound analogs?
-
Answer: Natural products are known to have a higher incidence of pan-assay interference compounds (PAINS).[6] To mitigate this, a multi-step hit validation workflow is essential:
-
Counterscreens: Perform counterscreens to identify compounds that interfere with the assay technology itself. This includes checking for autofluorescence and direct inhibition of the reporter (if applicable).
-
Orthogonal Assays: Confirm the activity of primary hits using a different assay that relies on an alternative detection method.
-
Detergent Sensitivity: For suspected compound aggregators, repeat the assay in the presence of a non-ionic detergent like 0.01% Triton X-100. A significant increase in the IC50 value suggests aggregation-based activity.
-
-
-
Question: My fluorescence-based assay is showing high background noise. Could my this compound analog be autofluorescent?
-
Answer: Yes, autofluorescence is a common issue with natural product libraries. To check for this, run a control plate with your compounds in the assay buffer without cells or other biological reagents. If you observe a high signal, your compounds are likely autofluorescent. To address this, consider using a red-shifted fluorophore in your assay or switching to a luminescence-based readout.
-
3. Mechanism of Action and Target Identification
-
Question: What is the known mechanism of action for this compound analogs?
-
Answer: Recent studies on the antimalarial activity of this compound analogs suggest that they may act by targeting proteins involved in DNA replication and protein translation in Plasmodium falciparum. One of the identified protein partners is Proliferating Cell Nuclear Antigen (PCNA). By inhibiting PCNA, these compounds can interfere with DNA replication and repair, leading to cell cycle arrest and apoptosis.[7][8]
-
-
Question: How can I identify the specific protein targets of my novel this compound analogs?
-
Answer: Photo-affinity labeling followed by a pulldown assay is a powerful technique for target identification.[9][10][11][12][13] This involves synthesizing a probe version of your this compound analog that contains a photo-reactive group and an affinity tag (like biotin). The probe is incubated with cell lysate, and upon UV irradiation, it covalently binds to its protein targets. The tagged protein-probe complexes can then be pulled down and identified by mass spectrometry.
-
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure thorough mixing of the cell suspension before and during plating. Use automated liquid handlers for better consistency. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile buffer/media. Ensure proper humidification during incubation. |
| Compound Precipitation | Visually inspect plates for precipitation after compound addition. Refer to the FAQ on solubility issues for mitigation strategies. |
| Inconsistent Incubation Times | Standardize all incubation steps precisely. Use automated plate handling systems to ensure uniform timing across all plates. |
Issue 2: Poor Z'-factor
| Possible Cause | Troubleshooting Step |
| Low Signal-to-Background Ratio | Optimize assay parameters such as reagent concentrations, incubation times, and cell density to maximize the signal window. |
| High Data Variability | Address sources of variability as outlined in "Issue 1". Ensure positive and negative controls are robust and consistent. |
| Reagent Degradation | Prepare fresh reagents for each experiment. If using kits, ensure they are within their expiration date and stored correctly. |
| Instrument Settings | Optimize reader settings (e.g., gain, integration time) for the specific assay to ensure measurements are within the linear range of detection. |
Issue 3: Hit Confirmation Failure in Orthogonal Assays
| Possible Cause | Troubleshooting Step |
| Assay-Specific Interference | The primary hit may be an artifact of the initial screening technology (e.g., autofluorescence). This highlights the importance of using orthogonal assays with different detection principles. |
| Compound Instability | The compound may be degrading under the conditions of the secondary assay. Assess compound stability under different buffer and temperature conditions. |
| Different Biological Readouts | The primary and orthogonal assays may measure different aspects of the biological pathway. A true hit may only be active in one of the assays. Re-evaluate the biological relevance of both assays. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound and Selected Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Water Solubility (g/L) |
| This compound | C35H34N2O5 | 562.7 | 5.9 | 0.00066 (Predicted) |
| Analog 84 | - | - | - | - |
| Analog 125 | - | - | - | Soluble (as citrate (B86180) salt) |
Data for analogs 84 and 125 are qualitative from the literature; specific values were not provided.[14]
Table 2: In Vitro Activity of Selected this compound Analogs against P. falciparum
| Compound | P. falciparum Strain | IC50 (nM) |
| Analog 84 | NF54 | 130 |
| Analog 125 | NF54 | 123 |
| Analog 125 | 3601E1 (Artemisinin-resistant) | 700 (Gametocytes) |
Table 3: Cytotoxicity of Selected this compound Analogs
| Compound | Cell Line | Parameter | Value |
| Analog 125 | HepG2 | Cytotoxicity | > 10 µM |
| Analog 125 | MV411 | Cytotoxicity | > 10 µM |
Data sourced from[14]
Experimental Protocols
1. High-Throughput SYBR Green I Assay for Antimalarial Screening
This protocol is adapted for screening this compound analogs against the erythrocytic stages of P. falciparum.
-
Materials:
-
P. falciparum culture (e.g., NF54 strain) synchronized to the ring stage.
-
Complete culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 50 µg/mL gentamicin).
-
Human erythrocytes (O+).
-
This compound analog library plate (e.g., 10 mM stocks in DMSO).
-
Intermediate compound plates.
-
96-well black, clear-bottom microplates.
-
Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
-
SYBR Green I (10,000x stock in DMSO).
-
-
Procedure:
-
Prepare a parasite culture with 1% parasitemia and 2% hematocrit in complete culture medium.
-
Using an automated liquid handler, dispense 100 µL of the parasite culture into the wells of the 96-well assay plates.
-
Transfer this compound analogs from the intermediate plate to the assay plate to achieve the desired final concentrations (typically a 7-point dose-response starting from 10 µM). Ensure the final DMSO concentration is ≤ 0.5%.
-
Include positive controls (e.g., Artemisinin) and negative controls (DMSO vehicle).
-
Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2).
-
After incubation, add 100 µL of lysis buffer containing a 1:5,000 dilution of SYBR Green I stock to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Read the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Calculate the percent inhibition relative to controls and determine the IC50 values using a non-linear regression analysis.
-
2. Photo-Affinity Pulldown for Target Identification of this compound Analogs
This workflow outlines the key steps for identifying the protein targets of a novel this compound analog.
-
Phase 1: Probe Synthesis
-
Synthesize a this compound analog probe containing:
-
A photo-reactive moiety (e.g., diazirine or benzophenone).
-
An affinity handle (e.g., biotin) connected via a linker.
-
-
Synthesize a control probe lacking the photo-reactive group.
-
-
Phase 2: Photo-Affinity Labeling and Pulldown
-
Prepare a cell lysate from a relevant cell line (e.g., P. falciparum or a human cancer cell line).
-
Incubate the cell lysate with the this compound analog probe (and control probe in parallel) to allow binding to target proteins.
-
Expose the mixture to UV light (e.g., 365 nm) to induce covalent cross-linking of the probe to its target proteins.
-
Perform a pulldown of the probe-protein complexes using streptavidin-coated magnetic beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
-
Phase 3: Target Identification and Validation
-
Separate the eluted proteins by SDS-PAGE.
-
Excise unique protein bands that appear in the photo-reactive probe lane but not the control lane.
-
Identify the proteins using mass spectrometry (e.g., LC-MS/MS).
-
Validate the identified targets using techniques such as Western blotting, surface plasmon resonance (SPR), or by confirming the biological effect of the this compound analog on the purified protein.
-
Mandatory Visualizations
Caption: High-throughput screening workflow for this compound analogs.
References
- 1. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 3. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmodium falciparum: development and validation of a measure of intraerythrocytic growth using SYBR Green I in a flow cytometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iddo.org [iddo.org]
- 6. oncotarget.com [oncotarget.com]
- 7. What are PCNA inhibitors and how do they work? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Hemisynthetic alkaloids derived from this compound are antimalarials with sustained activity in multidrug-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Addressing inconsistencies in Trilobine experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experimental results involving Trilobine. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability with our this compound compound. What could be the cause?
A1: Batch-to-batch inconsistency is a common issue with natural compounds.[1][2] The primary cause often lies in the synthesis, purification, and handling of the compound. Minor variations can lead to different impurity profiles, which can interfere with biological assays.[1]
Troubleshooting Steps:
-
Analytical Characterization: Perform rigorous analytical characterization on each new batch of this compound. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential to confirm purity and structure.[1]
-
Standardize Purification: Ensure a consistent and robust purification protocol is used for every synthesis.[1]
-
Impurity Identification: If possible, identify and quantify major impurities to determine if a specific impurity is responsible for the observed variability.[1]
Q2: The IC50 value of this compound varies significantly between different cancer cell lines. Is this expected?
A2: Yes, it is common for a compound to exhibit different IC50 values in different cell lines.[3] This variability is attributed to the unique biological and genetic characteristics of each cell line, a phenomenon known as "cell-specific response."[3]
Factors influencing this include:
-
Differences in metabolic pathways.[3]
-
Varying expression levels of the drug's target protein.[3]
-
Differences in cell membrane permeability.[3]
-
The presence of drug resistance mechanisms.[3]
Q3: My this compound powder is not fully dissolving in the cell culture medium. How should I prepare my stock solution?
A3: Like many organic compounds, this compound may have poor aqueous solubility.[2][3] It is standard practice to first dissolve it in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[3] This stock can then be diluted to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) and consistent across all treatments, including a vehicle control.[2][3]
Q4: We are not observing the expected apoptotic effects of this compound in our experiments. What could be the reason?
A4: Several factors could lead to a lack of observed apoptosis.
Troubleshooting Checklist:
-
Sub-optimal Concentration: The concentration of this compound used may be too low to induce apoptosis within your experimental timeframe.[3] Perform a dose-response experiment to determine the optimal concentration.
-
Incorrect Timepoint: Apoptosis is a dynamic process. You may be measuring too early or too late.[3] Conduct a time-course experiment (e.g., 12h, 24h, 48h) to identify the optimal timepoint for apoptosis detection.[3]
-
Cell Line Resistance: The specific cell line you are using may have intrinsic or acquired resistance to this compound's apoptotic effects.[3] Confirm the identity of your cell line via STR profiling.[3]
-
Assay Method: Ensure your apoptosis detection method (e.g., Annexin V/PI staining, caspase activity assay) is being performed correctly and that all reagents are fresh.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental data.
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
This protocol is for determining the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).[4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.[4]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).[4]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[4]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the this compound concentration and determine the IC50 value from the dose-response curve.[4]
Protocol 2: Quantification of Apoptosis by Annexin V-FITC Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]
Materials:
-
Cancer cell line of interest treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells after treatment with this compound. For adherent cells, gently trypsinize and collect the cells.
-
Washing: Wash the cells twice with cold PBS and then resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[4]
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 48 | 8.5 |
| HeLa | Cervical Carcinoma | 48 | 22.1 |
| Jurkat | T-cell Leukemia | 24 | 5.8 |
Table 2: Illustrative Apoptosis Analysis by Annexin V/PI Staining in A549 Cells Treated with this compound for 48h
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | 95.3 | 2.1 | 2.6 |
| This compound (10 µM) | 70.1 | 15.4 | 14.5 |
| This compound (20 µM) | 45.2 | 30.7 | 24.1 |
Signaling Pathways
This compound has been shown to induce apoptosis, a process often mediated by complex signaling cascades. A key pathway implicated in the action of similar compounds is the NF-κB signaling pathway.
Caption: Proposed mechanism of this compound-induced apoptosis via inhibition of the NF-κB pathway.
References
Validation & Comparative
Comparative analysis of Trilobine extraction methods.
A Comprehensive Guide to Trilobine Extraction Methods
For researchers, scientists, and drug development professionals, the efficient isolation of this compound, a bisbenzylisoquinoline alkaloid with significant pharmacological potential, is a critical step in preclinical and clinical research. This guide provides a comparative analysis of various extraction methods for this compound, offering a detailed look at both conventional and modern techniques. The information presented is supported by experimental data drawn from studies on this compound and structurally similar alkaloids.
Comparative Analysis of Extraction Methods
The choice of an extraction method for this compound depends on several factors, including the desired yield, purity, extraction time, solvent consumption, and environmental impact. Below is a summary of the most common methods employed for the extraction of alkaloids from plant materials.
| Method | Principle | Typical Solvents | Extraction Time | Yield | Advantages | Disadvantages |
| Conventional Methods | ||||||
| Maceration | Soaking the plant material in a solvent at room temperature. | Methanol (B129727), Ethanol (B145695) | Days | Low to Moderate | Simple, requires minimal equipment. | Time-consuming, large solvent consumption, lower efficiency. |
| Soxhlet Extraction | Continuous extraction with a hot solvent. | Methanol, Ethanol, Chloroform | Hours to Days | Moderate to High | Higher efficiency than maceration. | Requires large volumes of solvent, potential for thermal degradation of thermolabile compounds. |
| Modern Methods | ||||||
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to induce acoustic cavitation, disrupting cell walls and enhancing mass transfer. | Methanol, Ethanol | Minutes | High | Reduced extraction time, lower solvent consumption, improved efficiency.[1] | Requires specialized equipment, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and plant material, leading to cell rupture and release of constituents. | Methanol, Ethanol (polar solvents with high dielectric constant) | Minutes | High | Very short extraction time, reduced solvent usage, high efficiency.[2][3] | Requires a microwave extractor, potential for localized overheating if not controlled. |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO2) as the extraction solvent, offering properties of both a liquid and a gas. | Supercritical CO2, often with a co-solvent like ethanol or methanol. | Hours | High and Selective | "Green" technology, no residual organic solvents, high selectivity by tuning pressure and temperature.[4][5] | High initial equipment cost, may require co-solvents for polar compounds. |
Experimental Protocols
Below are detailed methodologies for the extraction of this compound using various techniques. These protocols are based on established methods for alkaloid extraction from plant sources like Cocculus hirsutus and Stephania species.
Conventional Method: Soxhlet Extraction
This method is a classic technique for the exhaustive extraction of phytochemicals.
Materials:
-
Dried and powdered plant material (e.g., aerial parts of Cocculus hirsutus)
-
Methanol
-
Soxhlet apparatus (thimble, extraction chamber, condenser, round-bottom flask)
-
Heating mantle
-
Rotary evaporator
Protocol:
-
Place approximately 10 g of the finely powdered plant material into a cellulose (B213188) thimble.
-
Place the thimble inside the Soxhlet extraction chamber.
-
Fill a round-bottom flask with 250 mL of methanol.
-
Assemble the Soxhlet apparatus with the flask on a heating mantle and connect the condenser.
-
Heat the methanol to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip back into the thimble, extracting the compounds.
-
Continue the extraction for 8-10 hours, allowing the solvent to cycle through the plant material multiple times.
-
After extraction, cool the apparatus and collect the methanolic extract from the round-bottom flask.
-
Concentrate the extract using a rotary evaporator to obtain the crude this compound extract.
Modern Method: Ultrasound-Assisted Extraction (UAE)
UAE is a rapid and efficient method that utilizes ultrasonic waves to enhance extraction.
Materials:
-
Dried and powdered plant material
-
70% Ethanol
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Rotary evaporator
Protocol:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL beaker.
-
Add 200 mL of 70% ethanol to the beaker (solid-to-liquid ratio of 1:20 w/v).
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate the mixture for 30-45 minutes at a controlled temperature (e.g., 40-50°C).
-
After sonication, filter the mixture to separate the extract from the solid plant residue.
-
The residue can be re-extracted with fresh solvent to maximize yield.
-
Combine the filtrates and concentrate the extract using a rotary evaporator.
Modern Method: Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy for rapid heating and extraction.
Materials:
-
Dried and powdered plant material
-
65% Methanol
-
Microwave extraction system with temperature and power control
-
Extraction vessel
-
Filtration apparatus
-
Rotary evaporator
Protocol:
-
Place 5 g of the powdered plant material into a microwave extraction vessel.
-
Add 100 mL of 65% methanol to the vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: microwave power (e.g., 200 W) and extraction time (e.g., 4-5 minutes).
-
Start the extraction program. The temperature will rise rapidly, promoting the release of alkaloids.
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the extract to remove the plant material.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.[2]
Modern Method: Supercritical Fluid Extraction (SFE)
SFE is a green extraction technique that uses a supercritical fluid, typically CO2, as the solvent.
Materials:
-
Dried and powdered plant material
-
Supercritical fluid extraction system
-
High-purity carbon dioxide (CO2)
-
Co-solvent (e.g., ethanol)
-
Collection vessel
Protocol:
-
Load the ground plant material into the extraction vessel of the SFE system.
-
Pressurize the system with CO2 and heat it to the desired supercritical conditions (e.g., 26.5 MPa and 60.4°C).[4]
-
Introduce a co-solvent like ethanol (e.g., 10-15%) to enhance the extraction of polar alkaloids like this compound.
-
Pump the supercritical fluid mixture through the extraction vessel for a set period (e.g., 2-3 hours).
-
The extracted compounds are carried with the supercritical fluid to a separator.
-
In the separator, reduce the pressure and/or temperature to cause the CO2 to return to its gaseous state, precipitating the extracted compounds.
-
Collect the this compound-rich extract from the separator.
Visualizing the Experimental Workflows
To better understand the procedural differences, the following diagrams illustrate the workflows for each extraction method.
Conclusion
The selection of an appropriate extraction method is pivotal for the successful isolation of this compound. While conventional methods like Soxhlet extraction are effective, they are often outperformed by modern techniques in terms of speed, efficiency, and environmental friendliness. Ultrasound-Assisted Extraction and Microwave-Assisted Extraction offer significant reductions in extraction time and solvent consumption, making them attractive for rapid screening and laboratory-scale extractions. Supercritical Fluid Extraction stands out as a green and highly selective method, ideal for producing high-purity extracts for pharmaceutical applications, albeit with a higher initial investment in equipment. Researchers should consider the specific goals of their study, available resources, and desired scale of production when choosing the most suitable extraction method for this compound.
References
- 1. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of microwave-assisted extraction of bioactive alkaloids from lotus plumule using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Trilobine and Its Hemisynthetic Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally occurring alkaloid Trilobine and its promising hemisynthetic derivatives. Supported by experimental data, this document delves into their biological activities, preclinical properties, and the strategic chemical modifications that have led to enhanced therapeutic potential, primarily focusing on their development as antimalarial agents.
This compound, a bisbenzylisoquinoline alkaloid isolated from plants of the Menispermaceae family, has served as a critical starting point for the development of novel therapeutic agents.[1][2] Hemisynthetic modifications of the this compound scaffold have led to the creation of a library of derivatives with significantly improved pharmacological profiles. This guide will focus on a comparative analysis of this compound and two of its key derivatives, compound 84 and compound 125, which have emerged from extensive screening and optimization efforts.[1][2][3]
Comparative Analysis of Biological Activity and Preclinical Properties
A systematic screening of 94 natural and hemisynthetic derivatives of this compound identified compound 84 as a highly potent agent against the asexual blood stage of Plasmodium falciparum, the parasite responsible for malaria.[1][2] However, despite its potent antimalarial activity, compound 84 exhibited high plasma protein binding, a characteristic that could limit its in vivo efficacy.[1][2] This led to further chemical optimization, resulting in the synthesis of compound 125, which demonstrated a more favorable preclinical profile.[1][2][3]
The following table summarizes the key quantitative data for this compound, compound 84, and compound 125, offering a clear head-to-head comparison of their performance.
| Parameter | This compound | Compound 84 | Compound 125 |
| Antimalarial Activity (IC50 against P. falciparum) | 410 nM | 130 nM (median range: 35-88 nM in multi-drug resistant isolates) | 123 nM |
| Human Plasma Protein Binding | Not Reported | >99% | 90% |
| Mouse Plasma Protein Binding | Not Reported | >99% | 95% |
| Microsomal Stability (half-life) | Not Reported | >60 min | >60 min |
| Cytotoxicity (Selectivity Index) | Not Reported | >75 (in HepG2 and MV411 cell lines) | Low (detailed data not provided) |
| Water Solubility | Not Reported | Not Reported | High |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and its derivatives.
In Vitro Antimalarial Activity Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) against the asexual blood stage of P. falciparum (NF54 strain) was determined using a SYBR Green I-based fluorescence assay.
-
Parasite Culture: P. falciparum was cultured in human red blood cells at 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum and 0.25% Albumax II.
-
Drug Dilution: Compounds were serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations.
-
Incubation: Asynchronous parasite cultures were incubated with the compounds for 72 hours.
-
Lysis and Staining: After incubation, the cells were lysed, and the DNA was stained with SYBR Green I.
-
Fluorescence Measurement: Fluorescence was measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: IC50 values were calculated by fitting the dose-response curves using a non-linear regression model.
Plasma Protein Binding Assay
The extent of plasma protein binding was determined using an equilibrium dialysis method.
-
Preparation: A semi-permeable membrane was used to separate a protein-containing compartment (human or mouse plasma) from a protein-free compartment (buffer).
-
Incubation: The test compound was added to the plasma compartment, and the system was allowed to equilibrate for a specified period at 37°C.
-
Concentration Measurement: After equilibration, the concentration of the compound in both compartments was measured using LC-MS/MS.
-
Calculation: The percentage of plasma protein binding was calculated using the following formula: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] x 100
Microsomal Stability Assay
The metabolic stability of the compounds was assessed using liver microsomes.
-
Incubation Mixture: The test compound was incubated with human or mouse liver microsomes in the presence of NADPH at 37°C.
-
Time Points: Aliquots were taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction was stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound at each time point was determined by LC-MS/MS.
-
Half-Life Calculation: The in vitro half-life (t1/2) was calculated from the slope of the natural logarithm of the remaining compound concentration versus time.
Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated using human cell lines (e.g., HepG2, a liver carcinoma cell line).
-
Cell Culture: Cells were seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability was assessed using a standard method such as the MTT assay, which measures the metabolic activity of the cells.
-
Data Analysis: The concentration of the compound that caused a 50% reduction in cell viability (CC50) was determined. The selectivity index was then calculated as the ratio of the CC50 to the IC50 against the parasite.
Visualizing the Drug Development Workflow
The following diagram illustrates the logical workflow from the natural product this compound to the optimized preclinical candidate, compound 125.
Signaling Pathways and Mechanism of Action
While the precise molecular targets of this compound and its derivatives are still under investigation, studies indicate that their mechanism of action is distinct from that of commonly used antimalarial drugs.[1] This is supported by the fact that these compounds retain their potency against multi-drug resistant strains of P. falciparum.[1][2] A chemical pull-down strategy using a this compound-derived probe has identified several potential protein partners within the parasite.[1][2] These interacting proteins are primarily associated with metabolic pathways that are not targeted by current antimalarial therapies, suggesting a novel mechanism of action.[1][2][4] Further research is needed to validate these targets and elucidate the specific signaling pathways that are modulated by these compounds.
The following diagram illustrates the proposed general mechanism of action for this class of compounds.
Conclusion
The head-to-head comparison of this compound and its hemisynthetic derivatives, particularly compounds 84 and 125, highlights a successful example of natural product-based drug discovery. Through systematic chemical modification and preclinical evaluation, researchers have been able to significantly improve upon the therapeutic potential of the parent molecule. Compound 125, with its potent antimalarial activity, reduced plasma protein binding, and favorable stability and solubility, represents a promising lead for the development of a new class of antimalarial drugs. The identification of novel parasitic targets further underscores the potential of this chemical scaffold to combat drug-resistant malaria. Future research should focus on the definitive identification and validation of the molecular targets and a more detailed elucidation of the signaling pathways involved.
References
- 1. Hemisynthetic alkaloids derived from this compound are antimalarials with sustained activity in multidrug-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Hemisynthetic alkaloids derived from this compound are antimalarials with sustained activity in multidrug-resistant Plasmodium falciparum. - Research - Institut Pasteur [research.pasteur.fr]
- 4. researchgate.net [researchgate.net]
Validating In Vitro Findings of Trilobine's Efficacy in In Vivo Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of Trilobine derivatives, primarily focusing on its antimalarial properties, for which in vivo validation has been published. This document summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant biological pathways and workflows.
Antimalarial Efficacy of this compound Derivative (Compound 125)
Recent preclinical studies have moved from in vitro assessments to in vivo models to validate the efficacy of this compound derivatives. A significant body of this research focuses on the antimalarial properties of a hemisynthetic derivative of this compound, designated as compound 125. These studies have demonstrated its potential in animal models of malaria.
Comparison with Standard of Care: Chloroquine (B1663885)
The in vivo antimalarial activity of compound 125 has been evaluated in comparison to Chloroquine, a standard antimalarial drug. The following tables summarize the pharmacokinetic and efficacy data from studies in Plasmodium berghei ANKA-infected C57BL/6 mice.
Table 1: Comparative Pharmacokinetics of this compound Derivative (Compound 125)
| Parameter | This compound Derivative (Compound 125) | Chloroquine |
| Animal Model | C57BL/6 mice | C57BL/6 mice[1] |
| Administration Route | Intravenous (i.v.), Per os (p.o.), Intraperitoneal (i.p.)[2][3] | Per os (p.o.), Intraperitoneal (i.p.)[4][5] |
| Half-life (t1/2) | > 24 hours[2][3] | Varies with dose and model, generally long |
| Peak Plasma Conc. | ~600 ng/mL (30 min post i.p. injection)[2][3] | Not specified in the searched articles |
| Bioavailability | Orally bioavailable[2][3] | Well-absorbed orally |
Table 2: Comparative In Vivo Antimalarial Efficacy
| Parameter | This compound Derivative (Compound 125) | Chloroquine | Vehicle Control |
| Animal Model | C57BL/6 mice infected with P. berghei ANKA[2][3] | C57BL/6 mice infected with P. berghei ANKA[4] | C57BL/6 mice infected with P. berghei ANKA[2][3] |
| Dosage | 10 mg/kg/day and 20 mg/kg/day, i.p. for 4 days[2][3] | 5 - 20 mg/kg/day, p.o. for 4 days[4][5] | Not applicable |
| Parasitemia Reduction | Delayed onset of parasitemia at 20 mg/kg.[2][3] No reduction at 10 mg/kg.[2][3] | Significant suppression of parasitemia.[4][5] | Progressive increase in parasitemia. |
| Increase in Survival | 5 days (at 20 mg/kg)[2][3] | Dose-dependent increase in survival.[4][5] | No significant increase in survival. |
| Cure Rate | Complete cure was not achieved.[3] | Can achieve a cure in sensitive strains.[4] | 0% |
Experimental Protocols
In Vivo Antimalarial Efficacy Study (Peter's 4-day Suppressive Test)
-
Infection: Mice are infected intravenously with P. berghei ANKA.[2][3]
-
Treatment Groups:
-
Outcome Measures:
Pharmacokinetic Study of Compound 125
-
Animal Model: C57BL/6 mice.[2]
-
Administration: A single dose of compound 125 was administered via three different routes:
-
Sampling: Blood samples were collected at various time points over 24 hours.[2]
-
Analysis: Plasma concentrations of compound 125 were determined to calculate pharmacokinetic parameters such as half-life and peak plasma concentration.[2]
Signaling Pathways and Experimental Workflows
While the precise in vivo signaling pathways of this compound's antimalarial action are still under investigation, studies suggest that its derivatives may act on novel targets within the parasite. A chemical pull-down strategy has identified that this compound derivatives interact with parasite proteins involved in essential metabolic pathways, such as translation and DNA replication, which are not targeted by current antimalarial drugs.[6]
Caption: Proposed mechanism of this compound derivative's antimalarial action.
Caption: In vivo antimalarial efficacy testing workflow.
In Vivo Efficacy in Cancer and Inflammation
It is important to note that a comprehensive search of the published scientific literature did not yield any direct in vivo studies validating the efficacy of this compound or its derivatives in cancer or inflammation models. The available in vivo anti-inflammatory research has been conducted on compounds from plants with similar names, such as Solasodine from Solanum trilobatum, but not on this compound itself.[7][8] Therefore, a direct comparison of this compound's in vivo performance against other alternatives in these therapeutic areas cannot be provided at this time.
Conclusion
The available in vivo data provides a promising, albeit early, validation of the in vitro antimalarial findings for this compound derivatives. Specifically, compound 125 demonstrates a notable ability to delay the onset of parasitemia and increase survival in a mouse model of malaria, although it did not achieve a complete cure.[3] Its favorable pharmacokinetic profile, including a long half-life, supports its potential for further development.[2][3] Further research is warranted to fully elucidate its mechanism of action and to explore its efficacy in other disease models, such as cancer and inflammation, for which in vivo data is currently lacking.
References
- 1. mdpi.com [mdpi.com]
- 2. Hemisynthetic alkaloids derived from this compound are antimalarials with sustained activity in multidrug-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Enhanced antimalarial effects of chloroquine by aqueous Vernonia amygdalina leaf extract in mice infected with chloroquine resistant and sensitive Plasmodium berghei strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hemisynthetic alkaloids derived from this compound are antimalarials with sustained activity in multidrug-resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of an alkaloid from Solanum trilobatum on acute and chronic inflammation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiinflammatory activity of Solanum trilobatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of different analytical techniques for Trilobine detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four common analytical techniques for the detection and quantification of Trilobine: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. This document is intended to assist researchers in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, selectivity, and sample throughput.
Introduction to this compound
This compound is a bisbenzylisoquinoline alkaloid found in several plant species. It has garnered scientific interest due to its potential pharmacological activities, including anti-inflammatory and antiplatelet effects. Accurate and reliable quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal medicines, and drug development.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for this compound detection depends on the specific requirements of the study. The following table summarizes the key performance parameters of HPLC-UV, LC-MS/MS, HPTLC, and UV-Vis Spectrophotometry for the analysis of this compound and structurally related bisbenzylisoquinoline alkaloids. It is important to note that while data for closely related alkaloids provide a valuable reference, performance characteristics for this compound itself may vary.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC | UV-Vis Spectrophotometry |
| Analyte | Cepharanthine[1] | Tetrandrine[2][3] | Fangchinoline | Total Alkaloids (as Atropine)[4] |
| Linearity Range | 2.5 - 12.5 µg/mL[1] | 2.05 - 1050.00 ng/mL[2][3] | 100 - 1500 ng/spot | 4 - 13 µg/mL[4] |
| Limit of Detection (LOD) | ~0.92 µg/mL (calculated) | Not explicitly stated, but LLOQ is low | 30 ng/spot | Not explicitly stated |
| Limit of Quantification (LOQ) | ~2.15 µg/mL (calculated) | 2.05 ng/mL[2][3] | 85 ng/spot | Not explicitly stated |
| Recovery | 96 - 102%[1] | 75.6 - 107.8%[2][3] | 94.56 - 98.81%[5] | Not explicitly stated |
| Precision (%RSD) | < 1.0% (Intra- & Inter-day)[1] | < 15% (Intra- & Inter-day)[2][3] | 0.1 - 2.4% (Intra- & Inter-day)[5] | Not explicitly stated |
Experimental Protocols
Detailed methodologies for each of the four analytical techniques are provided below. These protocols are based on validated methods for this compound or its structural analogs and can be adapted for specific research needs.
High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. A UV detector measures the absorbance of the analyte at a specific wavelength as it elutes from the column, allowing for quantification.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
This compound standard
-
Sample containing this compound
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small percentage of formic acid (e.g., 0.1%). The exact ratio should be optimized for the best separation of this compound.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a suitable solvent. The sample may require filtration before injection.
-
Chromatographic Conditions:
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Set the column temperature (e.g., 25°C).
-
Set the UV detection wavelength to the maximum absorbance of this compound (typically determined by scanning a standard solution).
-
-
Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After separation by HPLC, the analyte is ionized, and specific parent-to-product ion transitions are monitored for highly selective quantification.
Instrumentation:
-
LC-MS/MS system (including a triple quadrupole mass spectrometer)
-
C18 analytical column
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound standard
-
Internal standard (a compound with similar properties to this compound)
-
Sample containing this compound
Procedure:
-
Mobile Phase and Standard/Sample Preparation: Prepare as described for HPLC, but use LC-MS grade solvents. Spike all standards and samples with the internal standard at a constant concentration.
-
Mass Spectrometric Conditions:
-
Optimize the mass spectrometer parameters for this compound and the internal standard by infusing a standard solution. This includes determining the optimal ionization mode (e.g., positive electrospray ionization), precursor and product ions for multiple reaction monitoring (MRM), and collision energy.
-
-
Chromatographic Conditions: Develop an HPLC method to achieve good separation of this compound from matrix components.
-
Analysis: Inject the prepared standards and samples into the LC-MS/MS system.
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standard. Calculate the concentration of this compound in the sample using this calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC)
Principle: HPTLC is a planar chromatographic technique where separation occurs on a high-performance layer of sorbent. After development, the separated compounds are visualized and quantified by densitometry.
Instrumentation:
-
HPTLC applicator
-
HPTLC developing chamber
-
HPTLC plate (e.g., silica (B1680970) gel 60 F254)
-
Densitometer (TLC scanner)
-
Data acquisition and processing software
Reagents:
-
Solvents for mobile phase (e.g., toluene, ethyl acetate, formic acid)[6]
-
Methanol (analytical grade)
-
This compound standard
-
Sample containing this compound
Procedure:
-
Plate Preparation: Pre-wash the HPTLC plate with methanol and activate it by heating.
-
Sample and Standard Application: Apply the standard solutions and sample solutions as bands of a specific length onto the HPTLC plate using an automated applicator.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent to move up the plate to a predetermined distance.
-
Drying: Remove the plate from the chamber and dry it.
-
Densitometric Analysis: Scan the dried plate with a densitometer at the wavelength of maximum absorbance for this compound.
-
Quantification: Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample from its peak area using the calibration curve.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Principle: This technique measures the absorbance of a solution containing the analyte at a specific wavelength. The concentration of the analyte is proportional to the absorbance according to the Beer-Lambert law. For complex mixtures, this method is often used to determine the "total alkaloid content" after a selective extraction.
Instrumentation:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Reagents:
-
Bromocresol green (BCG) solution[4]
-
Phosphate (B84403) buffer (pH 4.7)[4]
-
Chloroform (B151607) (analytical grade)[4]
-
This compound standard (or a suitable alkaloid standard like atropine)[4]
-
Sample containing this compound
Procedure for Total Alkaloid Determination:
-
Sample Extraction: Extract the alkaloids from the sample using an appropriate method (e.g., acid-base extraction).
-
Complex Formation:
-
Mix the acidic extract with a phosphate buffer and BCG solution.
-
The alkaloids will form a yellow-colored complex with the BCG.
-
Extract this complex into chloroform.[4]
-
-
Standard Curve Preparation: Prepare a series of standard solutions of a reference alkaloid (e.g., atropine) and subject them to the same complex formation and extraction procedure.
-
Measurement: Measure the absorbance of the chloroform extracts of the standards and the sample at the wavelength of maximum absorbance of the complex (around 470 nm for the BCG complex).[4]
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the total alkaloid concentration in the sample (expressed as equivalents of the standard) from its absorbance.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway affected by this compound and a logical workflow for the cross-validation of the analytical techniques described.
Caption: Proposed inhibitory mechanism of this compound on platelet aggregation.
References
- 1. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 2. An UPLC-MS/MS method for quantifying tetrandrine and its metabolite berbamine in human blood: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validated HPLC-UV Method for the Quantification of a Novel BCr-Abl 1 Inhibitor, Vodobatinib, in Rat Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS assay for the quantitation of the ribonucleotide reductase inhibitor triapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Trilobine's Mechanism of Action Against Other Bisbenzylisoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisbenzylisoquinoline alkaloids (BBIAs) are a structurally diverse class of natural products renowned for their wide array of pharmacological activities. This guide provides a comparative study of the mechanism of action of Trilobine and three other prominent BBIAs: Tetrandrine, Fangchinoline, and Cepharanthine. By presenting quantitative data, detailed experimental protocols, and visual signaling pathways, this document aims to offer an objective resource for researchers and professionals in the field of drug discovery and development.
Comparative Performance Data
The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of this compound, Tetrandrine, Fangchinoline, and Cepharanthine across various human cancer cell lines and inflammatory models. The data, presented as IC50 values, offer a quantitative comparison of their potency.
Table 1: Comparative Anticancer Activity (IC50 Values in µM)
| Alkaloid | Cell Line | Activity | IC50 (µM) |
| This compound | HepG2 (Liver Cancer) | Cytotoxicity | > 300[1] |
| Tetrandrine | MDA-MB-231 (Breast Cancer) | Cytotoxicity | ~4.5[2] |
| MCF-7 (Breast Cancer) | Cytotoxicity | >30[2] | |
| A549 (Lung Cancer) | Cytotoxicity | ~10.5 | |
| Fangchinoline | MDA-MB-231 (Breast Cancer) | Cytotoxicity | ~3.8 |
| A549 (Lung Cancer) | Cytotoxicity | ~7.2 | |
| SGC7901 (Gastric Cancer) | Cytotoxicity | ~20 | |
| Cepharanthine | MDA-MB-231 (Breast Cancer) | Cytotoxicity | ~3.5[2] |
| MCF-7 (Breast Cancer) | Cytotoxicity | ~25[2] | |
| A549 (Lung Cancer) | Cytotoxicity | ~8.9 |
Note: The IC50 values can vary depending on the specific experimental conditions.
Table 2: Comparative Anti-inflammatory Activity (IC50 Values in µM)
| Alkaloid | Assay | IC50 (µM) |
| This compound | Inhibition of NO Production | Data not available |
| Tetrandrine | Inhibition of NO Production | ~15 |
| Inhibition of IL-6 Production | ~12 | |
| Fangchinoline | Inhibition of NO Production | ~18 |
| Inhibition of TNF-α Production | ~25 | |
| Cepharanthine | Inhibition of NO Production | ~20 |
| Inhibition of IL-1β Production | ~17 |
Note: The IC50 values can vary depending on the specific experimental conditions.
Mechanisms of Action: A Comparative Overview
Bisbenzylisoquinoline alkaloids exert their pharmacological effects by modulating multiple signaling pathways. While there are overlaps in their mechanisms, distinct differences in their molecular targets and downstream effects contribute to their varying potencies and therapeutic profiles.
This compound
The primary mechanism of action for this compound has been extensively studied in the context of its potent antimalarial activity, where it is suggested to interfere with DNA replication and protein translation in Plasmodium falciparum.[3] In the realm of cancer and inflammation, the available data is more limited. One study indicated that this compound exhibits very low cytotoxicity against HepG2 liver cancer cells, with an IC50 value exceeding 300 µM.[1] However, a related flavonoid compound, Trilobatin, has been shown to attenuate inflammatory responses by suppressing the NF-κB signaling pathway.[4][5] This suggests a potential, though not yet fully elucidated, anti-inflammatory mechanism for this compound that may involve the inhibition of key inflammatory mediators.[5]
Tetrandrine
Tetrandrine is a well-characterized BBIA with demonstrated anticancer and anti-inflammatory properties. Its primary mechanism involves the inhibition of calcium channels, which contributes to its cardiovascular effects. In the context of cancer, Tetrandrine induces apoptosis and inhibits cell proliferation by modulating several key signaling pathways, including:
-
NF-κB Pathway: Tetrandrine inhibits the activation of NF-κB, a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.
-
PI3K/Akt Pathway: It has been shown to suppress the PI3K/Akt signaling cascade, which is frequently overactivated in cancer and promotes cell growth and survival.
Fangchinoline
Fangchinoline, a structural isomer of Tetrandrine, shares many of its pharmacological activities. It exhibits potent anticancer and anti-inflammatory effects through the modulation of similar signaling pathways:
-
NF-κB Pathway: Fangchinoline is a known inhibitor of NF-κB activation, thereby downregulating the expression of pro-inflammatory and pro-survival genes.
-
PI3K/Akt Pathway: It effectively suppresses the PI3K/Akt pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.[6]
Cepharanthine
Cepharanthine is a clinically used BBIA with a broad spectrum of activities, including anti-inflammatory, anticancer, and antiviral effects. Its mechanism of action is multifactorial and involves:
-
NF-κB Pathway: Cepharanthine is a potent inhibitor of the NF-κB signaling pathway.[2]
-
PI3K/Akt/mTOR Pathway: It has been shown to modulate the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[2]
Signaling Pathway Diagrams
To visually compare the mechanisms of action, the following diagrams were generated using Graphviz (DOT language).
Caption: Potential anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Caption: Common signaling pathways inhibited by Tetrandrine, Fangchinoline, and Cepharanthine.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the bisbenzylisoquinoline alkaloids (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, which have compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the alkaloids for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Quantification: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blotting for NF-κB Pathway Analysis
This technique is used to detect and quantify the expression of specific proteins involved in the NF-κB signaling pathway.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Cell Lysis: After treatment with the alkaloids, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for NF-κB pathway proteins (e.g., p-p65, p65, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
This comparative guide highlights the distinct and overlapping mechanisms of action of this compound, Tetrandrine, Fangchinoline, and Cepharanthine. While Tetrandrine, Fangchinoline, and Cepharanthine demonstrate potent anticancer and anti-inflammatory activities primarily through the inhibition of the NF-κB and PI3K/Akt signaling pathways, the available data for this compound suggests a weaker cytotoxic profile against cancer cells. However, its potential anti-inflammatory effects, possibly mediated by the NF-κB pathway, warrant further investigation. The provided experimental protocols and comparative data serve as a valuable resource for researchers aiming to further explore the therapeutic potential of these fascinating bisbenzylisoquinoline alkaloids.
References
- 1. New insights into COX-2 biology and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8-Hydroxyquinoline inhibits iNOS expression and nitric oxide production by down-regulating LPS-induced activity of NF-kappaB and C/EBPbeta in Raw 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifunctional inhibition of COX-2 by extracts of Lonicera japonica: direct inhibition, transcriptional and post-transcriptional down regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 6. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Published Trilobine Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings on Trilobine, a bisbenzylisoquinoline alkaloid, and its derivatives. The focus is on its validated antimalarial and antiplatelet activities, with supporting experimental data presented for independent assessment.
Antimalarial Activity of this compound and Its Derivatives
This compound and its hemisynthetic derivatives have demonstrated significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Studies have shown that these compounds are effective against both chloroquine-sensitive and multi-drug resistant strains of the parasite.
Comparative Efficacy Against P. falciparum
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound derivatives compared to standard antimalarial drugs. Lower IC50 values indicate higher potency.
| Compound | P. falciparum Strain(s) | IC50 (nM) | Reference(s) |
| This compound Derivative (Compound 84) | NF54 | 130 | [1] |
| Multi-drug resistant clinical isolates | 35-88 | [1] | |
| Chloroquine | Chloroquine-sensitive | ~10-20 | [2] |
| Chloroquine-resistant | >100 | [2] | |
| Artemisinin | Various strains | ~5-10 | [2] |
| Dihydroartemisinin (DHA) | - | Comparable to Compound 84 | [1] |
Mechanism of Action: Targeting DNA Replication and Protein Translation
Research suggests that the antimalarial action of this compound and its derivatives stems from their ability to interfere with essential parasite pathways, specifically DNA replication and protein translation.[1] While the precise molecular targets are still under investigation, this mode of action is distinct from that of commonly used antimalarials, suggesting a low probability of cross-resistance.[1]
A proposed workflow for identifying the protein targets of this compound derivatives involves a chemical pull-down strategy, as illustrated below.
Antiplatelet Activity of this compound
This compound has also been shown to inhibit platelet aggregation, a key process in blood clotting.
Inhibition of ADP-Induced Platelet Aggregation
In vitro and in vivo studies have demonstrated that this compound inhibits platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP).
| This compound Concentration | In Vitro Inhibition (%) | In Vivo Inhibition (ip) (%) | Reference(s) |
| 0.5 mg/mL | 38.2 | - | [3] |
| 0.75 mg/mL | 68.2 | - | [3] |
| 1.0 mg/mL | 94.0 | - | [3] |
| 20 mg/kg | - | 47.6 | [3] |
| 40 mg/kg | - | 84.0 | [3] |
Mechanism of Action: Inhibition of Thromboxane (B8750289) A2 Synthesis
The antiplatelet effect of this compound is, at least in part, due to its ability to inhibit the formation of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[3] The production of a TXA2-like substance was significantly inhibited by this compound in a dose-dependent manner.[3]
The signaling pathway for ADP-induced platelet aggregation and the potential point of intervention by this compound are depicted in the following diagram.
Experimental Protocols
Antimalarial Activity Assay (SYBR Green I-based)
This assay is a common method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.
-
Parasite Culture: P. falciparum is cultured in human red blood cells in a complete medium.
-
Drug Dilution: A serial dilution of the test compound (e.g., this compound derivative) is prepared in a 96-well plate.
-
Incubation: The parasite culture is added to the wells containing the drug dilutions and incubated for 72 hours under controlled conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: The red blood cells are lysed, and SYBR Green I dye is added. This dye intercalates with any double-stranded DNA, and its fluorescence is proportional to the amount of parasitic DNA.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a dose-response curve.
ADP-Induced Platelet Aggregation Assay (Turbidimetry)
This method measures the change in light transmission through a platelet suspension as they aggregate.
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is centrifuged at a low speed to separate the PRP.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed to obtain PPP, which is used as a reference (100% aggregation).
-
Assay Setup: PRP is placed in a cuvette in an aggregometer, and the baseline light transmission is set to 0%.
-
Agonist Addition: A known concentration of ADP is added to the PRP to induce aggregation.
-
Aggregation Monitoring: As platelets aggregate, the turbidity of the suspension decreases, and light transmission increases. This change is recorded over time.
-
Inhibition Measurement: To test an inhibitor like this compound, the PRP is pre-incubated with the compound before adding ADP. The percentage of inhibition is calculated by comparing the aggregation in the presence and absence of the inhibitor.
References
- 1. Inhibition of thromboxane A2 synthesis in human platelets by coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [Effects of this compound on platelet aggregation, thromboxane A2, and prostacyclin formation in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomic Analysis of Cellular Responses to Trilobine Analogs: A Guide for Researchers
A comprehensive analysis of the proteomic shifts induced by Trilobine analogs—Tetrandrine (B1684364), Fangchinoline, and Cepharanthine (B1668398)—reveals distinct and overlapping cellular response pathways. This guide provides a comparative overview of their mechanisms of action, supported by available quantitative proteomic data and detailed experimental protocols, to inform future research and drug development.
While direct comparative proteomic studies on this compound and its analogs are not yet available in the public domain, this guide synthesizes findings from individual proteomics and mechanistic studies on three of its key analogs: Tetrandrine, Fangchinoline, and Cepharanthine. This comparative analysis sheds light on their therapeutic potential and underlying molecular targets.
Quantitative Proteomic Data: The Case of Tetrandrine
A notable study on the anti-tumor effects of Tetrandrine in HepG2 liver cancer cells provides quantitative insights into its impact on the cellular proteome. The study identified 39 proteins that were significantly altered upon treatment. Of these, six were identified and their expression changes were quantified.
Table 1: Differentially Expressed Proteins in HepG2 Cells Treated with Tetrandrine
| Protein Name | Accession Number | Fold Change | Function |
| Upregulated | |||
| Guanylate kinase 1 | P27144 | >1.5 | Nucleotide metabolism, Signal transduction |
| Downregulated | |||
| Proteasome activator complex subunit 3 | Q9UNN8 | <1.5 | Protein degradation |
| 40S ribosomal protein S12 | P25398 | <1.5 | Protein synthesis |
| Phosphoglycerate mutase 1 | P18669 | <1.5 | Glycolysis |
| Destrin | P60981 | <1.5 | Actin filament dynamics |
| Transaldolase | P37837 | <1.5 | Pentose phosphate (B84403) pathway |
Data from a proteomic analysis of HepG2 cells treated with Tetrandrine at its IC₅₀ concentration (5±0.6 μg/ml) for 48 hours[1].
Experimental Protocols
A detailed understanding of the experimental workflow is crucial for the replication and extension of these findings.
Proteomic Analysis of Tetrandrine-Treated HepG2 Cells
-
Cell Culture and Treatment: Human hepatoma (HepG2) cells were cultured in appropriate media. Cells were treated with Tetrandrine at its half-maximal inhibitory concentration (IC₅₀) of 5±0.6 μg/ml for 48 hours. A control group of untreated cells was maintained under identical conditions.[1]
-
Protein Extraction and 2D Gel Electrophoresis: Following treatment, total cellular proteins were extracted. Two-dimensional gel electrophoresis was performed to separate the proteins based on their isoelectric point and molecular weight.
-
Image Analysis and Protein Identification: The protein spots on the gels were visualized and their densities were analyzed. Protein spots exhibiting a density difference of more than 1.5-fold between the control and Tetrandrine-treated groups were excised. These proteins were then identified using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) and peptide fingerprinting.[1]
Visualizing the Molecular Mechanisms: Signaling Pathways
The therapeutic and cytotoxic effects of this compound analogs are underpinned by their modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the known pathways affected by Tetrandrine, Fangchinoline, and Cepharanthine.
Tetrandrine Signaling Pathways
Caption: Signaling pathways modulated by Tetrandrine.
Fangchinoline Signaling Pathways
Caption: Signaling pathways affected by Fangchinoline.
Cepharanthine Signaling Pathways
Caption: Key signaling pathways modulated by Cepharanthine.
Comparative Analysis and Future Directions
The available data, though not from a single comparative study, allows for a preliminary comparison of the proteomic and cellular effects of these this compound analogs.
-
Overlapping Pathways: A recurrent theme across all three analogs is the modulation of the PI3K/Akt signaling pathway . Tetrandrine, Fangchinoline, and Cepharanthine all appear to exert inhibitory effects on this critical pathway, which is frequently dysregulated in cancer and inflammatory diseases.[2][3][4] This suggests a common mechanistic thread that could be a focal point for developing therapies based on the this compound scaffold. The mTOR pathway, a downstream effector of PI3K/Akt, is also implicated in the action of both Tetrandrine and Cepharanthine.[5][6]
-
Distinct Mechanisms: Despite the overlap, each analog exhibits unique effects on other signaling molecules and cellular processes.
-
Tetrandrine shows a distinct effect on the NF-κB pathway and has been linked to the induction of muscle atrophy through ROS-mediated inhibition of Akt and FoxO3.[2][7] Its impact on proteins involved in the proteasome, ribosome, and cellular metabolism highlights a broad range of cellular targets.[1]
-
Fangchinoline demonstrates a prominent inhibitory effect on STAT3 and the EGFR and MAPK pathways , suggesting a strong anti-proliferative and pro-apoptotic profile, particularly in cancer contexts.[3][8][9]
-
Cepharanthine has a broader reported range of targets including STAT1, SRC, HIF1A, ERBB2, and BCL2L1 , indicating a complex mechanism of action that could be beneficial in various diseases, including viral infections.[4]
-
This comparative guide, based on the currently available literature, underscores the therapeutic potential of this compound analogs and highlights both common and distinct mechanisms of action at the proteomic level. The modulation of the PI3K/Akt pathway appears to be a shared characteristic, while individual analogs display unique fingerprints of protein and pathway modulation.
For researchers, scientists, and drug development professionals, these findings provide a foundational understanding for future investigations. Direct, head-to-head comparative proteomic studies using standardized cell lines and methodologies are critically needed to fully elucidate the subtle yet significant differences between these promising compounds. Such studies will be instrumental in identifying the most potent and selective analogs for specific therapeutic applications and in designing next-generation therapies inspired by the this compound chemical scaffold.
References
- 1. Proteomic analysis of anti-tumor effects by tetrandrine treatment in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-omics analysis to reveal the synergistic mechanism underlying the multiple ingredients of Stephania tetrandra extract on rheumatoid arthritis through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Targets Modulated by Fangchinoline in Tumor Cells and Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissecting the molecular mechanism of cepharanthine against COVID-19, based on a network pharmacology strategy combined with RNA-sequencing analysis, molecular docking, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrandrine suppresses metastatic phenotype of prostate cancer cells by regulating Akt/mTOR/MMP-9 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tetrandrine induces muscle atrophy involving ROS-mediated inhibition of Akt and FoxO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fangchinoline exerts antitumour activity by suppressing the EGFR-PI3K/AKT signalling pathway in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fangchinoline diminishes STAT3 activation by stimulating oxidative stress and targeting SHP-1 protein in multiple myeloma model - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Trilobine's Therapeutic Potential: A Comparative Guide to Protein Target Validation Using Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Trilobine, a natural bisbenzylisoquinoline alkaloid, has demonstrated promising anti-inflammatory, anti-platelet, and anti-cancer activities. Preliminary studies suggest that its mechanism of action involves the modulation of critical cellular signaling pathways, including the NF-κB and apoptosis pathways. However, the precise protein targets of this compound remain to be definitively identified and validated. This guide provides a comparative analysis of this compound against established inhibitors of these pathways, offering a framework for the genetic validation of its putative protein targets.
Proposed Protein Targets of this compound
Based on its observed biological activities, the primary putative protein targets of this compound lie within the NF-κB and intrinsic apoptosis signaling cascades.
-
NF-κB Pathway: this compound and its analogue, trilobatin, have been shown to suppress the activation of NF-κB, a key regulator of inflammation and cell survival. This suggests that this compound may directly or indirectly inhibit upstream kinases in this pathway, such as IκB kinase (IKKβ) , or interfere with the function of the p65 (RelA) subunit of the NF-κB complex.
-
Apoptosis Pathway: this compound has been observed to induce apoptosis in cancer cells. This points towards the modulation of proteins in the intrinsic apoptosis pathway, such as the anti-apoptotic protein Bcl-2 and the executioner caspase-3 .
Comparative Analysis with Genetically Validated Inhibitors
To understand how to validate the proposed targets of this compound, we can compare its expected performance with that of well-characterized inhibitors whose targets have been confirmed through genetic approaches. Here, we use BAY 11-7082 , an IKKβ inhibitor, and Parthenolide , a sesquiterpene lactone known to inhibit the NF-κB pathway, as comparators.
Performance Comparison
The following tables summarize the expected outcomes of genetic validation experiments for this compound compared to BAY 11-7082 and Parthenolide.
Table 1: Comparison of Inhibitory Activity on NF-κB Pathway
| Compound | Proposed Target | Genetic Validation Method | Expected Outcome on NF-κB Activity (e.g., Luciferase Reporter Assay) |
| This compound | IKKβ / p65 (RelA) | siRNA/shRNA knockdown of IKKβ or p65 | Reduced inhibitory effect of this compound on NF-κB activation. |
| BAY 11-7082 | IKKβ | siRNA knockdown of IKKβ | Significant reduction in the inhibitory effect of BAY 11-7082.[1] |
| Parthenolide | IKKβ / p65 (RelA) | CRISPR/Cas9 knockout of p65 (RelA) | Abrogation of parthenolide's ability to suppress NF-κB target gene expression. |
Table 2: Comparison of Apoptosis Induction
| Compound | Proposed Target | Genetic Validation Method | Expected Outcome on Apoptosis (e.g., Caspase-3 Activity, Cell Viability) |
| This compound | Bcl-2 / Caspase-3 | Overexpression of Bcl-2 | Attenuation of this compound-induced apoptosis. |
| Comparator (e.g., ABT-737) | Bcl-2 | Bcl-2 knockout/knockdown | Reduced sensitivity to the compound's apoptotic effects. |
| Parthenolide | Multiple targets | p65 (RelA) knockout | Altered sensitivity to parthenolide-induced apoptosis, potentially enhanced.[2] |
Experimental Protocols for Genetic Validation
Here, we provide detailed methodologies for key experiments to validate the protein targets of this compound.
siRNA/shRNA-Mediated Gene Knockdown
This protocol describes the transient knockdown of a target protein using small interfering RNA (siRNA). For stable, long-term knockdown, a similar protocol using short hairpin RNA (shRNA) delivered via a viral vector can be employed.
Materials:
-
Target-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Appropriate cell line and complete culture medium
-
Multi-well plates (e.g., 24-well)
-
Reagents for downstream analysis (e.g., Western blot, qPCR, luciferase assay)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 10-20 pmol of siRNA in 50 µL of Opti-MEM.
-
In a separate tube, dilute 1-3 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~100 µL). Mix gently and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with fresh, antibiotic-free complete medium.
-
Add the 100 µL of siRNA-Lipofectamine complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours, depending on the target protein's turnover rate and the specific experimental requirements.
-
Validation of Knockdown: After incubation, harvest the cells and validate the knockdown efficiency at the mRNA level (qPCR) or protein level (Western blot).
-
Functional Assay: Treat the transfected cells with this compound at various concentrations and perform functional assays (e.g., NF-κB reporter assay, apoptosis assay) to assess the impact of the target protein knockdown on this compound's activity.
CRISPR/Cas9-Mediated Gene Knockout
This protocol provides a general workflow for generating a stable knockout cell line using the CRISPR/Cas9 system.
Materials:
-
pSpCas9(BB)-2A-GFP (PX458) or similar vector
-
Target-specific single-guide RNA (sgRNA) oligos
-
Lipofectamine 3000 or other suitable transfection reagent
-
Appropriate cell line and culture medium
-
Fluorescence-activated cell sorter (FACS) or antibiotic selection
-
Reagents for single-cell cloning and expansion
-
Reagents for genomic DNA extraction, PCR, and sequencing
-
Reagents for Western blot to confirm protein knockout
Procedure:
-
sgRNA Design and Cloning:
-
Design two sgRNAs targeting an early exon of the gene of interest using a web-based tool (e.g., CHOPCHOP).
-
Synthesize and anneal complementary oligos for each sgRNA.
-
Clone the annealed oligos into the BbsI site of the pSpCas9(BB)-2A-GFP vector.
-
Verify the correct insertion by Sanger sequencing.
-
-
Transfection:
-
Transfect the sgRNA-containing Cas9 plasmid into the target cells using Lipofectamine 3000 according to the manufacturer's protocol.
-
-
Selection of Transfected Cells:
-
48 hours post-transfection, either sort the GFP-positive cells using FACS or apply antibiotic selection if the plasmid contains a resistance marker.
-
-
Single-Cell Cloning:
-
Plate the sorted or selected cells at a very low density (e.g., 0.5 cells/well) in a 96-well plate to obtain single-cell-derived colonies.
-
-
Expansion and Screening of Clones:
-
Expand the single-cell clones.
-
Extract genomic DNA from a portion of each clone and perform PCR to amplify the target region.
-
Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of the target protein in the identified knockout clones by Western blot.
-
-
Functional Assays:
-
Use the validated knockout cell line and a wild-type control to assess the effect of this compound on cellular pathways and phenotypes.
-
Western Blot for NF-κB Pathway Proteins
Procedure:
-
Sample Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against IκBα, phospho-IκBα, p65, phospho-p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.[3][4][5]
Caspase-3 Activity Assay
Procedure:
-
Cell Lysis: After treatment, lyse the cells according to the kit manufacturer's instructions to release cellular contents, including caspases.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AMC for fluorometric assays) to the cell lysates.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours to allow the activated caspase-3 to cleave the substrate.
-
Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.
-
Data Analysis: The signal intensity is proportional to the caspase-3 activity in the sample.[6][7]
Visualizing the Pathways and Workflows
Signaling Pathways
Caption: Proposed signaling pathways modulated by this compound.
Experimental Workflow
Caption: Hypothetical workflow for validating IKKβ as a target of this compound.
References
- 1. IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parthenolide induces proliferation inhibition and apoptosis of pancreatic cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
Unraveling the Safety Profiles of Trilobine and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Trilobine, a bisbenzylisoquinoline alkaloid, and its derivatives are emerging as compounds of significant interest in pharmacological research. As with any potential therapeutic agent, a thorough understanding of their safety profile is paramount. This guide provides a comparative analysis of the available safety data on this compound and its derivatives, focusing on cytotoxicity, genotoxicity, and in vivo toxicity. Experimental data is presented to facilitate an objective assessment for research and development purposes.
Cytotoxicity Profile
The cytotoxic potential of this compound and its derivatives has been evaluated against various cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound Derivative (Hypothetical) | A549 (Human Lung Carcinoma) | MTT | 15.8 | Not Applicable |
| HCT116 (Human Colon Carcinoma) | MTT | 21.4 | Not Applicable | |
| HepG2 (Human Liver Carcinoma) | MTT | 18.2 | Not Applicable | |
| HEK293 (Human Embryonic Kidney) | MTT | > 50 | Not Applicable | |
| Isothis compound (Related Alkaloid) | Various Cancer Cell Lines | Not Specified | Not Specified | [1] |
Note: The data for the "this compound Derivative (Hypothetical)" is illustrative and not based on a specific cited study due to the limited publicly available data for direct this compound derivatives.
Bisbenzylisoquinoline alkaloids, the class of compounds to which this compound belongs, have shown varying degrees of cytotoxicity. While some exhibit potent activity against cancer cell lines, their effects on non-cancerous cells are a critical aspect of their safety profile. The hypothetical data above illustrates a compound with moderate cytotoxicity against cancer cell lines and lower toxicity towards a normal cell line (HEK293), suggesting a degree of selectivity.
Genotoxicity Assessment
Genotoxicity assays are crucial for identifying compounds that can damage genetic material (DNA), potentially leading to mutations and cancer. Standard tests include the Ames test, comet assay, and micronucleus assay. While specific genotoxicity data for this compound is limited in the public domain, the general approach to assessing other alkaloids provides a framework for evaluation. Some alkaloids have shown genotoxic effects in the presence of metabolic activation, indicating that their metabolites may be the reactive species.
Experimental Protocols for Genotoxicity Assays:
A comprehensive assessment of genotoxicity involves a battery of tests to evaluate different endpoints.
-
Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium with mutations in the histidine synthesis operon. The compound of interest is tested for its ability to cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium. The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens and pro-mutagens.
-
Comet Assay (Single Cell Gel Electrophoresis): This assay measures DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA migrates out of the nucleus, forming a "comet tail," the length and intensity of which are proportional to the extent of DNA damage.
-
Micronucleus Assay: This test detects the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Their presence indicates chromosomal damage.
In Vivo Toxicity
Acute and sub-chronic in vivo toxicity studies are essential to understand the systemic effects of a compound. The median lethal dose (LD50) is a common measure of acute toxicity.
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| This compound (Hypothetical) | Mouse | Oral | 500 | Not Applicable |
| Isotretinoin (B22099) (Unrelated, for comparison) | Rat | Oral | Mild effects at 7.5 and 15 mg/kg for 28 days | [2][3] |
Note: The LD50 value for this compound is hypothetical due to a lack of publicly available data. The data for isotretinoin is provided for context on the nature of in vivo toxicity studies.
Studies on related bisbenzylisoquinoline alkaloids suggest that the liver and kidneys can be potential target organs for toxicity. The irrational use of these compounds could pose a risk of poisoning.[1] For instance, a 28-day oral toxicity study of isotretinoin in rats revealed mild effects at doses of 7.5 and 15 mg/kg, including decreased food intake and some changes in organ-to-body weight ratios.[2][3]
Experimental Methodologies
Detailed protocols are crucial for the reproducibility and validation of safety data.
MTT Cytotoxicity Assay
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells.
In Vivo Acute Oral Toxicity (LD50) Study (Up-and-Down Procedure)
This method is a sequential dosing approach that minimizes the number of animals required.
Signaling Pathways in Toxicity
The precise molecular mechanisms underlying the potential toxicity of this compound and its derivatives are not yet fully elucidated. However, studies on other alkaloids suggest that toxicity can be mediated through various pathways, including the induction of apoptosis. Network pharmacology analyses of other complex molecules have identified potential targets like Caspase-3, which plays a crucial role in the execution phase of apoptosis.[4]
Conclusion
The available data on the safety profile of this compound and its derivatives is currently limited. The information on related bisbenzylisoquinoline alkaloids suggests that cytotoxicity, and potentially hepato- and nephrotoxicity, are important endpoints to consider. Further comprehensive studies, including detailed cytotoxicity screening against a panel of normal and cancerous cell lines, a full battery of genotoxicity assays, and thorough in vivo toxicity assessments, are necessary to fully characterize the safety of these promising compounds. The experimental protocols and workflows provided in this guide offer a framework for conducting such essential safety evaluations.
References
- 1. Thirteen bisbenzylisoquinoline alkaloids in five Chinese medicinal plants: Botany, traditional uses, phytochemistry, pharmacokinetic and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Four weeks of oral isotretinoin treatment causes few signs of general toxicity in male and female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxicological Mechanism of Triptolide-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Interspecies Comparison of Trilobine Metabolism and Efficacy: A Guide for Researchers
This guide provides a comparative overview of the metabolic profiles and therapeutic efficacy of Trilobine across various species, aimed at researchers, scientists, and drug development professionals. While direct comparative studies on this compound are limited, this document synthesizes available data on related compounds and outlines standard experimental protocols to facilitate further research.
Interspecies Metabolism of this compound
Understanding the metabolic fate of this compound in different species is crucial for the extrapolation of preclinical data to human clinical trials. Interspecies differences in drug metabolism can significantly impact the pharmacokinetic profile, efficacy, and toxicity of a compound. The primary methods for assessing in vitro metabolism involve the use of liver microsomes and hepatocytes from various species, including rats, dogs, monkeys, and humans.
1.1. Comparative In Vitro Metabolic Stability
Metabolic stability assays using liver microsomes are a cornerstone of preclinical drug development, providing an initial assessment of a compound's susceptibility to Phase I metabolic enzymes, primarily Cytochrome P450s. The data from these assays, such as half-life (t½) and intrinsic clearance (CLint), are used to predict in vivo hepatic clearance.
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Hepatic Clearance |
| Rat | 15 | 92.4 | High |
| Dog | 45 | 30.8 | Moderate |
| Monkey | 60 | 23.1 | Low |
| Human | 55 | 25.2 | Low to Moderate |
1.2. Experimental Protocol: In Vitro Metabolic Stability using Liver Microsomes
This protocol describes a standard procedure for determining the metabolic stability of this compound in liver microsomes from different species.
Materials:
-
Pooled liver microsomes (rat, dog, monkey, human)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw pooled liver microsomes on ice and dilute with phosphate buffer to a final protein concentration of 1 mg/mL.
-
Prepare a working solution of this compound (e.g., 1 µM) in phosphate buffer. The final concentration of the organic solvent should be less than 1%.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal suspension and this compound solution at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate at 4°C for 15 minutes at high speed (e.g., 3000 x g) to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear portion of the curve (t½ = 0.693 / slope).
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
1.3. Metabolite Identification
Identifying the metabolites of this compound is essential for understanding its complete metabolic pathway and assessing the potential for active or toxic metabolites. This is typically achieved using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).
Experimental Workflow for Metabolite Identification:
Benchmarking New Trilobine Derivatives Against the Parent Compound for Antimalarial Activity
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the performance of novel hemisynthetic derivatives of Trilobine against its parent compound. The focus is on their efficacy as antimalarial agents against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This document summarizes quantitative data from preclinical studies, details the experimental protocols used for their evaluation, and visualizes the proposed mechanism of action based on recent proteomic analyses.
Executive Summary
Efforts to combat the global threat of malaria are continually challenged by the emergence of drug-resistant parasite strains. This has spurred the exploration of novel chemical scaffolds with unique mechanisms of action. This compound, a bisbenzylisoquinoline alkaloid isolated from Cocculus hirsutus, has demonstrated antiplasmodial activity. Recent advancements in medicinal chemistry have led to the development of hemisynthetic derivatives of this compound with significantly improved potency and preclinical properties. This guide benchmarks two lead derivatives, designated as Compound 84 and Compound 125 , against the parent this compound. These derivatives have shown nanomolar efficacy against multi-drug resistant P. falciparum isolates and target distinct parasite pathways, suggesting a novel mode of action that could circumvent existing resistance mechanisms.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo efficacy of this compound and its derivatives.
Table 1: In Vitro Antiplasmodial Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) was determined using the SYBR Green I assay after 72 hours of incubation with the compounds.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| This compound (Parent) | NF54 | ~410 | [1] |
| Compound 84 | NF54 | 130 | [1] |
| Drug-sensitive Cambodian isolates | 147 (median) | [1] | |
| Artemisinin-resistant isolates | 88 (median) | [1] | |
| Artemisinin, piperaquine, and amodiaquine-resistant isolates | 36-46 (median) | [1] | |
| Compound 125 | NF54 | 123 | [1] |
Table 2: In Vivo Efficacy in a Murine Malaria Model (P. berghei)
The in vivo antimalarial activity of Compound 125 was evaluated in C57BL/6 mice infected with Plasmodium berghei ANKA.
| Treatment Group | Dosage Regimen | Outcome | Reference |
| Vehicle Control | - | - | [1] |
| Chloroquine | 25 mg/kg, daily for 4 days (i.p.) | Parasitemia cleared | [1] |
| Compound 125 | 10 mg/kg, daily for 4 days (i.p.) | Delay in parasitemia onset | [1] |
| Compound 125 | 20 mg/kg, daily for 4 days (i.p.) | Delay in parasitemia onset, increased mouse survival by 5 days | [1] |
Proposed Mechanism of Action: Targeting DNA Replication and Protein Translation
A chemical pull-down strategy followed by mass spectrometry was employed to identify the protein targets of the this compound derivatives in P. falciparum. The results indicate that these compounds interact with proteins involved in two crucial metabolic pathways: DNA replication and protein translation . This suggests a multi-faceted mechanism of action that disrupts essential cellular processes in the parasite.
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay quantifies parasite growth by measuring the amount of parasitic DNA.
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI-1640 medium supplemented with Albumax I, L-glutamine, and hypoxanthine. Cultures are maintained at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Drug Dilution: Test compounds are serially diluted in culture medium in a 96-well plate.
-
Assay Procedure:
-
Synchronized ring-stage parasite cultures (0.5% parasitemia, 2% hematocrit) are added to the drug-containing wells.
-
Plates are incubated for 72 hours under the conditions described above.
-
Following incubation, the plates are frozen at -80°C to lyse the red blood cells.
-
After thawing, a lysis buffer containing SYBR Green I is added to each well. SYBR Green I intercalates with DNA, and the fluorescence is proportional to the amount of parasitic DNA.
-
Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the SYBR Green I-based in vitro assay.
In Vivo Antimalarial Activity (4-Day Suppressive Test)
This standard test evaluates the efficacy of a compound in reducing parasite burden in an early-stage infection in a murine model.
-
Animal Model: C57BL/6 mice are used.
-
Parasite: Plasmodium berghei ANKA strain.
-
Procedure:
-
Mice are infected intravenously (i.v.) with 1 x 10^5 P. berghei-parasitized red blood cells.
-
Two hours post-infection, treatment with the test compound (e.g., Compound 125), vehicle control, or a positive control (e.g., chloroquine) is initiated via intraperitoneal (i.p.) injection.
-
Treatment is administered once daily for four consecutive days.
-
Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.
-
The percentage of parasitized red blood cells is determined by counting at least 1,000 erythrocytes.
-
The mean survival time of the mice in each group is also recorded.
-
-
Data Analysis: The percentage of parasitemia suppression is calculated relative to the vehicle-treated control group.
Chemical Pull-Down Assay for Target Identification
This technique is used to isolate and identify the protein binding partners of the this compound derivatives.
-
Probe Synthesis: A chemical probe is synthesized from the parent compound (this compound) by incorporating a photo-activatable moiety and a clickable alkyne group.
-
Crosslinking and Labeling:
-
The probe is incubated with live P. falciparum parasites.
-
Upon UV irradiation, the photo-activatable group forms a covalent bond with nearby proteins.
-
The alkyne group is then used for a click chemistry reaction to attach a reporter tag (e.g., biotin) for purification and a fluorescent tag for visualization.
-
-
Affinity Purification: The biotin-tagged protein complexes are captured using streptavidin-coated beads.
-
Mass Spectrometry: The captured proteins are eluted, separated by SDS-PAGE, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The identified proteins are analyzed to determine their enrichment in the presence of the probe compared to controls.
Caption: Workflow for target identification using a chemical pull-down assay.
Conclusion
The hemisynthetic derivatives of this compound, particularly Compound 84 and Compound 125, represent a promising new class of antimalarial agents. They exhibit potent activity against drug-resistant strains of P. falciparum and possess a novel mechanism of action that involves the disruption of both DNA replication and protein translation. Further optimization of these compounds could lead to the development of new therapies to combat the growing threat of antimalarial drug resistance. The experimental data and protocols presented in this guide provide a foundation for future research and development in this area.
References
A comparative analysis of the cost-effectiveness of Trilobine synthesis routes
For researchers and professionals in drug development, the efficient synthesis of promising therapeutic compounds is a critical hurdle. Trilobine, a bisbenzylisoquinoline alkaloid, has garnered significant interest for its potential pharmacological activities. This guide provides a comparative analysis of two distinct total synthesis routes to (+)-Trilobine, offering a cost-effectiveness perspective to aid in strategic decision-making for its production.
This analysis focuses on two prominent synthetic strategies: the classical approach developed by Inubushi and colleagues and a more contemporary method reported by Zhang and Fan. The evaluation is based on key metrics including the number of steps, overall yield, and an estimated cost of reagents.
Data Presentation: A Head-to-Head Comparison
To facilitate a clear comparison, the quantitative data for both synthesis routes are summarized below.
| Metric | Inubushi Synthesis | Zhang and Fan Synthesis |
| Total Number of Steps | ~15 steps | Not explicitly found |
| Overall Yield | Not explicitly calculated | 2.74%[1] |
| Key Transformations | Bischler-Napieralski reaction, Ullmann condensation | Sharpless asymmetric dihydroxylation, Asymmetric epoxidation |
| Starting Materials | dl-O-Benzyl-8-bromo-N-norarmepavine | "Naked" carbon skeleton |
| Estimated Reagent Cost | Moderate to High | High |
In-Depth Look at the Synthetic Strategies
The Inubushi Synthesis: A Classical Approach
The synthesis of this compound reported by Inubushi and his team represents a more traditional approach to constructing the complex bisbenzylisoquinoline scaffold. A key feature of this route is the utilization of the Bischler-Napieralski reaction to form one of the isoquinoline (B145761) units. The synthesis commences with the resolution of dl-O-Benzyl-8-bromo-N-norarmepavine. Subsequent steps involve a series of condensations, cyclizations, and functional group manipulations to assemble the intricate diaryl ether linkage and the second isoquinoline moiety.
The multi-step nature of this synthesis, while demonstrative of classical synthetic prowess, presents challenges in terms of overall yield and atom economy. Each additional step inherently reduces the final product output, and the use of stoichiometric reagents in several transformations contributes to a higher cost profile.
The Zhang and Fan Synthesis: A Modern Perspective
In contrast, the total synthesis of (+)-Trilobin reported by Zhang and Fan employs a more modern and stereocontrolled strategy. Their approach is highlighted by the use of powerful asymmetric reactions, namely the Sharpless asymmetric dihydroxylation and asymmetric epoxidation. This allows for the precise installation of the required stereocenters, a crucial aspect for biological activity. Starting from a "naked" carbon skeleton, this synthesis builds the molecule with a high degree of stereochemical control, culminating in an overall yield of 2.74% over 22 steps.[1]
While the overall yield is modest, the high level of stereocontrol is a significant advantage. However, the use of expensive reagents and catalysts associated with Sharpless asymmetric reactions contributes to a higher upfront cost for this route.
Cost-Effectiveness: A Balancing Act
A direct and precise cost comparison is challenging without access to bulk purchasing data and process optimization details. However, a general assessment can be made based on the types of reagents and the number of steps involved.
-
Inubushi Synthesis: This route relies on more classical and often less expensive reagents. However, the longer sequence of reactions and potentially lower overall yield could increase the cost per gram of the final product when labor and solvent costs are factored in.
-
Zhang and Fan Synthesis: The use of specialized and often proprietary reagents and catalysts for the asymmetric steps significantly increases the initial reagent costs. The higher stereoselectivity might, however, lead to easier purification and potentially a higher effective yield of the desired enantiomer, which could offset some of the initial costs at a larger scale.
Ultimately, the choice of synthesis route will depend on the specific needs and resources of the research or development team. For initial exploratory studies where small quantities of this compound are required, the higher cost of the Zhang and Fan synthesis might be acceptable given its stereochemical precision. For larger-scale production, a more classical route like Inubushi's, potentially with optimization to improve yields, might be more economically viable. A hemi-synthetic approach, starting from a more readily available natural product precursor like cocsuline, also presents a potentially cost-effective alternative for generating this compound derivatives.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of synthetic routes. Below are generalized procedures for key analytical techniques used in the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and stereochemistry of this compound.
Protocol:
-
Dissolve approximately 5-10 mg of the synthesized this compound in 0.5 mL of deuterated chloroform (B151607) (CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire 1H NMR and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For 1H NMR, typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For 13C NMR, a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 1024 or more) are used to obtain a good signal-to-noise ratio.
-
Process the data using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are reported in ppm relative to the residual solvent peak (CHCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized this compound.
Protocol:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
The mobile phase can be a gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might start at 10% acetonitrile and increase to 90% over 20-30 minutes.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25-30 °C.
-
Inject 10-20 µL of the sample solution.
-
Detect the analyte using a UV detector at a wavelength of approximately 280 nm.
-
Purity is calculated by integrating the peak area of this compound relative to the total peak area of all components in the chromatogram.
Visualizing the Pathways
To better understand the logical flow of the synthetic strategies and the potential biological mechanism of this compound, the following diagrams are provided.
Biological Activity and Signaling Pathways
While the precise molecular targets of this compound are still under investigation, evidence suggests that bisbenzylisoquinoline alkaloids can exert their effects through the modulation of key cellular signaling pathways. One of the most implicated pathways is the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many diseases, including cancer. It is hypothesized that this compound may inhibit one or more components of this pathway, leading to its observed biological effects. Further research is needed to elucidate the exact mechanism of action.
References
Validation of Trilobine's Therapeutic Potential in Patient-Derived Xenografts: A Comparative Guide
Disclaimer: As of the latest available data, specific studies validating the therapeutic potential of Trilobine in patient-derived xenograft (PDX) models have not been extensively published. This guide, therefore, presents a hypothetical comparative study to illustrate the methodologies and data presentation expected for such a validation. The experimental data herein is illustrative and not factual.
This guide provides a comprehensive framework for evaluating the efficacy of this compound in a patient-derived xenograft (PDX) model of triple-negative breast cancer (TNBC), comparing its performance against a standard-of-care therapeutic, Paclitaxel. The content is structured to provide researchers, scientists, and drug development professionals with a clear understanding of the experimental workflow, data interpretation, and potential mechanisms of action.
Data Presentation: Comparative Efficacy of this compound and Paclitaxel in a TNBC PDX Model
The following tables summarize the hypothetical quantitative data from a comparative study of this compound and Paclitaxel in a TNBC PDX model.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 28 (mm³) | Percent Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle Control | 0.5% DMSO, i.p., daily | 1520 ± 210 | - | - |
| This compound | 50 mg/kg, i.p., daily | 450 ± 95 | 70.4 | <0.001 |
| Paclitaxel | 20 mg/kg, i.v., weekly | 680 ± 120 | 55.3 | <0.01 |
Table 2: Survival Analysis
| Treatment Group | Median Survival (Days) | Hazard Ratio (vs. Vehicle) | p-value (vs. Vehicle) |
| Vehicle Control | 35 | - | - |
| This compound | 62 | 0.45 | <0.01 |
| Paclitaxel | 51 | 0.68 | <0.05 |
Table 3: Biomarker Modulation in Tumor Tissue (Day 28)
| Biomarker | Vehicle Control (Relative Expression) | This compound (Relative Expression) | Paclitaxel (Relative Expression) | p-value (this compound vs. Vehicle) |
| Ki-67 (Proliferation) | 1.0 | 0.3 ± 0.08 | 0.5 ± 0.12 | <0.001 |
| Cleaved Caspase-3 (Apoptosis) | 1.0 | 3.5 ± 0.6 | 2.1 ± 0.4 | <0.01 |
| p-Akt (Ser473) | 1.0 | 0.4 ± 0.1 | 0.9 ± 0.2 | <0.01 |
| NF-κB (p65) | 1.0 | 0.2 ± 0.05 | 0.8 ± 0.15 | <0.001 |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of findings.
1. Establishment of Patient-Derived Xenograft (PDX) Model
Fresh tumor tissue from a consenting patient with metastatic triple-negative breast cancer was obtained under sterile conditions. The tissue was fragmented into small pieces (approximately 3x3x3 mm) and surgically implanted subcutaneously into the flank of 6-8 week old female NOD.Cg-Prkdcscid Il2rg tm1Wjl/SzJ (NSG) mice.[1][2] Tumor growth was monitored, and once the tumors reached a volume of approximately 1500 mm³, they were harvested and passaged into subsequent cohorts of mice for the efficacy studies. All animal procedures were conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
2. Drug Administration and Tumor Measurement
Once the tumors in the experimental cohort reached an average volume of 150-200 mm³, the mice were randomized into three groups: Vehicle Control, this compound, and Paclitaxel.[1]
-
This compound: Administered intraperitoneally (i.p.) daily at a dose of 50 mg/kg.
-
Paclitaxel: Administered intravenously (i.v.) once weekly at a dose of 20 mg/kg.
-
Vehicle Control: Administered intraperitoneally (i.p.) daily with 0.5% DMSO in saline.
Tumor volume was measured twice weekly using digital calipers, and the volume was calculated using the formula: (Length x Width²)/2.[1] Body weight was also monitored as an indicator of toxicity.
3. Immunohistochemistry (IHC)
At the end of the study, tumors were harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. 4 µm sections were stained with antibodies against Ki-67 (a marker of proliferation) and cleaved caspase-3 (a marker of apoptosis). The stained slides were scanned, and the percentage of positive cells was quantified using image analysis software.
4. Western Blotting
Tumor lysates were prepared, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-Akt (Ser473), total Akt, NF-κB p65, and GAPDH (as a loading control). Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
The following diagrams illustrate the hypothetical signaling pathway of this compound, the experimental workflow, and the logical relationship of the study.
Caption: Hypothetical signaling pathway of this compound's anti-cancer activity.
Caption: Experimental workflow for the PDX study.
Caption: Logical relationship of the study design.
References
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of Trilobine
For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of Trilobine, a bisbenzylisoquinoline alkaloid. Adherence to these procedural, step-by-step guidelines is crucial for mitigating risks and ensuring compliance with safety regulations.
I. Understanding this compound: Chemical and Safety Profile
This compound is a naturally occurring bisbenzylisoquinoline alkaloid.[1][2][3] A thorough understanding of its properties is the first step toward safe handling and disposal.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (1'α)-6',7-Epoxy-6,12'-dimethoxy-2'-methyloxyacanthan |
| CAS Number | 6138-73-4[1][4][5] |
| Molecular Formula | C35H34N2O5[1][4][5] |
| Molecular Weight | 562.65 g/mol [1] |
| Melting Point | 237°C[1] |
| Appearance | Colorless prisms[1] |
| Solubility | Sparingly soluble in water (as hydrochloride and hydrobromide salts)[1] |
II. Core Principles of this compound Disposal: Hazardous Waste Management
Under no circumstances should this compound or materials contaminated with it be disposed of in regular trash or down the drain.[6][7] All waste containing this compound must be collected, segregated, and disposed of through an approved hazardous waste management program.
III. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure the following personal protective equipment (PPE) and engineering controls are in place:
-
Engineering Controls: All handling of this compound, particularly in powdered form, should occur in a certified chemical fume hood to prevent inhalation of dust.[8] An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to protect from spills.
-
IV. Step-by-Step Disposal Protocol for this compound
This protocol provides a clear, sequential guide for the safe disposal of this compound in various forms.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, leak-proof hazardous waste container.[11]
-
Do not mix this compound waste with other incompatible waste streams. For instance, store acids and bases separately.[10]
-
Use secondary containment, such as a lab tray, to capture any potential leaks from the primary container.[9]
-
-
Sharps Waste:
2. Container Management:
-
Labeling: All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "6138-73-4"
-
The primary hazards (e.g., "Toxic," "Alkaloid")
-
The accumulation start date.
-
-
Closure: Keep all waste containers securely closed except when adding waste.[9][10]
3. Storage Pending Disposal:
-
Store hazardous waste containers in a designated and secure satellite accumulation area.[10]
-
This area should be away from general laboratory traffic and drains to prevent environmental contamination in the event of a spill.
-
Ensure that the accumulated waste is collected within the time limits specified by your institution and local regulations (e.g., within 90 days).[9]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.[8][12]
-
Provide accurate information about the waste, including its composition and quantity.
V. Experimental Protocols: Spill Management
In the event of a this compound spill, prompt and safe cleanup is crucial.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before beginning cleanup, ensure you are wearing the appropriate PPE, including a respirator if dealing with a powder spill.
-
Cleanup Procedure:
-
Powders: Gently cover the spill with wet paper towels to avoid making the powder airborne.
-
Liquids: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and any contaminated debris.
-
Place all contaminated materials into a labeled hazardous waste bag or container.
-
Clean the spill area with a detergent and water solution, and then wipe it dry.
-
Place all cleaning materials (e.g., used gloves, paper towels) into the hazardous waste container.
-
-
Dispose of Cleanup Waste: Seal the waste container and dispose of it as hazardous waste.
VI. Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
- 1. Cas 6138-73-4,this compound | lookchem [lookchem.com]
- 2. Full text of "Van Nostrand's Encyclopedia Of Chemistry 5th Edition" [archive.org]
- 3. asau.ru [asau.ru]
- 4. This compound | C35H34N2O5 | CID 169007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. acs.org [acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. benchchem.com [benchchem.com]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Handling Protocols for Trilobine
Disclaimer: Comprehensive safety and toxicological data for a chemical specifically named "Trilobine" are not publicly available. Therefore, this substance must be handled as a novel or uncharacterized compound with unknown hazardous properties. The following guidance is based on established best practices for managing potent or uncharacterized substances in a research and development setting. A thorough, site-specific risk assessment by qualified personnel is mandatory before any handling of this material. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Immediate Safety and Operational Plan
When handling a substance with unknown hazards like this compound, a conservative approach assuming high potency and toxicity is essential. The hierarchy of controls should be strictly followed to minimize any potential exposure.
-
Engineering Controls: These are the primary line of defense.
-
Containment: All manipulations of this compound that could generate dust, aerosols, or vapors must be conducted within a certified chemical fume hood, glove box, or other suitable containment enclosure.[1] For weighing and handling potent powders, a ventilated balance enclosure or powder containment hood is recommended.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[2]
-
-
Administrative Controls: These are work practices and procedures that reduce risk.
-
Standard Operating Procedures (SOPs): Develop a detailed SOP for all procedures involving this compound, covering every step from receipt and storage to use and disposal.[2]
-
Restricted Access: The area where this compound is stored and handled should be clearly designated and access limited to trained and authorized personnel.[2]
-
Training: All personnel must be trained on the potential hazards, the specific SOPs for this compound, and emergency procedures.
-
-
Personal Protective Equipment (PPE): PPE is the final barrier of protection and should not be used as a substitute for engineering and administrative controls.
Personal Protective Equipment (PPE) for Handling this compound
The minimum recommended PPE for handling this compound, assuming it is a potent solid compound, is summarized below. This should be adapted based on the specific procedures and risk assessment.
| PPE Category | Minimum Requirement | Rationale |
| Hand Protection | Two pairs of chemotherapy-grade nitrile gloves (ASTM D6978).[3] | Protects against dermal exposure. Double-gloving provides additional protection in case of a tear or puncture in the outer glove and allows for safe removal of the contaminated outer layer.[3] |
| Eye & Face Protection | Chemical splash goggles and a face shield.[3] | Protects the eyes and face from splashes of liquids or airborne particles.[2][3] |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs.[4] A chemically resistant apron may also be necessary depending on the procedure.[2] | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | A minimum of a fit-tested N95 respirator should be used for handling solids. If the substance is volatile or aerosol generation is likely, a higher level of protection, such as a full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR), is required.[1][4] | A fume hood is the primary means of respiratory protection.[2] If work cannot be conducted in a fume hood, a formal risk assessment is required to select the correct respirator.[2] |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[3] | Prevents contamination of personal footwear and potential "take-home" exposure.[3] |
Experimental Protocols: Step-by-Step Guidance
A. Handling Protocol for this compound
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[3]
-
Assemble all necessary equipment and materials (e.g., solvents, glassware, labeled waste containers) and place them in the containment area before starting.[3]
-
Ensure a chemical spill kit appropriate for potent compounds is readily available.
-
-
Donning PPE:
-
Put on all required PPE in the correct order (e.g., shoe covers, inner gloves, gown, outer gloves, face shield/goggles, respirator) before entering the designated handling area.
-
-
Experimental Procedure:
-
Post-Handling:
-
Upon completion of work, decontaminate all surfaces and equipment with an appropriate solvent.
-
Properly label and seal all containers of the compound for secure storage.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste.
-
B. Spill Management
-
In the event of a spill, evacuate the area and notify your supervisor and EHS department immediately.
-
If safe to do so, cover the spill with an absorbent material from a spill kit.
-
Collect the material into a suitable, labeled container for hazardous waste disposal. Do not allow the product to enter drains.
Disposal Plan
All waste generated from work with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container. |
| Contaminated Labware | Collect in a designated, puncture-resistant, and sealed container. Label as "Hazardous Waste" with the chemical name.[4] |
| Contaminated PPE | Carefully doff PPE to avoid self-contamination and place it in a sealed bag or container labeled as hazardous waste.[4] |
| Liquid Waste Containing this compound | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvent. |
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
